molecular formula C6H13NO2 B559529 L-Isoleucine CAS No. 73-32-5

L-Isoleucine

Cat. No.: B559529
CAS No.: 73-32-5
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-WHFBIAKZSA-N
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Description

L-isoleucine is the L-enantiomer of isoleucine. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a plant metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, an isoleucine and a L-alpha-amino acid. It is a conjugate base of a L-isoleucinium. It is a conjugate acid of a L-isoleucinate. It is an enantiomer of a D-isoleucine. It is a tautomer of a this compound zwitterion.
An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of leucine. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Euphorbia prostrata, Humulus lupulus, and other organisms with data available.
Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)
ISOLEUCINE is a small molecule drug with a maximum clinical trial phase of II.
This compound is one of the essential amino acids that cannot be made by the body and is known for its ability to help endurance and assist in the repair and rebuilding of muscle. This amino acid is important to body builders as it helps boost energy and helps the body recover from training. this compound is also classified as a branched-chain amino acid (BCAA). It helps promote muscle recovery after exercise. Isoleucine is actually broken down for energy within the muscle tissue. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.
An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of LEUCINE. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
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InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N
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Canonical SMILES

CCC(C)C(C(=O)O)N
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Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

34464-35-2
Record name L-Isoleucine polymer
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DSSTOX Substance ID

DTXSID2046882, DTXSID1047441
Record name DL-Isoleucine
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Molecular Weight

131.17 g/mol
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Physical Description

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma
Record name Isoleucine
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Boiling Point

Sublimes at 168-170 °C
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Solubility

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Waxy, shiny, rhombic leaflets from alcohol, Crystals

CAS No.

443-79-8, 73-32-5
Record name DL-Isoleucine
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Melting Point

284 °C (decomposes), 285.5 °C
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Foundational & Exploratory

L-isoleucine biosynthetic pathway from threonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the L-Isoleucine Biosynthetic Pathway from Threonine

Abstract

This compound, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis, metabolic energy balance, and cellular signaling.[1][2] In plants, fungi, and prokaryotes, its de novo synthesis proceeds via a conserved five-step enzymatic pathway originating from L-threonine. The absence of this pathway in animals renders it an indispensable dietary component and establishes its constituent enzymes as validated, high-value targets for the development of novel herbicides and antimicrobial agents.[3][4] This guide provides a comprehensive, mechanistically-driven exploration of the this compound biosynthetic pathway. We will dissect the catalytic strategies of each enzyme, unravel the intricate allosteric and genetic regulatory networks that ensure metabolic homeostasis, and detail field-proven experimental methodologies for its study. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this pathway for biotechnological or therapeutic advancement.

The Enzymatic Cascade: A Mechanistic Journey from Threonine to Isoleucine

The conversion of L-threonine into this compound is an elegant five-step metabolic sequence.[5][6][7] Four of these steps are shared with the biosynthesis of L-valine, highlighting a critical intersection in branched-chain amino acid metabolism. The causality behind this shared machinery is metabolic economy, utilizing a common set of enzymes for the synthesis of structurally related products.

Table 1: Enzymes and Reactions of the this compound Biosynthetic Pathway (from E. coli)
StepEnzyme NameGene (E. coli)Cofactor(s)Reaction Catalyzed
1Biosynthetic Threonine DeaminaseilvAPyridoxal 5'-phosphate (PLP)L-Threonine → α-Ketobutyrate + NH₃
2Acetohydroxy Acid Synthase (AHAS)ilvB, ilvN (Isozyme I)Thiamine pyrophosphate (ThDP), FAD, Mg²⁺α-Ketobutyrate + Pyruvate → α-Aceto-α-hydroxybutyrate
3Ketol-Acid Reductoisomerase (KARI)ilvCNADPH, Mg²⁺α-Aceto-α-hydroxybutyrate → (2R,3R)-α,β-Dihydroxy-β-methylvalerate
4Dihydroxy-acid Dehydratase (DHAD)ilvD[2Fe-2S] or [4Fe-4S] Cluster(2R,3R)-α,β-Dihydroxy-β-methylvalerate → α-Keto-β-methylvalerate
5Branched-Chain Aminotransferase (BCAT)ilvEPyridoxal 5'-phosphate (PLP)α-Keto-β-methylvalerate + L-Glutamate ⇌ this compound + α-Ketoglutarate
Step 1: The Committed Step - Threonine Deaminase (TD)

Threonine deaminase (TD), encoded by the ilvA gene in E. coli, catalyzes the first irreversible and committed step in isoleucine biosynthesis.[5][8] This PLP-dependent enzyme performs a β-elimination reaction, converting L-threonine to α-ketobutyrate and ammonia. Its position as the gateway to the pathway makes it the primary site of allosteric regulation, a critical concept we will revisit.

Step 2: The Branch Point - Acetohydroxy Acid Synthase (AHAS)

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS), is a ThDP-dependent enzyme that represents a critical branch point. It catalyzes the condensation of an acetyl group derived from pyruvate with a second α-keto acid.[9] For isoleucine synthesis, AHAS condenses pyruvate with α-ketobutyrate.[9] For valine synthesis, it condenses two molecules of pyruvate. This dual substrate capability places AHAS at the heart of regulating carbon flow toward different BCAAs. Its essentiality in plants and absence in animals has made it a premier target for numerous commercial herbicides, including sulfonylureas and imidazolinones.[10][11][12][13]

Step 3: A Two-Part Reaction - Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) performs a sophisticated two-part reaction: an acyloin-type rearrangement of the acetohydroxy acid intermediate, followed by an NADPH-dependent reduction of the resulting α-keto group.[14][15][16] This reaction requires a divalent metal ion, typically Mg²⁺, for catalysis.[17] The mechanism involves an alkyl migration and a hydride transfer from NADPH, resulting in a dihydroxy acid product with two chiral centers.[14]

Step 4: Dehydration via an Iron-Sulfur Cluster - Dihydroxy-acid Dehydratase (DHAD)

The third enzyme in the common pathway, dihydroxy-acid dehydratase (DHAD), catalyzes a dehydration reaction to form the final α-keto acid precursor of isoleucine.[18] Mechanistically, DHAD is notable for its reliance on an iron-sulfur cluster ([2Fe-2S] in plants, [4Fe-4S] in many bacteria) which functions as a Lewis acid to facilitate the removal of a hydroxyl group.[4][19][20] This Fe-S cluster is crucial for catalysis, and its sensitivity to oxidative damage presents a vulnerability in some organisms.[4]

Step 5: The Final Transamination - Branched-Chain Aminotransferase (BCAT)

The final step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT).[21][22] This PLP-dependent enzyme transfers an amino group from a donor, typically L-glutamate, to α-keto-β-methylvalerate, yielding this compound and α-ketoglutarate.[23] The reversible nature of this reaction integrates BCAA synthesis with central nitrogen metabolism.

L_Isoleucine_Pathway cluster_pathway This compound Biosynthesis Threonine L-Threonine aKetobutyrate α-Ketobutyrate Threonine->aKetobutyrate Threonine Deaminase (ilvA) aAHB α-Aceto-α-hydroxybutyrate aKetobutyrate->aAHB Acetohydroxy Acid Synthase (ilvB, ilvN) Pyruvate Pyruvate Pyruvate->aAHB aBDMV (2R,3R)-α,β-Dihydroxy- β-methylvalerate aAHB->aBDMV Ketol-Acid Reductoisomerase (ilvC) aKBMV α-Keto-β-methylvalerate aBDMV->aKBMV Dihydroxy-acid Dehydratase (ilvD) Isoleucine This compound aKBMV->Isoleucine Branched-Chain Aminotransferase (ilvE) Glutamate L-Glutamate Glutamate->Isoleucine aKetoglutarate α-Ketoglutarate Isoleucine->aKetoglutarate Regulation_Pathway cluster_reg Allosteric Regulation of BCAA Synthesis Threonine L-Threonine TD Threonine Deaminase (TD) Threonine->TD aKetobutyrate α-Ketobutyrate TD->aKetobutyrate AHAS Acetohydroxy Acid Synthase (AHAS) aKetobutyrate->AHAS Pyruvate Pyruvate Pyruvate->AHAS Val_Pathway Valine & Leucine Pathway AHAS->Val_Pathway Ile_Pathway Isoleucine Pathway AHAS->Ile_Pathway Valine L-Valine Val_Pathway->Valine Isoleucine This compound Ile_Pathway->Isoleucine Valine->TD Activation Valine->AHAS Inhibition Isoleucine->TD Inhibition Isoleucine->AHAS Inhibition MFA_Workflow cluster_mfa Metabolic Flux Analysis (MFA) Workflow A 1. Labeling Experiment Grow cells on ¹³C-labeled substrate (e.g., [1-¹³C]glucose) until isotopic and metabolic steady state. B 2. Sample Collection & Hydrolysis Quench metabolism rapidly. Harvest biomass and hydrolyze proteins to release amino acids. A->B C 3. Isotopomer Analysis Derivatize amino acids and analyze ¹³C labeling patterns using GC-MS or LC-MS/MS. B->C D 4. Computational Modeling Input labeling data, extracellular rates, and biomass composition into a stoichiometric model. C->D E 5. Flux Determination Algorithm iteratively fits the model to the data to calculate the most likely intracellular flux distribution. D->E F Result: Quantitative Flux Map E->F

References

The Architect of Stability: An In-depth Technical Guide to the Role of L-Isoleucine in Protein Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Beyond a Simple Building Block

In the intricate world of protein architecture, amino acids are the fundamental units, each with a unique character that dictates its role in the final three-dimensional structure. Among these, L-isoleucine, a member of the branched-chain amino acid (BCAA) family, emerges not merely as a structural component but as a critical determinant of protein stability, folding, and function.[][2] Its distinct chemical properties, particularly its bulky and hydrophobic side chain, empower it to be a key player in the hydrophobic core, a region paramount to a protein's structural integrity.[3][4][5] This guide provides a comprehensive exploration of this compound's multifaceted role, offering insights for researchers, scientists, and drug development professionals seeking to understand and manipulate protein behavior.

The Chemical Persona of this compound: A Foundation of Hydrophobicity

This compound is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[][6] Its molecular structure is characterized by a chiral side chain containing a sec-butyl group, making it one of the three BCAAs, alongside leucine and valine.[][7] This branched, aliphatic side chain is nonpolar and, consequently, hydrophobic, meaning it repels water.[][2][5] This fundamental property is the primary driver of its significant influence on protein structure.

The hydrophobicity of isoleucine dictates its preferential location within the interior of globular proteins, shielded from the aqueous cellular environment.[][3][5] This sequestration is a cornerstone of the hydrophobic effect, a major driving force in protein folding.[3] The clustering of hydrophobic residues like isoleucine in the protein core minimizes the disruption of the hydrogen-bonding network of water, an energetically favorable state that stabilizes the folded protein.[5]

Isoleucine's Architectural Role: Forging the Hydrophobic Core

The hydrophobic core of a protein can be envisioned as its structural scaffolding. The tight packing of nonpolar side chains within this core creates a stable, low-energy environment. Isoleucine, with its bulky and irregularly shaped side chain, plays a crucial role in this packing.[8]

Packing and Steric Constraints: A Delicate Balance

The β-branched nature of isoleucine's side chain, with a methyl group on the β-carbon, imposes significant steric constraints on the polypeptide backbone's conformation.[9] This restriction in rotational freedom influences the local secondary structure, often favoring β-sheet formation over α-helices in certain contexts.[8] The interplay between isoleucine's hydrophobicity and its steric bulk is a critical determinant of how it packs within the protein core, influencing both local and global protein architecture.

The "BASiC" Hypothesis: Cores of Stability

Research has led to the formulation of the Branched Aliphatic Side Chain (BASiC) hypothesis, which posits that clusters of isoleucine, leucine, and valine form highly stable "cores of stability" within proteins.[3] These clusters are exceptionally effective at excluding water from the protein's interior, thereby protecting the hydrogen bond networks of the protein backbone from solvent exchange and enhancing overall stability.[3][4] These ILV clusters are thought to be crucial for maintaining structural integrity even in partially folded or high-energy states of the protein.[3]

Quantifying Stability: Experimental Approaches to Interrogating Isoleucine's Impact

To empirically validate the theoretical importance of this compound, researchers employ a variety of biophysical techniques. These methods allow for the precise measurement of changes in protein stability and structure resulting from modifications to isoleucine residues.

Site-Directed Mutagenesis: The Power of Precision

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein's sequence.[10][11] This allows researchers to systematically probe the role of a particular isoleucine residue. For instance, substituting an isoleucine in the hydrophobic core with a smaller hydrophobic residue like alanine or a polar residue like serine can reveal its contribution to stability.[12]

Experimental Protocol: Site-Directed Mutagenesis to Investigate an Isoleucine Residue

  • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an isoleucine codon to an alanine codon). The primers should be complementary to the template DNA sequence flanking the mutation site.[11]

  • PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the designed mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation through DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid and purify it for subsequent biophysical characterization.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of a protein.[13][14][15] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide a spectral "fingerprint" of a protein's α-helical and β-sheet content.[13][16] Comparing the CD spectrum of a wild-type protein to that of an isoleucine mutant can reveal whether the mutation has caused significant changes in the protein's overall fold.[14][17]

Experimental Protocol: Assessing Secondary Structure Changes with CD Spectroscopy

  • Sample Preparation: Prepare protein samples (both wild-type and mutant) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer components do not have high absorbance in the far-UV region.[13]

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD.[13][17]

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.[14][16]

Differential Scanning Calorimetry (DSC): Measuring Thermal Stability

Differential scanning calorimetry (DSC) is a thermodynamic technique that directly measures the heat capacity of a molecule as a function of temperature.[18][19] For proteins, DSC can be used to determine the melting temperature (Tm), which is a direct measure of thermal stability.[18] A higher Tm indicates greater stability. By comparing the Tm of a wild-type protein to an isoleucine mutant, one can quantify the energetic contribution of that isoleucine residue to the protein's stability.[20]

Experimental Protocol: Determining Thermal Stability with DSC

  • Sample Preparation: Prepare concentrated samples of the wild-type and mutant proteins (typically 0.5-1.0 mg/mL) in a well-defined buffer. A matched buffer solution is used as the reference.

  • Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 60°C/hour) and the temperature range to encompass the protein's unfolding transition.[18]

  • Data Acquisition: Perform the thermal scan, simultaneously heating the protein sample and the reference buffer. The instrument measures the differential heat uptake.[18]

  • Data Analysis: The resulting thermogram (a plot of excess heat capacity versus temperature) is analyzed to determine the Tm (the peak of the unfolding transition) and the calorimetric enthalpy (ΔH) of unfolding.[19][20]

Isoleucine in Action: Case Studies and Functional Implications

The strategic placement of isoleucine is not only crucial for static stability but also for dynamic processes such as protein-protein interactions and enzyme catalysis.

Protein-Protein Interfaces: The Hydrophobic Handshake

Hydrophobic interactions are often key drivers of protein-protein recognition. Isoleucine residues exposed on the surface of a protein can participate in forming a hydrophobic patch that mediates binding to a partner protein.[21] Site-directed mutagenesis studies have shown that replacing such an isoleucine with a polar or charged residue can abolish or significantly weaken the interaction.[22]

Isoleucine and Disease: When Stability is Compromised

Mutations involving isoleucine can have profound pathological consequences. For instance, in some genetic diseases, a single isoleucine substitution can lead to protein misfolding and aggregation.[6]

  • Alzheimer's Disease: Elevated levels of circulating branched-chain amino acids, including isoleucine, have been linked to Alzheimer's disease.[23][24] Some studies suggest that isoleucine may interact with the amyloid-beta peptide, potentially influencing its aggregation pathway, a hallmark of the disease.[25][26][27]

  • Maple Syrup Urine Disease (MSUD): This is a metabolic disorder caused by mutations in the enzyme complex responsible for the breakdown of BCAAs, including isoleucine.[6][9] The accumulation of these amino acids and their byproducts is toxic, particularly to the brain.[6]

Isoleucine in Drug Development: A Target and a Tool

The critical role of isoleucine in protein stability and interaction makes it a focal point in drug development.

Engineering Therapeutic Proteins

For protein-based therapeutics, such as monoclonal antibodies and enzymes, stability is a critical quality attribute. By strategically introducing or replacing isoleucine residues in the hydrophobic core, protein engineers can enhance the thermal stability and shelf-life of these drugs.[4] Computational tools can predict the effects of such mutations on protein stability, guiding the design of more robust therapeutic proteins.[12][28][29]

Targeting Isoleucine-Mediated Interactions

In cases where an isoleucine-mediated protein-protein interaction is implicated in a disease process, small molecule inhibitors can be designed to disrupt this interaction. These inhibitors often mimic the hydrophobic character of the isoleucine side chain, competitively binding to its partner protein and blocking the pathogenic interaction.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_0 This compound Properties cluster_1 Role in Protein Structure Branched-Chain Amino Acid (BCAA) Branched-Chain Amino Acid (BCAA) Hydrophobic Side Chain Hydrophobic Side Chain Branched-Chain Amino Acid (BCAA)->Hydrophobic Side Chain Steric Hindrance Steric Hindrance Hydrophobic Side Chain->Steric Hindrance Hydrophobic Core Formation Hydrophobic Core Formation Hydrophobic Side Chain->Hydrophobic Core Formation Drives Protein Stability Protein Stability Hydrophobic Core Formation->Protein Stability Protein Folding Protein Folding Protein Stability->Protein Folding

Caption: The fundamental properties of this compound and its resulting role in protein structure.

cluster_workflow Experimental Workflow: Assessing Isoleucine's Impact Start Hypothesize Role of Isoleucine Residue Mutagenesis Site-Directed Mutagenesis (Ile -> Ala) Start->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression CD Circular Dichroism (Secondary Structure) Expression->CD DSC Differential Scanning Calorimetry (Tm) Expression->DSC Analysis Analyze Data & Draw Conclusions CD->Analysis DSC->Analysis

Caption: A typical experimental workflow to investigate the role of an this compound residue.

Conclusion: A Pillar of Protein Integrity

This compound's role extends far beyond that of a simple monomeric unit. Its unique physicochemical properties—a delicate balance of hydrophobicity and steric bulk—position it as a master architect of protein stability. From dictating the packing of the hydrophobic core to mediating crucial protein-protein interactions, the influence of isoleucine is profound and far-reaching. For researchers in the fields of structural biology, biochemistry, and drug development, a deep understanding of this compound's function is not merely academic; it is a prerequisite for the rational design of stable, functional proteins and the development of novel therapeutics that target the intricate dance of protein structure and function.

References

The Metabolic Crossroads of L-Isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Beyond a Simple Building Block

To the dedicated researcher, scientist, and drug development professional, L-isoleucine is far more than one of the twenty proteinogenic amino acids. It is a molecule at the nexus of cellular energy status, nutrient sensing, and anabolic signaling. Its metabolic fate within a mammalian cell is a tightly regulated journey with profound implications for health and disease. Elevated levels of isoleucine and other branched-chain amino acids (BCAAs) are, for instance, associated with insulin resistance.[1] Conversely, restricting dietary isoleucine can improve metabolic health, reducing adiposity and enhancing glucose tolerance.[2][3] Understanding the intricacies of its catabolism, its role in synthesis, and the experimental methodologies to probe these pathways is therefore of paramount importance for developing novel therapeutic strategies for metabolic disorders, cancer, and neurological diseases.

This guide eschews a rigid, templated approach. Instead, it is structured to follow the logical and biochemical journey of this compound from its entry into the mammalian cell to its ultimate conversion into central metabolic intermediates or its incorporation into newly synthesized proteins. We will delve into the "why" behind the metabolic steps and the experimental choices, providing not just a roadmap but a deeper understanding of the underlying principles.

Section 1: Cellular Entry and the Initial Commitment Step

The journey of this compound begins with its transport across the cell membrane. This process is mediated by several amino acid transporters, with the specific transporters involved varying by cell type. For instance, in rabbit proximal tubules, this compound is taken up in a sodium-dependent and electrogenic manner.[4]

Once inside the cell, this compound, along with the other BCAAs, leucine and valine, undergoes its first two catabolic steps, which are common to all three.[5][6]

1.1 Reversible Transamination: A Point of No Return (Almost)

The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[7][8] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvaleric acid (KMV).[5]

There are two major isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[7] BCAT2 is the predominant isoform in most tissues, particularly skeletal muscle, while the liver has very low BCAT activity.[5][8] This tissue-specific expression pattern means that the initial step of BCAA catabolism occurs primarily in extrahepatic tissues like skeletal muscle.[9]

Causality in Experimental Design: The reversibility of the BCAT reaction is a critical consideration. When designing stable isotope tracing experiments to measure BCAA catabolism, the choice of tracer and the analytical approach must account for the potential for re-amination of the BCKA back to the amino acid.

1.2 Irreversible Oxidative Decarboxylation: The Rate-Limiting Step

The second step is the irreversible oxidative decarboxylation of the BCKA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][10] This is the rate-limiting step in BCAA catabolism.[10] The BCKDH complex converts KMV into α-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[6]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K, also known as PP2Cm).[7][11] Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it.[7] This regulatory mechanism allows for fine-tuning of BCAA catabolism in response to the cell's metabolic state.

Section 2: The Divergent Path of Isoleucine Catabolism

Following the common pathway, the catabolism of α-methylbutyryl-CoA is specific to isoleucine. This pathway ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA, classifying isoleucine as both a ketogenic and a glucogenic amino acid.[1][6]

The breakdown of α-methylbutyryl-CoA proceeds through a series of reactions analogous to β-oxidation of fatty acids:

  • Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.[12]

  • Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.[12][13]

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA.[12][13]

  • Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA .[12][13]

Isoleucine_Catabolism Isoleucine This compound KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT a_methylbutyryl_CoA α-Methylbutyryl-CoA KMV->a_methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA a_methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation hydroxy_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->hydroxy_CoA Hydration acetoacetyl_CoA 2-Methylacetoacetyl-CoA hydroxy_CoA->acetoacetyl_CoA Dehydrogenation Acetyl_CoA Acetyl-CoA acetoacetyl_CoA->Acetyl_CoA Thiolysis Propionyl_CoA Propionyl-CoA acetoacetyl_CoA->Propionyl_CoA Thiolysis

Figure 1: Catabolic Pathway of this compound.

Section 3: The Fate of Propionyl-CoA: An Anaplerotic Contribution

While acetyl-CoA can enter the TCA cycle or be used for ketogenesis or fatty acid synthesis, the fate of propionyl-CoA is exclusively anaplerotic, meaning it replenishes TCA cycle intermediates.[1] The conversion of propionyl-CoA to succinyl-CoA, a direct TCA cycle intermediate, involves a three-step pathway:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[14][15][16]

  • Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[14][16]

  • Isomerization: L-methylmalonyl-CoA is isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[14][15][17]

Disorders in this pathway, such as propionic acidemia and methylmalonic acidemia, underscore its critical importance.[1]

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA D_methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_methylmalonyl_CoA L-Methylmalonyl-CoA D_methylmalonyl_CoA->L_methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12)

Figure 2: Conversion of Propionyl-CoA to Succinyl-CoA.

Section 4: Anabolic and Signaling Roles of this compound

Beyond its catabolic breakdown for energy, this compound serves two other primary roles:

4.1 A Substrate for Protein Synthesis: As an essential amino acid, the most fundamental role of this compound is to serve as a building block for protein synthesis.[1] Its availability is crucial for the production of all proteins, including fetal hemoglobin.[1]

4.2 A Signaling Molecule: this compound, like other BCAAs, acts as a nutrient signal to regulate various metabolic processes. A key pathway influenced by BCAAs is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][18] Isoleucine can independently regulate mTOR signaling and protein synthesis.[19] Additionally, isoleucine plays a role in glucose metabolism, partly by influencing the expression and translocation of glucose transporters like GLUT1 and GLUT4.[18][20]

Section 5: Experimental corner: Tracing the Fate of this compound

To quantitatively assess the metabolic fate of this compound, stable isotope tracing is the gold standard. This technique involves introducing a labeled form of isoleucine (e.g., this compound-¹³C₆,¹⁵N) into a biological system and tracking the incorporation of the stable isotopes into downstream metabolites.[21]

Protocol: Stable Isotope Tracing of this compound Metabolism in Cultured Mammalian Cells

This protocol provides a generalized workflow for a stable isotope tracing experiment. Specific parameters will need to be optimized for different cell lines and experimental questions.

Materials:

  • Cultured mammalian cells of interest

  • Culture medium (e.g., DMEM) lacking endogenous this compound

  • This compound-¹³C₆,¹⁵N (or other desired tracer)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • LC-MS/MS or GC-MS system

Methodology:

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare the tracer medium by supplementing isoleucine-free medium with a known concentration of this compound-¹³C₆,¹⁵N and dFBS. The concentration should be similar to that in the standard growth medium.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled isoleucine.

    • Add the pre-warmed tracer medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the tracer medium.

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Flash-freeze the lysate in liquid nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • Thaw the samples on ice.

    • Centrifuge at maximum speed at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.[21]

  • Mass Spectrometry Analysis:

    • Analyze the samples using a mass spectrometer to measure the abundance of different isotopologues of downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, succinyl-CoA, and amino acids in protein hydrolysates).

  • Data Analysis:

    • Calculate the isotopic enrichment for each metabolite at each time point.

    • Use metabolic flux analysis models to determine the rates of isoleucine catabolism and its contribution to various metabolic pathways.

Isotope_Tracing_Workflow start Start: Cultured Cells labeling Isotope Labeling with This compound-¹³C₆,¹⁵N start->labeling extraction Metabolite Extraction (80% Methanol) labeling->extraction prep Sample Preparation (Drying, Reconstitution/Derivatization) extraction->prep analysis Mass Spectrometry (LC-MS/MS or GC-MS) prep->analysis data Data Analysis (Isotopic Enrichment, Flux Analysis) analysis->data

Figure 3: General Workflow for Isotopic Enrichment Analysis.
Quantitative Data Summary

MetaboliteExpected Fate of this compound-¹³C₆,¹⁵N TracerAnalytical Platform
Protein-bound Isoleucine Direct incorporation of ¹³C₆,¹⁵N-IsoleucineLC-MS/MS of protein hydrolysate
Acetyl-CoA Incorporation of two ¹³C atoms (M+2)LC-MS/MS
Propionyl-CoA Incorporation of three ¹³C atoms (M+3)LC-MS/MS
Succinyl-CoA Incorporation of three ¹³C atoms (M+3) from propionyl-CoALC-MS/MS
Glutamate Incorporation of ¹⁵N from the initial transaminationLC-MS/MS or GC-MS

Conclusion: An Integrated Perspective

The metabolic fate of this compound in mammalian cells is a multifaceted process with far-reaching physiological consequences. Its catabolism provides both ketogenic and glucogenic precursors, directly linking amino acid metabolism to central carbon metabolism. Furthermore, its role as a signaling molecule places it at the heart of nutrient-sensing pathways that govern cellular growth and homeostasis. A thorough understanding of these pathways, facilitated by powerful techniques like stable isotope tracing, is essential for researchers and drug developers seeking to modulate metabolic processes in the context of human health and disease. The intricate regulation of isoleucine metabolism presents a landscape rich with potential therapeutic targets, waiting to be explored.

References

L-Isoleucine: A Bifunctional Amino Acid in Glucogenic and Ketogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-isoleucine, an essential branched-chain amino acid (BCAA), holds a unique position in cellular metabolism due to its dual catabolic fate, contributing to both glucose and ketone body synthesis. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound degradation, the key enzymatic players, and its broader physiological implications. Authored for researchers, scientists, and drug development professionals, this document delves into the biochemical intricacies of this compound's role as both a glucogenic and ketogenic precursor, offering insights into its relevance in health and disease.

Introduction: The Significance of this compound

This compound is one of three essential branched-chain amino acids, alongside L-leucine and L-valine, which must be obtained through diet as humans lack the enzymatic machinery for their de novo synthesis.[1][][3] Beyond its fundamental role as a building block for protein synthesis, this compound is a critical player in metabolic regulation.[1][4][5] Its carbon skeleton can be catabolized to produce intermediates that feed into two major metabolic pathways: gluconeogenesis and ketogenesis. This dual functionality underscores its importance in maintaining energy homeostasis, particularly during periods of fasting or metabolic stress.[6][7] Unlike most other amino acids, the initial steps of BCAA catabolism predominantly occur in extra-hepatic tissues like skeletal muscle.[3][7]

Recent research has also highlighted the association of branched-chain amino acids, including isoleucine, with insulin resistance, with elevated levels observed in individuals with diabetes.[1][8] Conversely, dietary restriction of isoleucine has been shown to improve insulin sensitivity and reduce adiposity in animal models, suggesting a complex regulatory role in metabolic health.[1][9] Understanding the detailed metabolic fate of this compound is therefore crucial for developing therapeutic strategies for metabolic disorders.

The Catabolic Pathway of this compound

The breakdown of this compound is a multi-step process that ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[1][10] This bifurcation is the basis for its classification as both a ketogenic and glucogenic amino acid. Acetyl-CoA can be used for the synthesis of ketone bodies or enter the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, a citric acid cycle intermediate that can be used for gluconeogenesis.[1][6]

Initial Steps: Transamination and Oxidative Decarboxylation

The catabolism of all three BCAAs begins with two common enzymatic steps.[6][10][11]

  • Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).[6] This enzyme transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate and α-keto-β-methylvalerate.[12]

  • Oxidative Decarboxylation: The resulting α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[13][14] This multi-enzyme complex is a critical regulatory point in BCAA metabolism. A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[13][14][15] The product of this reaction for isoleucine is α-methylbutyryl-CoA.[6]

The Divergence: Production of Acetyl-CoA and Propionyl-CoA

Following the initial common pathway, the degradation of α-methylbutyryl-CoA proceeds through a series of reactions analogous to β-oxidation, ultimately cleaving the carbon skeleton.[10]

The subsequent steps involve dehydrogenation, hydration, and another dehydrogenation to form α-methylacetoacetyl-CoA.[12] A final thiolytic cleavage, catalyzed by β-ketothiolase, splits α-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[12]

L_Isoleucine_Catabolism cluster_initial Initial Steps cluster_divergence Divergence cluster_fates Metabolic Fates isoleucine This compound keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid BCAT akg α-Ketoglutarate glu Glutamate akg->glu methylbutyryl_coa α-Methylbutyryl-CoA keto_acid->methylbutyryl_coa BCKDH Complex methylacetoacetyl_coa α-Methylacetoacetyl-CoA methylbutyryl_coa->methylacetoacetyl_coa β-oxidation-like steps acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa β-Ketothiolase propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies Ketogenesis tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization succinyl_coa->tca_cycle gluconeogenesis Gluconeogenesis succinyl_coa->gluconeogenesis

Figure 1: Simplified overview of this compound catabolism.

The Glucogenic Fate: Conversion of Propionyl-CoA to Succinyl-CoA

The propionyl-CoA generated from isoleucine catabolism enters a three-step enzymatic pathway to be converted into the TCA cycle intermediate, succinyl-CoA.[16][17][18][19]

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[16][17][19]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[18][19]

  • Isomerization: Finally, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (adenosylcobalamin) as a cofactor, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[16][17][19][20]

This conversion is a crucial anaplerotic reaction, replenishing TCA cycle intermediates that can then be drawn off for gluconeogenesis.

Key Enzymes and Associated Metabolic Disorders

The catabolism of this compound is dependent on a series of specific enzymes. Genetic defects in the genes encoding these enzymes can lead to serious inherited metabolic disorders.

Enzyme/ComplexFunctionAssociated DisorderClinical Manifestations
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Oxidative decarboxylation of branched-chain α-keto acidsMaple Syrup Urine Disease (MSUD) [13][14][15]Sweet-smelling urine, poor feeding, neurological damage, developmental delay[13][15]
Propionyl-CoA Carboxylase Carboxylation of propionyl-CoA to D-methylmalonyl-CoAPropionic Acidemia [1]Metabolic acidosis, vomiting, lethargy, developmental delays
Methylmalonyl-CoA Mutase Isomerization of L-methylmalonyl-CoA to succinyl-CoAMethylmalonic Acidemia [1]Similar to propionic acidemia, with accumulation of methylmalonic acid

Broader Physiological Roles and Therapeutic Implications

Beyond its role in energy metabolism, this compound has been implicated in several other physiological processes.

  • Insulin Secretion and Glucose Homeostasis: this compound can stimulate insulin secretion from pancreatic β-cells.[8] However, chronically elevated levels of BCAAs are associated with insulin resistance.[1][8][21] Studies have shown that a diet with reduced isoleucine levels can improve insulin sensitivity.[1][9] This suggests a complex, concentration-dependent role in glucose regulation.

  • Immune Function: Isoleucine is important for maintaining immune function, including the health of immune organs and the function of immune cells.[22]

  • Muscle Metabolism: As a BCAA, isoleucine is crucial for muscle protein synthesis and can serve as an energy source for muscle tissue during exercise.[][4][23]

The intricate involvement of this compound in these pathways makes it a potential target for therapeutic intervention in metabolic diseases. Modulating isoleucine intake or targeting the enzymes in its catabolic pathway could offer novel approaches for managing conditions like type 2 diabetes and obesity.

Experimental Protocols: Studying this compound Metabolism

A common and powerful technique to trace the metabolic fate of this compound is through the use of stable isotope-labeled tracers. This allows researchers to follow the journey of isoleucine's carbon atoms as they are incorporated into various downstream metabolites.

Stable Isotope Tracing of this compound in Cultured Cells

Objective: To determine the relative contribution of this compound to the pools of acetyl-CoA and succinyl-CoA in a cellular model.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, myocytes) and grow to a desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a stable isotope-labeled this compound (e.g., [U-¹³C₆]-L-isoleucine) for a defined period.

  • Metabolite Extraction: After the labeling period, rapidly quench cellular metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Separate the polar metabolites from lipids and proteins. Dry the polar metabolite fraction.

  • Derivatization: Chemically modify the metabolites to enhance their volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to separate and identify the metabolites and their isotopic labeling patterns.

  • Data Analysis: Determine the mass isotopomer distributions of TCA cycle intermediates and other relevant metabolites to calculate the fractional contribution of this compound to their synthesis.

Experimental_Workflow cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling ([U-¹³C₆]-L-Isoleucine) cell_culture->isotope_labeling metabolite_extraction 3. Metabolite Extraction isotope_labeling->metabolite_extraction sample_prep 4. Sample Preparation metabolite_extraction->sample_prep gc_ms 5. GC-MS Analysis sample_prep->gc_ms data_analysis 6. Data Analysis (Mass Isotopomer Distribution) gc_ms->data_analysis

Figure 2: Experimental workflow for stable isotope tracing.

Conclusion

This compound's unique position at the crossroads of glucose and ketone metabolism highlights its critical role in maintaining cellular energy balance. Its catabolic pathway, which yields both glucogenic and ketogenic precursors, is tightly regulated and essential for metabolic flexibility. Dysregulation of this pathway is implicated in serious metabolic disorders, and emerging evidence points to a complex role for isoleucine in the development of insulin resistance. Further research into the intricacies of this compound metabolism will undoubtedly uncover new therapeutic avenues for a range of metabolic diseases.

References

Introduction: The Synthetic Challenge and Strategic Approach to DL-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis of DL-Isoleucine from 2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Isoleucine, an essential amino acid, is a cornerstone of protein biochemistry, featuring a unique sec-butyl side chain that imparts specific steric and hydrophobic properties to peptides and proteins.[1] While biological systems produce the L-enantiomer, the racemic mixture, Dthis compound, is a valuable output of chemical synthesis, serving as a starting point for resolution into its constituent enantiomers or for applications where stereochemistry is not critical.[2]

This guide provides an in-depth exploration of the chemical synthesis of Dthis compound, commencing from the readily available and cost-effective starting material, 2-bromobutane. We will navigate through the most reliable and field-proven synthetic pathways, dissecting the mechanistic underpinnings and providing detailed, actionable protocols. The primary focus will be on the robust Malonic Ester Synthesis, a classic and high-yielding route. Additionally, we will explore the elegant Strecker and Bucherer-Bergs syntheses, which necessitate the initial conversion of 2-bromobutane to an aldehydic intermediate.

Our narrative is grounded in the principles of causality and self-validation. Each step is not merely a directive but is accompanied by an explanation of its chemical logic, empowering the researcher to not only replicate the synthesis but also to troubleshoot and optimize it.

Part 1: The Malonic Ester Synthesis Route - A Direct and Robust Approach

The malonic ester synthesis is a powerful and highly reliable method for the preparation of α-amino acids.[3] This pathway is particularly advantageous as it utilizes 2-bromobutane directly, avoiding the need for intermediate oxidation or carbonylation steps. The synthesis proceeds through the alkylation of diethyl malonate, followed by saponification, bromination, amination, and finally, hydrolysis and decarboxylation.[1][4][5]

Visualizing the Malonic Ester Synthesis Workflow

malonic_ester_synthesis start 2-Bromobutane + Diethyl Malonate step1 Step 1: Alkylation (Sodium Ethoxide) start->step1 intermediate1 Diethyl sec-butylmalonate step1->intermediate1 step2 Step 2: Saponification & Acidification intermediate1->step2 intermediate2 sec-Butylmalonic Acid step2->intermediate2 step3 Step 3: Bromination (Br2, PCl3) intermediate2->step3 intermediate3 α-Bromo-β-methylvaleric Acid step3->intermediate3 step4 Step 4: Amination (Conc. Ammonia) intermediate3->step4 final_product Dthis compound step4->final_product

Caption: Workflow for the Malonic Ester Synthesis of Dthis compound.

Detailed Experimental Protocol: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl sec-butylmalonate [1][4]

  • Rationale: This step forms the carbon skeleton of isoleucine by attaching the sec-butyl group from 2-bromobutane to the α-carbon of diethyl malonate. Sodium ethoxide, a strong base, is used to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of 2-bromobutane in an S_N2 reaction.[6][7] The use of absolute ethanol as a solvent is crucial to prevent the hydrolysis of the ethoxide and the esters.

  • Procedure:

    • In a 2-liter, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 700 mL of absolute ethanol.

    • Carefully add 35 g of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

    • Heat the resulting solution to reflux. With vigorous stirring, add 250 g of diethyl malonate via the dropping funnel.

    • Subsequently, add 210 g of 2-bromobutane dropwise at a rate that maintains a gentle reflux.

    • Continue to stir and reflux the mixture for 48 hours to ensure the completion of the reaction.

    • After reflux, remove the ethanol by distillation. Treat the residue with 200 mL of water and transfer to a separatory funnel.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Purify the product by vacuum distillation, collecting the fraction boiling at 110-120°C at 18-20 mm Hg. The expected yield of diethyl sec-butylmalonate is 274-278 g (83-84%).[1]

Step 2: Saponification and Bromination to α-Bromo-β-methylvaleric Acid [1][5]

  • Rationale: The diethyl ester is first hydrolyzed (saponified) to the corresponding dicarboxylic acid using a strong base, followed by acidification. This sec-butylmalonic acid is then brominated at the α-position. This step is a variation of the Hell-Volhard-Zelinskii reaction, where bromine and a phosphorus catalyst (like PCl3) are used to selectively brominate the α-carbon of a carboxylic acid.

  • Procedure:

    • The diethyl sec-butylmalonate is saponified by refluxing with a solution of sodium hydroxide in water.

    • After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate sec-butylmalonic acid, which is then extracted with diethyl ether.

    • The resulting α-bromo-sec-butylmalonic acid is then heated to induce decarboxylation, yielding α-bromo-β-methylvaleric acid.[1][5] The product is purified by distillation.

Step 3: Amination and Hydrolysis to Dthis compound [4][5]

  • Rationale: The α-bromo acid is converted to the α-amino acid via nucleophilic substitution with ammonia. A high concentration of ammonia is used to favor the substitution reaction and minimize side reactions. The final product, Dthis compound, is then isolated and purified.

  • Procedure:

    • In a sealed pressure vessel or a heavy-walled sealed tube, heat 150 g of α-bromo-β-methylvaleric acid with 645 mL of concentrated aqueous ammonia.

    • The reaction mixture is typically heated at 100°C for 6 hours or left at room temperature for an extended period (e.g., one week).[4][5]

    • After the reaction, cool the vessel and carefully vent any excess pressure.

    • Heat the mixture on a steam bath to drive off the excess ammonia.

    • Concentrate the solution under reduced pressure to a smaller volume (e.g., 300 mL) and cool to 15°C to induce crystallization.

    • Collect the crude Dthis compound crystals by filtration.

Step 4: Purification of Dthis compound [1][5]

  • Rationale: Recrystallization is a standard technique to purify solid organic compounds. A solvent system of water and ethanol is effective for isoleucine, as its solubility is temperature-dependent in this mixture. Activated charcoal can be used to remove colored impurities.

  • Procedure:

    • Wash the crude crystals with a small amount of cold ethanol.

    • Dissolve the crude product in a minimal amount of hot water (e.g., 850 mL at 95°C for ~65 g of crude product).

    • If the solution is colored, add a small amount of activated charcoal, and filter the hot solution.

    • Add ethanol to the hot filtrate to decrease the solubility of isoleucine and allow the solution to cool slowly, followed by chilling in an ice bath to maximize crystal formation.

    • Collect the purified crystals of Dthis compound by filtration, wash with cold ethanol, and dry. A total yield of approximately 49% (based on the bromo-acid) can be expected.[5]

Part 2: The Strecker Synthesis - An Alternative Pathway via an Aldehyde Intermediate

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[8][9] To utilize this route starting from 2-bromobutane, an initial conversion to 2-methylbutanal is necessary. A reliable way to achieve this is via a Grignard reaction.

Visualizing the Strecker Synthesis Workflow

strecker_synthesis cluster_0 Step A: Aldehyde Synthesis cluster_1 Step B: Strecker Reaction start 2-Bromobutane step1 Grignard Formation (Mg, Dry Ether) start->step1 intermediate1 sec-Butylmagnesium Bromide step1->intermediate1 step2 Reaction with Formaldehyde intermediate1->step2 intermediate2 2-Methyl-1-butanol step2->intermediate2 step3 Oxidation (e.g., PCC) intermediate2->step3 intermediate_aldehyde 2-Methylbutanal step3->intermediate_aldehyde step4 Aminonitrile Formation (NH4Cl, KCN) intermediate_aldehyde->step4 intermediate_nitrile 2-Amino-3-methyl -valeronitrile step4->intermediate_nitrile step5 Hydrolysis (Acid, Heat) intermediate_nitrile->step5 final_product Dthis compound step5->final_product

Caption: Workflow for the Strecker Synthesis of Dthis compound.

Detailed Experimental Protocol: Strecker Synthesis

Step A: Synthesis of 2-Methylbutanal from 2-Bromobutane

  • Rationale: This two-part step first creates a highly nucleophilic Grignard reagent from 2-bromobutane. This reagent then attacks the electrophilic carbon of formaldehyde to form, after acidic workup, 2-methyl-1-butanol. Subsequent mild oxidation of this primary alcohol yields the desired aldehyde, 2-methylbutanal. Anhydrous conditions are critical for the formation and reaction of the Grignard reagent.[10]

  • Procedure (Grignard Reaction and Oxidation):

    • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, the reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[10]

    • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a source of formaldehyde (e.g., paraformaldehyde, which will depolymerize in situ, or gaseous formaldehyde bubbled through the solution). The reaction is highly exothermic.

    • Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide to form 2-methyl-1-butanol and precipitate magnesium salts. Extract the product with diethyl ether, dry the organic layer, and purify the alcohol by distillation.

    • Oxidation: Dissolve the purified 2-methyl-1-butanol in a suitable solvent like dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) in portions. PCC is a mild oxidant that will convert the primary alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid. After the reaction is complete, filter off the chromium salts and remove the solvent to obtain crude 2-methylbutanal, which can be purified by distillation.

Step B: Strecker Synthesis of Dthis compound [9][11]

  • Rationale: 2-Methylbutanal is first converted to an imine by reaction with ammonia (generated in situ from ammonium chloride). A cyanide ion then attacks the imine carbon to form an α-aminonitrile.[8][12] This intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid, Dthis compound.[9] Using ammonium chloride and potassium cyanide is a safer alternative to working with highly toxic hydrogen cyanide gas.[9]

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-methylbutanal in an aqueous alcohol solution.

    • Add a solution of ammonium chloride, followed by the slow addition of an aqueous solution of potassium cyanide. The reaction is typically stirred at room temperature for several hours or until the formation of the α-aminonitrile is complete.

    • The α-aminonitrile, 2-amino-3-methylvaleronitrile, can be isolated or, more commonly, hydrolyzed in situ.

    • To hydrolyze the nitrile, add concentrated hydrochloric acid to the reaction mixture and heat under reflux for several hours.[13]

    • After hydrolysis, neutralize the solution to the isoelectric point of isoleucine to precipitate the product.

    • Collect the crude Dthis compound by filtration and purify by recrystallization as described in the malonic ester synthesis protocol.

Part 3: The Bucherer-Bergs Synthesis - A Hydantoin-Mediated Alternative

The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α-amino acids from aldehydes or ketones.[14] It proceeds through a hydantoin intermediate, which is then hydrolyzed to the desired amino acid.

Visualizing the Bucherer-Bergs Synthesis Workflow

bucherer_bergs_synthesis start 2-Methylbutanal step1 Step 1: Hydantoin Formation (KCN, (NH4)2CO3) start->step1 intermediate1 5-(sec-Butyl)hydantoin step1->intermediate1 step2 Step 2: Hydrolysis (Base or Acid, Heat) intermediate1->step2 final_product Dthis compound step2->final_product

Caption: Workflow for the Bucherer-Bergs Synthesis of Dthis compound.

  • Reaction Synopsis: In this method, 2-methylbutanal (synthesized as described in the Strecker route) is reacted with potassium cyanide and ammonium carbonate in a heated aqueous or alcoholic solution. This one-pot reaction directly forms 5-(sec-butyl)hydantoin.[15][16] The hydantoin is a stable, crystalline intermediate that can be isolated and purified. Subsequent hydrolysis of the hydantoin ring, typically under strong acidic or basic conditions, yields Dthis compound.[17] While robust, this method adds an extra step (hydrolysis of the stable hydantoin ring) compared to the Strecker synthesis.

Part 4: Comparative Analysis and Data Presentation

ParameterMalonic Ester SynthesisStrecker SynthesisBucherer-Bergs Synthesis
Starting Material 2-Bromobutane2-Bromobutane (requires conversion)2-Bromobutane (requires conversion)
Key Intermediate Diethyl sec-butylmalonate2-Methylbutanal, α-Aminonitrile2-Methylbutanal, 5-(sec-Butyl)hydantoin
Number of Steps 4 (Alkylation, Saponification/Bromination, Amination, Purification)4 (Grignard/Oxidation, Aminonitrile formation, Hydrolysis, Purification)4 (Grignard/Oxidation, Hydantoin formation, Hydrolysis, Purification)
Reported Yield ~49% overall[5]Variable, depends on aldehyde synthesisGenerally good yields for hydantoin formation[16]
Advantages Direct use of 2-bromobutane; high-yielding and well-documented.[1][4]Convergent and versatile for various amino acids.Forms a stable, crystalline intermediate (hydantoin).
Disadvantages Multiple steps involving harsh reagents (Na, Br2); long reaction times.Requires synthesis of the aldehyde intermediate; use of cyanide.Requires synthesis of the aldehyde; hydrolysis of the stable hydantoin ring can be difficult.
Safety Concerns Handling of sodium metal and bromine.Grignard reaction (moisture-sensitive); handling of cyanide salts.Grignard reaction; handling of cyanide salts.

Part 5: Troubleshooting and Optimization

  • Malonic Ester Synthesis:

    • Low Yield in Alkylation: Ensure all reagents and glassware are scrupulously dry. The presence of water will quench the sodium ethoxide and inhibit enolate formation. Also, ensure the 2-bromobutane is of high purity. A common side reaction is dialkylation, which can be minimized by using a slight excess of diethyl malonate.[7]

    • Incomplete Saponification: Ensure sufficient reflux time and a stoichiometric excess of sodium hydroxide to completely hydrolyze both ester groups.

    • Purification Issues: Dthis compound has moderate solubility in water. When recrystallizing, avoid using an excessive amount of hot water to dissolve the crude product, as this will lead to lower recovery upon cooling.

  • Strecker Synthesis:

    • Failure of Grignard Reaction: The most common issue is the presence of moisture. Flame-dry all glassware and use anhydrous solvents. A crystal of iodine can sometimes be used to activate the magnesium surface.

    • Low Yield of Aldehyde: Over-oxidation to the carboxylic acid can occur. Use a mild oxidizing agent like PCC and monitor the reaction carefully.

    • Low Yield in Strecker Reaction: The formation of the imine is an equilibrium process. Using a slight excess of the ammonia source can help drive the reaction forward. Ensure the cyanide is added slowly to a well-stirred solution.

Conclusion

The synthesis of Dthis compound from 2-bromobutane is a well-established process achievable through several reliable chemical routes. The Malonic Ester Synthesis stands out as the most direct and robust method, with a wealth of procedural documentation and consistently high yields. While the Strecker and Bucherer-Bergs syntheses offer elegant and versatile alternatives, they necessitate the preliminary conversion of 2-bromobutane to 2-methylbutanal. The choice of synthetic route will ultimately depend on the specific resources, expertise, and safety considerations of the laboratory. This guide provides the foundational knowledge and detailed protocols to empower researchers to successfully synthesize this important amino acid, fostering further innovation in peptide chemistry and drug development.

References

L-Isoleucine's Multifaceted Role in Hemoglobin Formation: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

L-isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial and multifaceted role in the biosynthesis of hemoglobin. While its most direct function is serving as a structural component of specific globin polypeptide chains, its influence extends to the metabolic and regulatory networks governing erythropoiesis. This technical guide provides an in-depth analysis of this compound's function, moving beyond its basic role as a protein building block. We will dissect its specific incorporation into fetal hemoglobin, its metabolic contribution as a precursor to the heme prosthetic group, and its indirect involvement in the master regulatory pathways that coordinate heme and globin synthesis. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding, supported by field-proven experimental methodologies and mechanistic insights, to facilitate further investigation and therapeutic innovation.

Introduction to Hemoglobin Synthesis: A Coordinated Process

Hemoglobin, the metalloprotein responsible for oxygen transport, is a tetrameric structure composed of four globin polypeptide chains, each covalently bound to a heme prosthetic group. The synthesis of functional hemoglobin is a remarkably coordinated process that occurs primarily in erythroid precursor cells. It demands the balanced production of two main components: the protein portion (globin) and the iron-containing porphyrin ring (heme)[1].

The expression of globin genes is tightly regulated, both developmentally (switching from embryonic to fetal to adult globins) and stoichiometrically, to ensure a precise balance between α-like and β-like globin chains[2]. An imbalance, as seen in the thalassemias, leads to the accumulation of unpaired globin chains, resulting in ineffective erythropoiesis and anemia[2]. Concurrently, heme synthesis is a complex eight-step enzymatic pathway that begins in the mitochondria[3]. The availability of substrates for both globin and heme synthesis, including essential amino acids like this compound, is a critical determinant for the overall efficiency of hemoglobin production.

The Direct Structural Role of this compound in Globin Chains

As an essential amino acid, this compound cannot be synthesized de novo by the human body and must be obtained from dietary sources[4][5]. Its primary and most well-defined role in hemoglobin formation is its incorporation into the primary structure of globin polypeptides during translation[6]. However, the presence of isoleucine is not uniform across all globin chains, a distinction with significant physiological and experimental implications.

Notably, adult hemoglobin (HbA), which comprises two α-chains and two β-chains (α₂β₂), is largely devoid of isoleucine[7]. In contrast, fetal hemoglobin (HbF), composed of two α-chains and two γ-chains (α₂γ₂), critically requires isoleucine as it is a constituent of the γ-globin chain[4][8]. This differential requirement is a key aspect of its function.

Globin ChainHemoglobin TypeIsoleucine Residues (per chain)Significance
α-Globin HbA, HbA2, HbF0Not a direct structural component.
β-Globin HbA0Not a direct structural component.
γ-Globin HbF4Essential for the synthesis of fetal hemoglobin.[4][8]
δ-Globin HbA20Not a direct structural component.

Table 1: this compound Content in Major Human Globin Chains.

The indispensable nature of isoleucine for HbF synthesis was elegantly demonstrated in studies using the isoleucine analogue L-O-methylthreonine. In in-vitro systems with reticulocytes from newborns, this analogue selectively inhibited the synthesis of HbF without significantly affecting HbA production[8][9]. This inhibition was competitively reversed by the addition of this compound to the culture medium, providing direct evidence that isoleucine availability is a limiting factor specifically for γ-globin chain synthesis[8][9]. This finding has profound implications for therapeutic strategies aimed at reactivating HbF production in patients with β-thalassemia and sickle cell disease.

The Metabolic Contribution of this compound to Heme Synthesis

Beyond its structural role, this compound serves as an important metabolic precursor for the heme prosthetic group. The catabolism of this compound, a both glucogenic and ketogenic amino acid, yields acetyl-CoA and propionyl-CoA[4]. Propionyl-CoA is subsequently carboxylated and rearranged to form succinyl-CoA, a key intermediate in the Krebs (TCA) cycle[4][10].

Succinyl-CoA is one of the two initial substrates, along with the amino acid glycine, for the first and rate-limiting step of heme biosynthesis[3][11]. This reaction, catalyzed by the enzyme aminolevulinic acid (ALA) synthase, occurs in the mitochondria of erythroid precursors[3]. Therefore, the metabolic flux of this compound directly contributes to the pool of succinyl-CoA available for heme production, linking the catabolism of this essential amino acid to the synthesis of the crucial non-protein component of hemoglobin.

Isoleucine_to_Heme_Pathway Ile This compound Catabolism Multi-step Catabolism Ile->Catabolism PropCoA Propionyl-CoA Catabolism->PropCoA SuccCoA Succinyl-CoA PropCoA->SuccCoA Carboxylation & Isomerization ALAS ALA Synthase (Rate-limiting step) SuccCoA->ALAS TCA TCA Cycle SuccCoA->TCA Glycine Glycine Glycine->ALAS Heme Heme ALAS->Heme + 7 steps

Caption: Metabolic link between this compound catabolism and heme synthesis.

Regulatory Implications of this compound Availability

The synthesis of hemoglobin is tightly regulated to match cellular needs and substrate availability. As a branched-chain amino acid, this compound is involved in key signaling pathways that sense nutrient status and control protein synthesis.

One of the primary mechanisms for coordinating globin and heme synthesis is the heme-regulated inhibitor (HRI) kinase[12]. In states of heme deficiency or amino acid starvation, HRI becomes active and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global shutdown of protein synthesis, including globin chains, thus preventing the accumulation of unstable, heme-free globin[12]. A deficiency in essential amino acids, including isoleucine, can trigger this HRI-mediated translational arrest.

Furthermore, BCAAs are potent activators of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a master regulator of cell growth and protein synthesis. While the specific link between isoleucine and mTORC1 in erythroid cells is an area of active research, it is known that mTORC1 activation is crucial for the efficient uptake of amino acids and the synthesis of hemoglobin during erythropoiesis[13]. Therefore, this compound availability likely contributes to the robust protein synthesis required for hemoglobin production via mTORC1 signaling.

Regulatory_Pathway cluster_mTOR Nutrient Sensing & Activation cluster_HRI Stress Response & Inhibition Ile This compound (BCAA) mTORC1 mTORC1 Ile->mTORC1 Activates Translation Globin mRNA Translation mTORC1->Translation Promotes Globin Globin Chains Translation->Globin HRI HRI Kinase eIF2a eIF2α HRI->eIF2a Phosphorylates eIF2a->Translation Inhibits Ile_low Isoleucine Deficiency Ile_low->HRI Activates

Caption: Potential regulatory roles of this compound in globin synthesis.

Experimental Methodologies for Investigation

To rigorously investigate the role of this compound in hemoglobin formation, a combination of proteomic, biochemical, and cell-based assays is required. The following protocols provide a framework for such studies.

Protocol 1: Quantitative Analysis of Globin Chain Amino Acid Composition via Top-Down Mass Spectrometry

This method provides definitive confirmation of isoleucine's presence and allows for the characterization of hemoglobin variants.

  • Objective: To determine the precise molecular weight of intact globin chains and identify amino acid substitutions, including the presence or absence of isoleucine.

  • Causality: A top-down approach avoids enzymatic digestion, analyzing the intact protein. This preserves information about post-translational modifications and ensures complete sequence coverage, which is crucial for definitively identifying variants without a priori knowledge[14][15].

  • Sample Preparation:

    • Collect whole blood in an EDTA tube. Lyse washed red blood cells by adding 4 volumes of cold, sterile water.

    • Remove cell debris by centrifugation at 15,000 x g for 20 minutes at 4°C.

    • Dilute the resulting hemolysate 1:500 in a solution of 50% acetonitrile and 0.1% formic acid to denature the globin chains and prepare them for electrospray ionization.

  • Mass Spectrometry Analysis:

    • Introduce the diluted sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) via liquid chromatography (LC-MS) or direct infusion[16].

    • Acquire mass spectra in the m/z range of 600-2000 to capture the multiply charged ions of the globin chains.

    • Rationale: High-resolution instrumentation is critical to resolve the isotopic peaks and accurately calculate the neutral mass of the protein[16].

  • Data Deconvolution:

    • Use deconvolution software (e.g., Thermo Xtract, MassLynx) to transform the series of multiply charged peaks into a single, zero-charge spectrum representing the intact molecular weight of each globin chain.

  • Top-Down Fragmentation (MS/MS):

    • Isolate the precursor ion of a specific globin chain (e.g., the γ-chain).

    • Fragment the isolated ion using a dissociation technique like HCD (Higher-energy C-trap Dissociation) or ETD (Electron-transfer Dissociation)[15].

    • Analyze the resulting fragment ions to map the amino acid sequence and confirm the location of isoleucine residues.

  • Interpretation:

    • Compare the experimentally determined mass to the theoretical mass calculated from the known amino acid sequence. A mass shift can indicate a variant[16]. The fragmentation data provides direct sequence evidence.

Protocol 2: In Vitro Globin Chain Synthesis Assay

This classic biochemical assay measures the rate of synthesis of individual globin chains and can be used to assess the impact of isoleucine availability.

  • Objective: To quantify the incorporation of a radiolabeled amino acid into newly synthesized α-, β-, and γ-globin chains.

  • Causality: This method directly measures the output of the translational machinery, providing a functional readout of protein synthesis rates under specific experimental conditions (e.g., isoleucine depletion)[17].

  • Reticulocyte Isolation:

    • Obtain blood rich in reticulocytes (e.g., cord blood for HbF studies or blood from an animal with induced anemia).

    • Isolate the reticulocyte-rich fraction by centrifugation and wash the cells in a balanced salt solution.

  • Incubation:

    • Incubate the cells at 37°C in a specialized incubation medium (e.g., Krebs-Ringer) containing essential nutrients, iron, and a radiolabeled amino acid, typically ³H-Leucine[17].

    • For isoleucine-specific studies, use custom media with and without this compound, and label with another amino acid like ³H-Leucine or ¹⁴C-Valine.

  • Globin Preparation:

    • After incubation (e.g., 2 hours), lyse the cells and precipitate the globin by adding the hemolysate dropwise into a cold solution of 1.5% HCl in acetone. Wash the precipitate with acetone and dry.

  • Globin Chain Separation:

    • Separate the globin chains using carboxymethyl (CM)-cellulose column chromatography[17].

    • Rationale: This ion-exchange chromatography method separates proteins based on charge. A buffer containing 8M urea and a reducing agent (like dithiothreitol) is essential to keep the hydrophobic globin chains denatured and soluble[17].

    • Elute the chains using a salt gradient (e.g., increasing NaCl concentration). Collect fractions.

  • Quantification:

    • Measure the absorbance of each fraction at 280 nm to determine the amount of globin protein.

    • Measure the radioactivity of each fraction using a liquid scintillation counter.

  • Data Analysis:

    • Plot both absorbance and radioactivity (in counts per minute, CPM) against the fraction number.

    • Calculate the ratio of radioactivity between the different globin chains (e.g., γ/α ratio) to determine their relative synthesis rates.

Caption: Workflow for the in vitro globin chain synthesis assay.

Clinical and Therapeutic Perspectives

The unique dependence of HbF on this compound opens avenues for both diagnostics and therapeutics.

  • Anemia and Malnutrition: In cases of anemia linked to chronic malnutrition or malabsorption, isoleucine deficiency could exacerbate the condition by limiting not only general protein synthesis but also specifically HbF production and heme synthesis[5][18]. Studies have shown that patients with anemia can have significantly lower serum levels of BCAAs, including isoleucine[19].

  • Therapeutic Induction of HbF: For patients with sickle cell disease and β-thalassemia, increasing HbF levels is a primary therapeutic goal, as γ-globin can substitute for the defective β-globin. Understanding the role of isoleucine is critical for optimizing the nutritional environment to support pharmacologically-induced HbF synthesis.

  • Nutritional Support: This guide underscores the importance of complete nutritional support, including adequate levels of this compound, for patients recovering from blood loss or those with conditions of ineffective erythropoiesis[5].

Conclusion

This compound's role in hemoglobin formation is far more intricate than that of a simple structural component. It is a vital building block for fetal hemoglobin, a metabolic contributor to the synthesis of every heme molecule, and a participant in the complex regulatory networks that govern red blood cell production. For researchers and developers in hematology and therapeutics, a deep, mechanistic understanding of these functions is paramount. Future research should focus on further elucidating the signaling pathways linking isoleucine availability to globin gene expression in erythroid cells and exploring the potential of targeted nutritional interventions to support hemoglobin synthesis in various pathological states.

References

Introduction: The Metabolic Crossroads of a Branched-Chain Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Pathways of L-Isoleucine Catabolism

This compound is an essential branched-chain amino acid (BCAA), meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Beyond its fundamental role as a building block for protein synthesis, isoleucine serves as a significant metabolic substrate. Its carbon skeleton is uniquely catabolized to yield both acetyl-CoA and propionyl-CoA, classifying it as both a ketogenic and a glucogenic amino acid.[1][2][3] The degradation of BCAAs, including isoleucine, predominantly initiates in extra-hepatic tissues like skeletal muscle, with subsequent metabolism occurring in the liver.[2][4][5]

The catabolic pathway for this compound is a multi-step enzymatic cascade primarily located within the mitochondria. This process can be conceptually divided into a common pathway, shared with the other BCAAs (leucine and valine), and a distal pathway, which is specific to isoleucine degradation.[6][7] The integrity of this pathway is critical for metabolic homeostasis. Genetic defects in the enzymes of isoleucine catabolism lead to the accumulation of toxic intermediates, resulting in severe and life-threatening inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), Propionic Acidemia (PA), and Methylmalonic Acidemia (MMA).[1][8][9][10][11] This guide provides a detailed exploration of the core enzymatic reactions, regulatory mechanisms, and analytical methodologies pertinent to the study of this compound catabolism.

The Canonical Pathway: A Step-by-Step Enzymatic Breakdown

The catabolism of this compound to its primary end products, acetyl-CoA and propionyl-CoA, involves a sequence of six core reactions.

  • Reversible Transamination: The journey begins with the removal of the α-amino group. This reaction is catalyzed by the Branched-Chain Aminotransferase (BCAT) , which transfers the amino group from this compound to α-ketoglutarate, yielding L-glutamate and the α-keto acid, (S)-α-keto-β-methylvalerate.[2][4] This initial step is shared among all three BCAAs and is a reversible reaction, linking BCAA metabolism to the cellular nitrogen pool.

  • Irreversible Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate is then irreversibly decarboxylated to form α-methylbutyryl-CoA. This critical, rate-limiting step is executed by the mitochondrial Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) complex .[2][9] This large, multi-enzyme complex is also responsible for the degradation of the α-keto acids derived from leucine and valine. A deficiency in the BCKAD complex is the molecular basis of Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto acids.[9][10][12][13][14]

  • Dehydrogenation: The newly formed α-methylbutyryl-CoA enters the distal, isoleucine-specific part of the pathway. It undergoes dehydrogenation to tiglyl-CoA, a reaction catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) , also known as Acyl-CoA Dehydrogenase Family Member SB (ACADSB).[6][15]

  • Hydration: Tiglyl-CoA is then hydrated at its double bond to form 2-methyl-3-hydroxybutyryl-CoA. This reaction is catalyzed by Enoyl-CoA Hydratase (also known as crotonase).[6][16]

  • Dehydrogenation: The hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA is subsequently oxidized to a ketone, yielding 2-methylacetoacetyl-CoA. This second dehydrogenation step is catalyzed by 2-methyl-3-hydroxybutyryl-CoA Dehydrogenase .[6][16]

  • Thiolytic Cleavage: In the final step of the core pathway, 2-methylacetoacetyl-CoA is cleaved by the enzyme β-ketothiolase . This reaction requires a molecule of coenzyme A and results in the formation of the two end products: Acetyl-CoA and Propionyl-CoA .[6][7] This cleavage explains the dual glucogenic and ketogenic nature of isoleucine.[1][2]

Isoleucine_Catabolism Ile This compound Keto (S)-α-keto-β-methylvalerate Ile->Keto BCAT aMB α-methylbutyryl-CoA Keto->aMB BCKAD Tig Tiglyl-CoA aMB->Tig SBCAD mHB 2-methyl-3-hydroxybutyryl-CoA Tig->mHB ECH mAA 2-methylacetoacetyl-CoA mHB->mAA mHBD AcCoA Acetyl-CoA mAA->AcCoA Thiolase PropCoA Propionyl-CoA mAA->PropCoA Thiolase BCAT Branched-Chain Aminotransferase (BCAT) BCKAD Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) SBCAD SBCAD ECH Enoyl-CoA Hydratase mHBD 2-methyl-3-hydroxybutyryl-CoA Dehydrogenase Thiolase β-ketothiolase

Caption: The core catabolic pathway of this compound.

Metabolic Fate of End Products: Integration with Central Metabolism

The two products of isoleucine catabolism are funneled into major metabolic hubs, highlighting the pathway's significance in cellular energy management.

  • Acetyl-CoA (Ketogenic Fate): As a central metabolic intermediate, acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating ATP.[17] Alternatively, particularly in the liver, it can be used for the synthesis of ketone bodies or fatty acids.[1][17]

  • Propionyl-CoA (Glucogenic Fate): The three-carbon propionyl-CoA molecule is converted into the TCA cycle intermediate succinyl-CoA through a three-step, vitamin-dependent pathway.[4]

    • Carboxylation: Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[8][18] Deficiencies in PCC cause Propionic Acidemia (PA), another serious organic aciduria.[8][19][20][21]

    • Epimerization: Methylmalonyl-CoA Epimerase catalyzes the conversion of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[22]

    • Isomerization: Methylmalonyl-CoA Mutase (MCM) , an enzyme requiring adenosylcobalamin (a derivative of vitamin B12), rearranges the carbon skeleton of L-methylmalonyl-CoA to form Succinyl-CoA .[23][24][25] Genetic defects in MCM or in the synthesis of its vitamin B12 cofactor lead to Methylmalonic Acidemia (MMA).[23][24][25][26][27]

Propionyl_CoA_Metabolism PropCoA Propionyl-CoA dMMCoA D-methylmalonyl-CoA PropCoA->dMMCoA Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) lMMCoA L-methylmalonyl-CoA dMMCoA->lMMCoA Methylmalonyl-CoA Epimerase SucCoA Succinyl-CoA lMMCoA->SucCoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) TCA TCA Cycle SucCoA->TCA

Caption: Conversion of Propionyl-CoA to Succinyl-CoA.

Key Enzymes and Associated Metabolic Disorders

The clinical significance of the this compound catabolic pathway is underscored by the severe diseases that arise from single-enzyme defects. A summary of key enzymes and their associated pathologies provides a clear framework for understanding these connections.

EnzymeCofactor(s)FunctionAssociated Disorder
Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex Thiamine pyrophosphate, Lipoate, FAD, NAD+Oxidative decarboxylation of branched-chain α-keto acidsMaple Syrup Urine Disease (MSUD)[9][10]
Propionyl-CoA Carboxylase (PCC) BiotinCarboxylation of propionyl-CoAPropionic Acidemia (PA)[8][19][20]
Methylmalonyl-CoA Mutase (MCM) Adenosylcobalamin (Vitamin B12)Isomerization of L-methylmalonyl-CoAMethylmalonic Acidemia (MMA)[23][24][25]

Experimental Protocols for Pathway Investigation

A multi-faceted approach is required to accurately study and diagnose disorders of this compound catabolism. This involves a combination of biochemical, metabolic, and genetic analyses.

Protocol 1: Quantitative Analysis of Metabolites by Mass Spectrometry

This method is the cornerstone for diagnosing inborn errors of metabolism by detecting the abnormal accumulation of specific pathway intermediates.

  • Sample Collection: Collect patient samples, typically blood (plasma or dried blood spots) and urine.

  • Sample Preparation:

    • For acylcarnitine profiling (e.g., propionylcarnitine, C3), perform derivatization (e.g., butylation) of dried blood spots.

    • For urine organic acid analysis (e.g., methylcitrate, 3-hydroxypropionate), perform liquid-liquid extraction followed by derivatization (e.g., silylation) to make the analytes volatile.

  • Instrumentation: Analyze prepared samples using Tandem Mass Spectrometry (LC-MS/MS) for acylcarnitines or Gas Chromatography-Mass Spectrometry (GC-MS) for organic acids.

  • Data Analysis: Quantify the target analytes against stable-isotope labeled internal standards. Compare patient results to established reference ranges to identify pathological elevations. For instance, elevated propionylcarnitine (C3) is a key marker for PA and MMA in newborn screening.[18]

Protocol 2: Metabolic Flux Analysis (MFA) using Stable Isotopes

MFA provides a dynamic view of the pathway, quantifying the rate (flux) of metabolite conversion rather than just static concentrations.[28]

  • Experimental Design: Administer a stable isotope-labeled tracer, such as [U-¹³C₆]-L-isoleucine, to a cell culture system or an in vivo model.

  • Sample Collection: Collect samples (e.g., cell extracts, plasma) at various time points after tracer administration.

  • Metabolite Extraction and Analysis: Extract intracellular or plasma metabolites and analyze them using high-resolution LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of pathway intermediates (e.g., propionyl-CoA, succinyl-CoA).

  • Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a stoichiometric model of the metabolic network. This process calculates the intracellular flux values that best explain the observed labeling patterns.[29][30] This technique can reveal pathway bottlenecks or rerouting of metabolism in response to genetic defects or drug treatment.

Experimental_Workflow Start Clinical Suspicion or Abnormal Newborn Screen Sample Collect Blood & Urine Samples Start->Sample Metabolite Metabolite Analysis (GC-MS, LC-MS/MS) Sample->Metabolite Enzyme Enzyme Activity Assay (e.g., in fibroblasts) Sample->Enzyme Diagnosis Definitive Diagnosis (e.g., Propionic Acidemia) Metabolite->Diagnosis Confirms biochemical defect Flux Metabolic Flux Analysis (Research/Advanced Dx) Metabolite->Flux Informs research studies Enzyme->Diagnosis Confirms enzymatic defect Genetic Gene Sequencing (e.g., PCCA, MUT) Genetic->Diagnosis Confirms molecular basis Diagnosis->Genetic Guides targeted sequencing Treatment Initiate Treatment (Dietary restriction, Cofactors) Diagnosis->Treatment

Caption: Workflow for investigating a disorder of isoleucine catabolism.

Conclusion and Future Directions

The enzymatic pathways of this compound catabolism represent a critical intersection of amino acid, carbohydrate, and lipid metabolism. While the core reactions are well-established, the intricate regulation of this pathway and its interplay with other metabolic networks continue to be active areas of research. A thorough understanding of these enzymatic steps is fundamental for diagnosing and managing devastating inborn errors of metabolism.[15][31] Furthermore, emerging evidence links alterations in BCAA catabolism, including that of isoleucine, to more common complex diseases such as insulin resistance and cancer, opening new avenues for therapeutic intervention.[1][32] Future research, leveraging powerful tools like metabolic flux analysis and multi-omics integration, will further illuminate the systemic role of isoleucine metabolism, paving the way for novel diagnostic and therapeutic strategies.

References

physical and chemical properties of L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of L-Isoleucine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an essential branched-chain amino acid (BCAA) critical to numerous biological processes and of significant interest in drug development and nutritional science. This document delves into the core physicochemical and structural properties of this compound, offering field-proven insights and detailed experimental methodologies for its characterization.

Introduction: The Significance of this compound

This compound ((2S,3S)-2-amino-3-methylpentanoic acid) is one of the twenty proteinogenic amino acids used in the biosynthesis of proteins.[1][2] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[3] Its unique branched-chain aliphatic side chain renders it non-polar and hydrophobic.[3][4] this compound plays a crucial role in hemoglobin synthesis, regulation of blood sugar and energy levels, and muscle metabolism.[1][5] Its structural and chemical properties are fundamental to its biological function and its application in pharmaceuticals, nutritional supplements, and food technology.[5][6]

Molecular and Structural Characteristics

A thorough understanding of this compound begins with its molecular and solid-state structure, which dictates its physical and chemical behavior.

Chemical Structure and Stereochemistry

This compound is an isomer of leucine, possessing the same molecular formula but a different arrangement of atoms.[4] The molecule contains two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: this compound, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The naturally occurring and biologically active form is this compound, with the (2S,3S) configuration.[1]

  • IUPAC Name: (2S,3S)-2-amino-3-methylpentanoic acid[1]

  • Molecular Formula: C₆H₁₃NO₂[1]

  • Molecular Weight: 131.17 g/mol [1]

L_Isoleucine_Structure Figure 1: Chemical Structure of this compound cluster_main This compound (2S,3S) C1 HO C2 O C_alpha C_alpha->C1 C_alpha->C2 C_beta C_alpha->C_beta N H₂N C_alpha->N H_alpha H C_alpha->H_alpha C3 C_gamma1 Cγ1 C_beta->C_gamma1 H_beta H C_beta->H_beta CH3_beta H₃C C_beta->CH3_beta C4 C_delta C_gamma1->C_delta C5

Caption: Figure 1: Chemical Structure of this compound

Crystal Structure

This compound crystallizes from aqueous solutions as white, glistening rhombic or monoclinic plates.[1][7] X-ray diffraction studies have revealed that it crystallizes in the monoclinic space group P2₁.[7][8] The crystal structure is characterized by a network of hydrogen bonds, forming double layers of molecules.[7] Within these layers, the zwitterionic molecules are linked by N-H···O hydrogen bonds. The hydrophobic side chains face each other between these layers.[7][8] this compound is known to exhibit conformational polymorphism, with at least two forms, α and β, which differ in their hydrogen bonding networks and thermodynamic stability.[8]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis in research and industrial settings.

PropertyValueSource(s)
Appearance White crystalline powder or waxy, shiny leaflets[1][5][9]
Taste Slightly bitter[1][9]
Melting Point ~284-288 °C (with decomposition)[1][5][10]
Boiling Point Sublimes at 168-170 °C[1][5]
Density ~1.207 g/cm³[11]
pKa₁ (α-COOH) 2.32 - 2.36[1]
pKa₂ (α-NH₃⁺) 9.60 - 9.76[1]
Isoelectric Point (pI) 5.96 - 6.02[12]
Optical Rotation [α]²⁰D +39.5° to +41.5° (in 6 M HCl)[9]
LogP (Octanol/Water) -1.7[1]
Solubility

This compound is sparingly soluble in water and its solubility increases with temperature.[1][13] It is practically insoluble in ether and sparingly soluble in hot alcohol.[1] The hydrophobic nature of its branched-chain side group limits its aqueous solubility compared to more polar amino acids.[14]

Aqueous Solubility of this compound:

Temperature (°C)Solubility (g/L)
037.9
2541.2
5048.2
7560.8
10082.6
(Data from PubChem)[1]

Studies have also systematically measured the solubility of this compound in various neat organic solvents, showing the highest solubility in ethyl acetate and the lowest in acetone within the tested group.[15] This data is crucial for designing crystallization, purification, and formulation processes.

Spectroscopic Profile

Spectroscopic methods are indispensable for the identification and structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a definitive fingerprint of this compound. The ¹H NMR spectrum in D₂O shows characteristic multiplets for the methyl, methylene, and methine protons of the side chain, as well as the α-proton.[16][17][18] The chemical shifts are sensitive to pH and complexation.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum of solid this compound displays characteristic absorption bands corresponding to its functional groups. Strong, broad bands are observed for the N-H stretching of the -NH₃⁺ group (~3100-2600 cm⁻¹) and the asymmetric and symmetric stretching of the -COO⁻ group (~1580 cm⁻¹ and ~1410 cm⁻¹, respectively), confirming its zwitterionic state in the solid form.[9]

  • Mass Spectrometry (MS): Electron impact (EI) and chemical ionization (CI) mass spectrometry are used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, which is useful for quantification and isotopic labeling studies.[19]

Chemical Properties and Reactivity

Zwitterionic Nature and Acid-Base Properties

In aqueous solution and in its solid state, this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[3][12] This dual ionic character governs its acid-base properties. The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, calculated as the average of pKa₁ and pKa₂.[12][20]

Zwitterion_Equilibrium Figure 2: Acid-Base Equilibrium of this compound Cation Cationic Form +H₃N-CH(R)-COOH Zwitterion Zwitterion +H₃N-CH(R)-COO⁻ Cation->Zwitterion +OH⁻ -H₂O (pKa₁ ≈ 2.36) Zwitterion->Cation +H₃O⁺ -H₂O Anion Anionic Form H₂N-CH(R)-COO⁻ Zwitterion->Anion +OH⁻ -H₂O (pKa₂ ≈ 9.60) Anion->Zwitterion +H₃O⁺ -H₂O

Caption: Figure 2: Acid-Base Equilibrium of this compound

Chemical Reactions
  • Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and reaction with ninhydrin (used for colorimetric quantification).

  • Reactions of the Carboxyl Group: The carboxylic acid can be esterified, for example, by refluxing with an alcohol in the presence of an acid catalyst. This reaction is a key step in certain separation processes from other amino acids.[21]

  • Thermal Decomposition: Upon heating to its melting point, this compound decomposes.[1][5] Under hydrothermal conditions, it can undergo decarboxylation and deamination reactions, forming various degradation products.[22]

Biological and Pharmacological Context

This compound is both a glucogenic and ketogenic amino acid.[3] Its catabolism begins with transamination, followed by oxidative decarboxylation, ultimately yielding acetyl-CoA and propionyl-CoA.[23] These products can enter the citric acid cycle for energy production or be used for gluconeogenesis and ketogenesis.[3]

In drug development and medicine, this compound is a key component of parenteral nutrition solutions.[1] It is also investigated for its role in regulating blood sugar by enhancing insulin secretion and glucose uptake.[6] Furthermore, it is essential for wound healing through its role in collagen production and is involved in the synthesis of neurotransmitters.[6]

Experimental Methodologies

Protocol: Determination of Solubility by Static Gravimetric Method

This protocol is a reliable method for determining the solubility of this compound in various solvents at different temperatures.[15]

Objective: To accurately measure the equilibrium solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., water, ethanol, ethyl acetate)

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

  • Syringe with a 0.45 µm filter

  • Drying oven

Procedure:

  • Setup: Connect the jacketed glass vessel to the thermostatic water bath set to the desired temperature (e.g., 298.15 K).

  • Solvent Addition: Add a known volume (e.g., 30 mL) of the solvent to the vessel.

  • Solute Addition: Add an excess amount of this compound to the solvent to ensure a saturated solution is formed.

  • Equilibration: Stir the mixture vigorously for at least 1-2 hours to ensure equilibrium is reached. After stirring, stop the agitation and allow the solution to settle for at least 30 minutes, allowing undissolved solids to precipitate.

  • Sampling: Carefully withdraw a known volume (e.g., 3-5 mL) of the clear supernatant using a pre-heated/cooled syringe fitted with a filter to avoid temperature changes and solid particle contamination.

  • Weighing: Immediately transfer the sample to a pre-weighed container and record the total mass.

  • Drying: Place the container in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant mass is achieved, indicating complete solvent evaporation.

  • Calculation: The mole fraction solubility (x) is calculated using the masses of the solute (m₁) and the solvent (m₂), and their respective molecular weights (M₁ and M₂).

Solubility_Workflow Figure 3: Workflow for Solubility Determination start Start setup Set up jacketed vessel at constant temperature start->setup add_solvent Add known volume of solvent setup->add_solvent add_solute Add excess this compound add_solvent->add_solute equilibrate Stir for 1-2h to reach equilibrium add_solute->equilibrate settle Allow solids to settle (30 min) equilibrate->settle sample Withdraw supernatant with filtered syringe settle->sample weigh_wet Weigh wet sample sample->weigh_wet dry Evaporate solvent in vacuum oven weigh_wet->dry weigh_dry Weigh dried solute dry->weigh_dry calculate Calculate solubility weigh_dry->calculate end_node End calculate->end_node

Caption: Figure 3: Workflow for Solubility Determination

Protocol: Quantification by HPLC with Pre-column Derivatization

This method allows for the sensitive quantification of this compound in complex matrices.

Objective: To quantify this compound concentration using reverse-phase HPLC.

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

  • Mobile phase (e.g., gradient of acetate buffer and acetonitrile)

  • This compound standard solutions

  • Sample solutions

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations.

  • Derivatization: Mix a specific volume of each standard and sample with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes) to form a fluorescent derivative.

  • Injection: Inject a fixed volume of the derivatized solution onto the HPLC column.

  • Chromatography: Elute the derivative using a defined mobile phase gradient. The hydrophobic this compound derivative will be separated from other components.

  • Detection: Monitor the eluent using the fluorescence detector at the appropriate excitation and emission wavelengths for the OPA derivative.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound exhibits a rich set of physical and chemical properties derived from its unique branched, chiral structure. Its zwitterionic nature, hydrophobicity, and specific stereochemistry are central to its biological functions and its behavior in chemical systems. The methodologies outlined in this guide provide a robust framework for the accurate characterization and quantification of this compound, supporting its continued investigation and application in research, drug development, and clinical nutrition.

References

L-Isoleucine's Role in Cell Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Preamble: Beyond a Building Block

For decades, L-isoleucine, an essential branched-chain amino acid (BCAA), was primarily regarded through the lens of its fundamental role as a substrate for protein synthesis.[1][2] However, a paradigm shift is underway in cellular biology. Emerging evidence illuminates a far more nuanced and dynamic role for this compound as a potent signaling molecule, capable of modulating key cellular pathways that govern metabolism, growth, and intercellular communication. This technical guide provides an in-depth exploration of this compound's function in critical cell signaling networks, offering both mechanistic insights and practical, field-proven experimental methodologies for researchers, scientists, and drug development professionals. We will dissect the causal relationships between this compound availability and cellular responses, moving beyond mere observation to a deeper understanding of the underlying molecular choreography.

Section 1: The mTORC1 Nexus: Isoleucine as an Independent Activator

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[3] While leucine is the most potent and well-characterized BCAA activator of mTORC1, it is now clear that this compound can also independently stimulate this pathway.[4]

Mechanistic Overview of Isoleucine-Mediated mTORC1 Activation

Amino acid sufficiency is communicated to mTORC1 at the lysosomal surface through a complex regulatory machinery involving the Rag GTPases, the GATOR complexes, and specific amino acid sensors.[5][6] Leucine is directly sensed by Sestrin2, which, upon binding, releases its inhibition of the GATOR2 complex, ultimately leading to Rag GTPase activation and mTORC1 recruitment to the lysosome.[7] While a specific, high-affinity sensor for isoleucine has yet to be definitively identified, evidence suggests that isoleucine can also influence the Sestrin2-GATOR2 interaction, albeit at higher concentrations than leucine.[6] This suggests a potential, less direct sensing mechanism or the existence of an as-yet-undiscovered isoleucine sensor.

Supplementation of this compound to essential amino acid-depleted media has been shown to increase the phosphorylation of mTOR, S6K1, and rpS6, key downstream effectors of mTORC1 signaling.[4] This activation occurs independently of leucine, highlighting a distinct signaling capacity for isoleucine.

Below is a diagram illustrating the current understanding of amino acid sensing and its impact on mTORC1, with the putative role of isoleucine highlighted.

mTORC1_Activation cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds Isoleucine Isoleucine Isoleucine->Sestrin2 Binds (lower affinity) Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits CASTOR1->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity (Ragulator) mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive Recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb S6K1_p p-S6K1 mTORC1_active->S6K1_p Phosphorylates FourEBP1_p p-4E-BP1 mTORC1_active->FourEBP1_p Phosphorylates Rheb Rheb-GTP

Caption: Isoleucine's role in mTORC1 activation.

Experimental Workflow: Assessing Isoleucine-Induced mTORC1 Signaling

A robust method to investigate the impact of this compound on mTORC1 signaling is through Western blot analysis of key phosphorylated proteins.

Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, C2C12 myotubes) to 70-80% confluency.

    • Starve cells of amino acids by incubating in amino acid-free DMEM for 1-2 hours.

    • Stimulate cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for 15-30 minutes. Include a positive control (e.g., complete media or leucine) and a negative control (amino acid-free media).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-rpS6 (Ser235/236)

      • Total rpS6

      • GAPDH or β-actin (loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.[8]

Table 1: Expected Outcomes of Western Blot Analysis

Treatment Groupp-mTOR (Ser2448)p-S6K1 (Thr389)p-rpS6 (Ser235/236)
Amino Acid-FreeBaselineBaselineBaseline
This compound (low conc.)
This compound (high conc.)↑↑↑↑↑↑
Leucine (positive control)↑↑↑↑↑↑↑↑↑

Section 2: Crosstalk with Insulin Signaling

The interplay between nutrient and growth factor signaling is critical for metabolic homeostasis. This compound has been shown to influence insulin signaling, although the effects can be complex and context-dependent.

Isoleucine's Influence on Insulin Sensitivity

While chronically elevated levels of BCAAs are associated with insulin resistance, acute administration of isoleucine can, in some contexts, enhance glucose uptake in skeletal muscle.[9] Furthermore, studies have shown that dietary restriction of isoleucine can improve hepatic insulin sensitivity. This suggests that isoleucine levels are a critical determinant of insulin action.

The molecular mechanisms underlying this crosstalk are multifaceted. mTORC1, activated by isoleucine, can induce a negative feedback loop by phosphorylating and degrading insulin receptor substrate-1 (IRS-1), thereby dampening insulin signaling.[3] However, other studies suggest that leucine and isoleucine can promote glucose uptake in muscle cells through mechanisms that may not be entirely dependent on the canonical insulin signaling pathway.[9]

Insulin_Isoleucine_Crosstalk Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 Activates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibits (Negative Feedback)

Caption: Crosstalk between insulin and isoleucine signaling.

Investigating Isoleucine's Impact on Insulin Signaling Components

To dissect the effects of isoleucine on the insulin signaling cascade, immunoprecipitation followed by Western blotting is a powerful approach.

Protocol 2: Immunoprecipitation of mTORC1 and Analysis of Associated Proteins

  • Cell Treatment and Lysis:

    • Treat cells as described in Protocol 1, including an insulin-stimulated group as a positive control for insulin signaling activation.

    • Lyse cells in a CHAPS-based lysis buffer to preserve protein complex integrity.[10]

  • Immunoprecipitation:

    • Pre-clear cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-mTOR antibody or an antibody against a specific mTORC1 component like Raptor.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.[11]

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[11]

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor, and potential interacting partners in the insulin signaling pathway, such as IRS-1.

Section 3: Beyond mTORC1: Novel Signaling Roles of this compound

Recent research has expanded our understanding of this compound's signaling capabilities beyond the canonical mTORC1 pathway, implicating it in the regulation of gene expression and other signaling networks.

Regulation of the FGF21-UCP1 Axis

Dietary restriction of isoleucine has been shown to increase the expression of fibroblast growth factor 21 (FGF21), a key hormone involved in energy balance.[12] This, in turn, can activate the FGF21-uncoupling protein 1 (UCP1) axis, promoting the "beiging" of white adipose tissue and increasing energy expenditure.[12][13] This effect appears to be largely independent of mTORC1. The transcriptional regulation of FGF21 by isoleucine levels represents a significant area of ongoing research.[14]

Crosstalk with the Hippo-YAP/TAZ Pathway

The Hippo pathway is a critical regulator of organ size and cell proliferation, with its downstream effectors YAP and TAZ acting as transcriptional co-activators.[15][16] Intriguingly, YAP has been identified as a nutrient sensor that is sensitive to this compound levels.[17][18][19] Nutrient deprivation leads to an increase in phosphorylated (inactive) YAP, and this effect can be reversed by the supplementation of this compound.[17] This suggests a novel mechanism by which isoleucine can influence gene expression and cellular growth programs, potentially through the regulation of YAP's subcellular localization and activity.

Isoleucine_Novel_Pathways cluster_fgf21 FGF21-UCP1 Axis cluster_yap Hippo-YAP/TAZ Pathway Isoleucine_Restriction Isoleucine Restriction FGF21 FGF21 Expression (Liver) Isoleucine_Restriction->FGF21 Induces Isoleucine_Sensing This compound Sensing YAP_p p-YAP (inactive) (Cytoplasm) Isoleucine_Sensing->YAP_p Inhibits dephosphorylation UCP1 UCP1 Expression (Adipose Tissue) FGF21->UCP1 Activates Energy_Expenditure ↑ Energy Expenditure UCP1->Energy_Expenditure YAP YAP (active) (Nucleus) YAP_p->YAP Dephosphorylation Gene_Expression Target Gene Expression (e.g., CTGF) YAP->Gene_Expression Promotes

Caption: Novel signaling roles of this compound.

Advanced Methodologies: Metabolic Flux Analysis

To gain a quantitative understanding of how this compound is utilized and how its metabolism influences signaling pathways, stable isotope tracing coupled with mass spectrometry is an indispensable tool.

Protocol 3: Metabolic Flux Analysis using this compound-¹³C₆,¹⁵N

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a known concentration of this compound-¹³C₆,¹⁵N, replacing the unlabeled isoleucine.

    • Incubate for a duration sufficient to achieve isotopic steady-state (typically 8-24 hours).[20]

  • Metabolite Extraction:

    • Quench metabolism rapidly by washing with ice-cold PBS and adding a chilled extraction solvent (e.g., 80% methanol).[20]

    • Collect the metabolite-containing supernatant after centrifugation.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites downstream of isoleucine catabolism (e.g., TCA cycle intermediates).[20]

  • Flux Calculation:

    • Use the mass isotopomer distribution data, along with a stoichiometric model of cellular metabolism, to calculate metabolic fluxes using specialized software.[20]

Table 2: Key Metabolic Fates of Isoleucine Detectable by Metabolic Flux Analysis

Metabolic PathwayKey IntermediatesSignificance
Protein SynthesisIsoleucyl-tRNAIncorporation into new proteins
TCA Cycle AnaplerosisSuccinyl-CoAReplenishment of TCA cycle intermediates
Fatty Acid SynthesisAcetyl-CoAContribution to lipid biosynthesis

Section 4: Concluding Remarks and Future Directions

This compound is emerging as a critical signaling molecule with pleiotropic effects on cellular function. Its ability to independently activate mTORC1, crosstalk with insulin signaling, and regulate novel pathways such as the FGF21-UCP1 axis and the Hippo-YAP pathway underscores its importance in metabolic health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound.

A key area for future research is the definitive identification of a specific this compound sensor. Elucidating the primary molecular event in isoleucine sensing will be a major breakthrough, enabling a more precise understanding of how its levels are translated into downstream signaling events. Furthermore, exploring the cell-type-specific roles of isoleucine signaling will be crucial for developing targeted therapeutic strategies for metabolic diseases, cancer, and age-related disorders. The continued application of advanced techniques like metabolic flux analysis will be instrumental in unraveling the complex interplay between isoleucine metabolism and its signaling functions.

References

An In-depth Technical Guide to the Non-Protein Functions of L-Isoleucine in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Beyond the Building Blocks

As researchers, scientists, and drug development professionals, we are intimately familiar with the canonical role of amino acids as the fundamental monomers of proteins. L-isoleucine, one of the three essential branched-chain amino acids (BCAAs), is a cornerstone of this paradigm, indispensable for protein synthesis.[1][2] However, to confine our understanding of this compound to this singular function is to overlook a fascinating and increasingly important aspect of its biology: its role as a signaling molecule and a potent modulator of core metabolic pathways.

This technical guide moves beyond the proteogenic functions of this compound to provide an in-depth exploration of its non-protein roles. We will dissect its influence on glucose homeostasis, lipid metabolism, immune regulation, and gut health. This document is structured not as a rigid review but as a narrative synthesis, designed to explain the causality behind its metabolic effects and to provide the practical, self-validating experimental frameworks required to investigate them. Our focus is on the "why" and the "how," grounding mechanistic claims in authoritative literature and equipping you with the knowledge to rigorously test these functions in your own research.

Chapter 1: this compound as a Regulator of Glucose Homeostasis

While BCAAs as a class have a complex and sometimes paradoxical relationship with insulin resistance, this compound distinctly exhibits potent hypoglycemic effects.[1][3][4] This is not merely a secondary consequence of its catabolism but an active regulatory function.

Insulin-Independent Glucose Uptake in Skeletal Muscle

A primary mechanism behind this compound's glucose-lowering effect is its ability to stimulate glucose uptake in skeletal muscle, the body's largest sink for glucose, independent of insulin signaling.[3][5] Oral administration of isoleucine in rats has been shown to significantly increase muscle glucose uptake and decrease plasma glucose levels without a corresponding spike in plasma insulin.[3][5]

Causality: This effect is largely attributed to the enhanced translocation of glucose transporters, particularly GLUT1 and GLUT4, to the muscle cell membrane.[6][7] Unlike leucine, which heavily relies on the mTOR signaling pathway, isoleucine's mechanism appears to involve phosphoinositol 3-kinase (PI3K) and protein kinase C (PKC), pathways that converge on GLUT4 vesicle translocation.[2][7] This provides a redundant system for glucose clearance that can be leveraged when insulin signaling is impaired.

Suppression of Hepatic Gluconeogenesis

In addition to promoting glucose disposal in the periphery, this compound actively suppresses the production of glucose in the liver. Studies using isolated hepatocytes have demonstrated that isoleucine significantly inhibits gluconeogenesis from substrates like alanine.[3]

Causality: This inhibition is achieved through the transcriptional downregulation of key gluconeogenic enzymes. Specifically, isoleucine has been shown to decrease the mRNA levels and activity of Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), the rate-limiting enzymes in the gluconeogenic pathway.[3] This dual action—increasing uptake in muscle while decreasing production in the liver—makes isoleucine a powerful regulator of blood glucose.[8]

G cluster_blood Bloodstream Isoleucine This compound Glucose_blood Glucose GLUT4_membrane GLUT4_membrane Glucose_blood->GLUT4_membrane Uptake caption Fig 1: this compound stimulating insulin-independent glucose uptake.

Chapter 2: Modulation of Lipid Metabolism

The role of this compound in lipid metabolism is multifaceted, influencing both the synthesis and breakdown of fatty acids and impacting overall adiposity.

Regulation of Adiposity and Lipogenesis

Dietary restriction of isoleucine has been shown to improve insulin sensitivity and reduce adiposity in diet-induced obese mice.[1][9] Conversely, supplementation with isoleucine can prevent the accumulation of tissue triglycerides.[6] This suggests a regulatory, rather than purely substrate-level, role.

Causality: Isoleucine influences the expression of key regulators of lipid metabolism. It has been shown to upregulate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that promotes fatty acid oxidation.[6] Furthermore, isoleucine deprivation can induce fat loss by increasing energy expenditure and regulating enzymes like hormone-sensitive lipase (HSL), the rate-limiting enzyme for triglyceride hydrolysis.[6][10] In some contexts, surplus isoleucine may enhance the synthesis of monounsaturated fatty acids by regulating enzymes like Acetyl-CoA Carboxylase alpha (ACCα) and Stearoyl-CoA Desaturase-1 (SCD-1).[7][10] The net effect appears to be highly dependent on the overall metabolic state and dietary context.

Promotion of White Adipose Tissue (WAT) Browning

Recent studies indicate that isoleucine, much like leucine, can promote the "browning" of white adipose tissue—the conversion of energy-storing white adipocytes into energy-expending beige adipocytes.[11] This process increases thermogenesis and energy expenditure.

Causality: Supplementation with isoleucine in high-fat diet-fed mice upregulates genes involved in WAT browning and beige selective markers.[11] This molecular reprogramming of adipose tissue provides a powerful mechanism for reducing lipid accumulation and improving overall metabolic health.

Table 1: Key Molecular Targets of this compound in Metabolism
PathwayTarget MoleculeFunctionEffect of Isoleucine
Glucose Metabolism GLUT4Glucose TransporterStimulates translocation to membrane[6][7]
PEPCKGluconeogenesisInhibits expression[3]
G6PaseGluconeogenesisInhibits expression[3]
Lipid Metabolism PPARαFatty Acid OxidationUpregulates expression[6]
HSLLipolysis (Triglyceride breakdown)Regulates activity[10]
SREBP-1Lipogenesis RegulatorModulates activity[10]
ACCα / SCD-1Fatty Acid SynthesisRegulates expression[7][10]

Chapter 3: Immunomodulatory Functions of this compound

This compound is emerging as a critical functional amino acid for the immune system, capable of modulating both innate and adaptive immunity.[12][13][14]

Induction of Host Defense Peptides (HDPs)

One of the most significant non-protein functions of isoleucine is its ability to induce the expression of antimicrobial peptides, specifically β-defensins.[7][12] These peptides are a crucial component of the innate immune system at mucosal surfaces, providing a first line of defense against pathogens.

Causality: Isoleucine stimulates β-defensin expression in intestinal epithelial cells through the activation of G-protein coupled receptor and ERK signaling pathways.[6][7] This function is so potent that this compound administration has been shown to help restore health after pathogenic challenges, and its use as an immunotherapy in conditions like tuberculosis has been explored.[7][12]

Regulation of Inflammatory Signaling

Beyond HDPs, isoleucine can directly modulate inflammatory pathways. In models of intestinal inflammation (colitis), this compound administration has been shown to alleviate damage by downregulating inflammation.[15]

Causality: Isoleucine appears to exert its anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[15] By inhibiting this key pro-inflammatory cascade, isoleucine can reduce the production of cytokines and mitigate tissue damage, highlighting its therapeutic potential in inflammatory conditions.[15]

G cluster_lumen Intestinal Lumen Pathogen Pathogen (e.g., LPS) Isoleucine This compound MyD88 MyD88 Isoleucine->MyD88 inhibits caption Fig 2: Isoleucine modulating the TLR4/MyD88/NF-κB pathway.

Chapter 4: Interplay with Gut Health and the Microbiome

The gut microbiome plays a profound role in host metabolism, and its functional capacity is intertwined with this compound. A healthy gut microbiome actively synthesizes this compound, which is a crucial mediator in microbiota-host crosstalk.[16]

Recent compelling research in patients with COVID-19 revealed that disease severity was correlated with an impaired capacity of the gut microbiome for this compound biosynthesis.[16][17] This functional deficiency persisted even after the resolution of the infection and was associated with lower fecal concentrations of isoleucine.[16][17] This highlights the importance of microbial-derived isoleucine in regulating host immune and physiological functions.[18]

Conversely, dietary isoleucine can modulate the composition of the gut microbiota.[19] This bidirectional relationship suggests that maintaining both adequate dietary intake and a healthy, isoleucine-producing microbiome is critical for overall metabolic health.

Chapter 5: Experimental Methodologies and Protocols

To empower researchers to investigate these non-protein functions, this section details core, self-validating experimental protocols.

Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol assesses the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in DMEM with 10% FBS. b. Upon reaching 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum). c. Differentiate for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

2. Serum Starvation and Treatment: a. Gently wash myotubes twice with warm PBS. b. Serum-starve the cells in Krebs-Ringer-HEPES (KRH) buffer for 2-3 hours. c. Replace the starvation buffer with KRH buffer containing this compound (e.g., 0.5-2.0 mM) or controls (vehicle, insulin as positive control) for 60 minutes.

3. Glucose Uptake Measurement: a. Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 50-100 µM. b. Incubate for 30-60 minutes at 37°C. c. Terminate uptake by aspirating the medium and washing the cells three times with ice-cold PBS. d. Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).

4. Data Analysis: a. Normalize fluorescence readings to total protein content in each well (determined by BCA or Bradford assay). b. Express data as a fold change relative to the vehicle control.

Trustworthiness Check: The inclusion of an insulin-treated positive control is critical to validate that the myotubes are metabolically responsive. A vehicle-only control establishes the baseline uptake.

Protocol: Gene Expression Analysis by RT-qPCR

This workflow is used to quantify changes in the expression of metabolic genes (e.g., PEPCK, G6Pase, PPARα) in response to this compound.

1. Sample Preparation: a. Harvest tissues (e.g., liver, muscle) from animal models or cells from in vitro experiments. b. Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

2. RNA Extraction: a. Homogenize the sample and extract total RNA using a TRIzol-based method or a commercial column-based kit. b. Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0). c. Verify RNA integrity using gel electrophoresis or a bioanalyzer (sharp 28S and 18S rRNA bands).

3. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. Quantitative PCR (qPCR): a. Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix. b. Run the qPCR reaction on a thermal cycler. c. Self-Validation: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

5. Data Analysis: a. Determine the cycle threshold (Ct) for each gene. b. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative fold change in gene expression using the ΔΔCt method.

Workflow: 16S rRNA Microbiome Analysis

This high-level workflow outlines the steps to assess how this compound alters the gut microbial community.

G start Fecal Sample Collection dna Microbial DNA Extraction start->dna pcr 16S rRNA Gene Amplification (e.g., V3-V4 region) dna->pcr seq High-Throughput Sequencing pcr->seq bio Bioinformatics Analysis (OTU Picking, Taxonomy) seq->bio end Microbial Community Profile bio->end caption Fig 3: Workflow for analyzing this compound's impact on gut microbiota.

Conclusion and Future Directions

This compound is far more than a simple constituent of proteins. It is an active metabolic signaling molecule with profound, non-proteinogenic effects on glucose and lipid metabolism, immune function, and the host-microbiome axis. Its ability to promote insulin-independent glucose uptake, suppress gluconeogenesis, modulate inflammatory pathways, and induce innate immune defenses presents exciting opportunities for therapeutic development in metabolic and inflammatory diseases.

Future research should focus on elucidating the specific receptors and downstream signaling intermediates that mediate isoleucine's effects, particularly in the context of immune cell activation and WAT browning. Understanding how dietary isoleucine can be used to strategically shape the gut microbiome for improved metabolic outcomes is another critical frontier. For drug development professionals, exploring isoleucine analogs or delivery systems that can selectively target these non-protein pathways could unlock a new class of metabolic therapeutics.

References

Methodological & Application

A Validated Stability-Indicating RP-HPLC Method for the Quantification of L-Isoleucine Using Pre-Column Derivatization with Phenylisothiocyanate (PITC)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoleucine, an essential branched-chain amino acid, is a critical component in pharmaceutical formulations, nutritional supplements, and cell culture media. Its accurate quantification is paramount for quality control, stability testing, and metabolic research. However, this compound lacks a native chromophore, rendering direct UV detection insensitive and impractical for trace-level analysis.[1][2] This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The methodology is centered on pre-column derivatization with Phenylisothiocyanate (PITC), also known as Edman's Reagent, which tags the amino acid with a UV-active phenylthiocarbamyl (PTC) group.[3] This derivatization yields a stable product with strong absorbance at 254 nm, significantly enhancing detection sensitivity.[3] The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it fit for purpose in regulated research and quality control environments.[4]

The Scientific Rationale: Causality Behind Experimental Choices

The fundamental challenge in quantifying aliphatic amino acids like this compound is their lack of significant UV absorbance in the practical range of HPLC analysis (above 220 nm).[5] While direct detection at very low wavelengths (~200-210 nm) is sometimes employed for high-concentration samples, this approach is fraught with challenges, including high background noise and interference from common mobile phase additives and excipients.[6][7]

To overcome this, derivatization is the strategy of choice.[8][9] This involves a chemical reaction to attach a chromophoric (UV-absorbing) or fluorophoric tag to the analyte. We selected a pre-column derivatization approach, where the reaction occurs before chromatographic separation. This strategy offers several advantages over post-column methods, including greater sensitivity, a wider choice of reagents, and simpler hardware requirements.[8][10]

Our chosen reagent, Phenylisothiocyanate (PITC) , was selected for three critical reasons:

  • Robust Reactivity : PITC reacts reliably with the primary amine group of this compound under alkaline conditions to form a stable phenylthiocarbamyl (PTC) derivative.[3][11]

  • Favorable Detection : The resulting PTC-Isoleucine derivative exhibits strong UV absorbance at 254 nm, a wavelength where modern HPLC detectors are highly sensitive and background interference is minimal.[3]

  • Proven Reliability : The PITC method is a well-established and validated technique for amino acid analysis, providing a strong foundation of trustworthiness and reproducibility.[12][13][14]

The separation is then achieved on a C18 reversed-phase column, which effectively retains the relatively non-polar PTC-Isoleucine derivative, allowing for excellent resolution from the polar excess reagent and potential impurities.

Visualizing the Analytical Workflow

The entire process, from sample handling to final quantification, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

G cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing p1 Prepare Standards & Samples p2 Prepare Derivatization & Mobile Phase Reagents d1 Aliquot Sample/ Standard p2->d1 d2 Add Coupling Solution & PITC Reagent d1->d2 d3 Incubate (Room Temp) d2->d3 d4 Evaporate Excess Reagent (Vacuum) d3->d4 d5 Reconstitute in Mobile Phase d4->d5 a1 System Suitability Test (SST) d5->a1 a2 Inject Derivatized Sample a1->a2 a3 RP-HPLC Separation (C18 Column) a2->a3 a4 UV Detection (254 nm) a3->a4 q1 Integrate Peak Area a4->q1 q2 Generate Calibration Curve (Standards) q1->q2 q3 Quantify this compound in Samples q2->q3

Caption: High-level workflow for this compound quantification.

Instrumentation, Reagents, and Materials

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (readability ±0.01 mg).

  • pH meter.

  • Vacuum concentrator/evaporator.

  • Vortex mixer and sonicator.

Reagents and Chemicals
  • This compound reference standard (≥99% purity).

  • Phenylisothiocyanate (PITC), sequencing grade.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or equivalent (e.g., Milli-Q).

  • Sodium Acetate, anhydrous.

  • Triethylamine (TEA).

  • Acetic Acid, glacial.

  • Hydrochloric Acid (HCl), 0.1 N.

  • Sodium Hydroxide (NaOH), 0.1 N.

  • Hydrogen Peroxide (H₂O₂), 3%.

Chromatographic Column
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Guard Column: C18 guard column (recommended).

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions and Mobile Phases
  • Mobile Phase A (Aqueous): Prepare a 50 mM Sodium Acetate buffer containing 0.05% Triethylamine (TEA). To do this, dissolve 4.1 g of anhydrous sodium acetate in 1 L of HPLC-grade water. Add 0.5 mL of TEA. Adjust the pH to 6.4 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Coupling Solution: Prepare a mixture of Acetonitrile:Triethylamine:Water in a ratio of 10:2:3 (v/v/v). Prepare this solution fresh daily.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 ratio.

Protocol 2: Preparation of Standard and Sample Solutions
  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with 0.1 N HCl.

  • Calibration Curve Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent to achieve an expected this compound concentration within the calibration range (e.g., ~100 µg/mL). If the sample contains particulates, filter it through a 0.45 µm syringe filter.

Protocol 3: PITC Derivatization Procedure

This procedure must be performed for all standards, samples, and a blank (diluent only).

  • Aliquot: Transfer 20 µL of each standard or sample solution into a micro-reaction vial.

  • Evaporation: Completely dry the aliquot using a vacuum concentrator. This step is critical to remove any water or acid that could interfere with the reaction.

  • Derivatization:

    • Add 100 µL of the freshly prepared Coupling Solution to the dried residue. Vortex to dissolve.

    • Add 5 µL of PITC.

    • Vortex immediately and allow the reaction to proceed for 10 minutes at room temperature.[3]

  • Removal of Excess Reagent: Evaporate the contents of the vial to complete dryness under high vacuum to remove the volatile excess PITC and coupling solution.[3]

  • Reconstitution: Reconstitute the dried PTC-Isoleucine derivative in 200 µL of Sample Diluent. Vortex thoroughly to ensure complete dissolution.

  • Analysis: Transfer the reconstituted solution to an HPLC vial for injection.

G cluster_reagents cluster_product Ile This compound (Primary Amine) reagents_plus + PITC Phenylisothiocyanate (PITC) PTC_Ile PTC-Isoleucine Derivative (UV Active @ 254 nm) reaction_arrow Alkaline pH Room Temp reagents_plus->reaction_arrow reaction_arrow->PTC_Ile

Caption: PITC derivatization reaction of this compound.

Protocol 4: HPLC-UV Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Sodium Acetate, 0.05% TEA, pH 6.4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
12.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: A Self-Validating System

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4]

System Suitability Testing (SST)

System suitability must be confirmed before initiating any analysis to ensure the chromatographic system is performing adequately.[15] A standard solution (e.g., 100 µg/mL) is injected five times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Stability-Indicating Properties

Specificity was established through forced degradation studies to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[16][17]

Forced Degradation Protocol: A solution of this compound (200 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[18]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[18]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Solution heated at 70°C for 48 hours.[18]

After exposure, samples were neutralized (if necessary), diluted, and analyzed. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak (Resolution > 2.0).

Validation Summary

The following table summarizes the results obtained during method validation.

Validation ParameterConcentration RangeResultAcceptance Criteria
Linearity (R²) 10 - 200 µg/mL> 0.999R² ≥ 0.995
Accuracy (% Recovery) 50, 100, 150 µg/mL98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 100 µg/mL (n=6)< 1.0%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 100 µg/mL (n=6)< 1.5%%RSD ≤ 2.0%
Limit of Detection (LOD) -1.2 µg/mL[19][20]Report Value
Limit of Quantification (LOQ) -3.6 µg/mL[19]Report Value
Robustness Flow Rate (±0.1 mL/min)Column Temp (±2°C)Mobile Phase pH (±0.2)All SST parameters met%RSD ≤ 2.0%

Conclusion and Field Insights

This application note presents a comprehensive, validated RP-HPLC method for the quantification of this compound. By employing pre-column derivatization with PITC, the method overcomes the inherent challenge of poor UV absorbance, providing the sensitivity and specificity required for rigorous quality control and research applications. The validation data confirm that the method is linear, accurate, precise, and robust, adhering to the stringent requirements of the ICH guidelines.

Key Insights for the Analyst:

  • Complete Drying is Crucial: The two evaporation steps in the PITC protocol are the most critical. Residual water or acid will inhibit the derivatization, while residual PITC will create large interfering peaks in the chromatogram.

  • Derivative Stability: While PTC-amino acids are generally stable, it is best practice to analyze reconstituted samples within 24 hours when stored at 2-8°C to ensure maximum data integrity.[3]

  • Automated Derivatization: For high-throughput laboratories, the derivatization steps can often be programmed into modern HPLC autosamplers, which dramatically improves reproducibility and reduces manual labor.[21][22][23]

This stability-indicating method is a powerful tool for professionals in drug development and manufacturing, enabling reliable monitoring of this compound content in raw materials, finished products, and during stability studies.

References

Application Note: A Validated Method for the Quantitative Analysis of L-Isoleucine in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of L-isoleucine in complex biological matrices, such as plasma. As an essential branched-chain amino acid (BCAA), this compound is integral to numerous physiological functions, and its accurate measurement is crucial in metabolic research, clinical diagnostics for conditions like Maple Syrup Urine Disease (MSUD), and pharmaceutical development.[1][2] The method detailed herein utilizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers superior specificity and sensitivity over traditional analytical techniques. This document delivers a step-by-step guide, from sample preparation to data analysis, grounded in established scientific principles and validation standards to ensure data of the highest integrity and reproducibility.

Introduction: The Imperative for Accurate this compound Quantification

This compound is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. It is a fundamental building block for protein synthesis and plays a critical role in glucose metabolism and immune function. Dysregulation of this compound and other BCAAs has been linked to significant pathological states, including insulin resistance, type 2 diabetes, and metabolic disorders such as MSUD, where elevated levels of BCAAs are a key diagnostic marker.[1][2] Consequently, the precise and accurate quantification of this compound in biological samples is indispensable for advancing both fundamental research and clinical practice.

While traditional amino acid analysis methods exist, they often lack the throughput, sensitivity, and specificity required for complex biofluids.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalytical quantification due to its exceptional selectivity, sensitivity, and speed.[4] This method combines the potent separation capabilities of liquid chromatography with the precise mass filtering of tandem mass spectrometry, enabling confident quantification of analytes like this compound, even at trace levels in intricate biological matrices.[5][6]

This application note describes a fully validated LC-MS/MS method for this compound analysis, designed to be readily implemented by researchers, scientists, and drug development professionals.

Principle of the Method

The methodology is based on the extraction of this compound from a biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆,¹⁵N, is incorporated.[7][8][9] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[7] This standard corrects for variability during sample preparation and potential matrix effects during ionization, which is crucial for reliable quantification.[7]

The overall analytical workflow is depicted below:

workflow Figure 1: Overall workflow for the LC-MS/MS analysis of this compound. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, 20-50 µL) IS_Spike Spike with Internal Standard (this compound-¹³C₆,¹⁵N) Sample->IS_Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation (≥14,000 x g) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Chromatographic Separation (HILIC Column) Supernatant->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Monitoring (MRM) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A schematic of the analytical process from sample receipt to final data output.

Materials and Reagents

Chemicals and Standards
  • This compound (≥98% purity, certified reference material recommended)

  • This compound-¹³C₆,¹⁵N (or equivalent SIL-IS, ≥98% purity)[10]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., drug-free human plasma)

Equipment
  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Calibrated pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Autosampler vials with caps

Experimental Protocols

Preparation of Stock and Working Solutions

Causality: The foundation of an accurate quantitative assay lies in the meticulous preparation of stock, calibration, and quality control solutions. Using certified reference standards is paramount for traceability and accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and its corresponding SIL-IS into separate 10 mL volumetric flasks. Dissolve in a suitable solvent, such as 0.1 M HCl or 10% methanol, and bring to volume.

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the this compound primary stock solution using 50% methanol. These solutions will be used to spike into the control matrix to create the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with 50% methanol to a final concentration appropriate for spiking into all samples (e.g., 5 µg/mL). The concentration should yield a robust signal without causing detector saturation.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective technique for removing the majority of proteins from biological samples.[11] High protein content can cause ion suppression, clog the analytical column, and interfere with analyte detection.[11] Acetonitrile is a highly efficient precipitating agent for plasma samples.[6]

  • Aliquot 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution to each tube (except for blank matrix samples used to check for interferences). Vortex briefly.

  • Add 200 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and improves the peak shape of the analyte.[11]

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial, potentially including a dilution step with the initial mobile phase if high concentrations are expected.

  • Cap the vial and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Method Parameters

Causality: The selection of chromatographic and mass spectrometric parameters is pivotal for achieving the required separation, sensitivity, and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like amino acids without derivatization.[3][12][13] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]

Table 1: Recommended LC-MS/MS Method Parameters

Parameter Condition Rationale
Liquid Chromatography
ColumnHILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Excellent retention and separation for polar analytes.
Mobile Phase A10 mM Ammonium Formate with 0.1% Formic Acid in WaterVolatile buffer compatible with MS detection.[3]
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong solvent for eluting analytes in HILIC mode.
Gradient95% B → 50% B over 3 min, re-equilibrate for 2 minGradient elution allows for separation of analytes with varying polarities.
Flow Rate0.4 mL/minOptimized for column dimensions and particle size.
Column Temperature40°CImproves peak shape and reduces viscosity.
Injection Volume2-5 µLBalances sensitivity with potential for matrix effects.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveAmino acids ionize efficiently in positive mode.
Capillary Voltage~3.5 kVOptimized for stable spray and maximum ion generation.
Source/Desolvation Temp.~150°C / ~500°CFacilitates efficient desolvation of droplets.
MRM Transitions Precursor ion is [M+H]⁺. Product ions result from fragmentation.
This compound (Quantifier)m/z 132.1 → m/z 86.1Specific and abundant fragment for quantification.[1]
This compound (Qualifier)m/z 132.1 → m/z 69.1Second fragment to confirm identity.
This compound-¹³C₆,¹⁵N (IS)m/z 139.1 → m/z 92.1Corresponding fragment for the stable isotope-labeled standard.[1]

Note: Collision energies and other source parameters must be optimized for the specific instrument being used.

Method Validation

Causality: A rigorous method validation is mandatory to demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation protocol should adhere to guidelines from regulatory bodies such as the FDA or EMA.[14][15]

validation_workflow Figure 2: Key components of the bioanalytical method validation process. cluster_specificity Assay Specificity cluster_quantification Quantitative Performance cluster_matrix Matrix & Stability Validation Method Validation (Fit for Purpose) Selectivity Selectivity (≥6 Blank Matrix Lots) Validation->Selectivity Specificity Specificity (Interference Check at LLOQ) Validation->Specificity Linearity Linearity & Range (Calibration Curve, r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (±15% of Nominal) Validation->Accuracy Precision Precision (≤15% CV) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability

References

Application Note: High-Fidelity Determination of L-Isoleucine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-isoleucine, an essential chiral amino acid, is a critical component in pharmaceutical formulations, parenteral nutrition, and cell culture media. Its biological function is intrinsically linked to its stereochemical identity and purity. The presence of impurities, particularly stereoisomers (D-allo-isoleucine, D-isoleucine, L-allo-isoleucine), related amino acids, or process-related contaminants, can significantly impact efficacy and safety. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust and accurate determination of this compound purity, designed for researchers, quality control analysts, and drug development professionals. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices for methods including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Introduction: The Criticality of this compound Purity

This compound is one of the twenty proteinogenic amino acids and possesses two chiral centers, which gives rise to four stereoisomers: this compound (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S).[1][2] In biological systems, only the L-form is utilized for protein synthesis. The other isomers can be metabolically inert, act as antagonists, or exhibit outright toxicity. Therefore, stringent purity control is not merely a regulatory hurdle but a fundamental requirement for product quality and safety.

Pharmacopoeias such as the United States Pharmacopeia (USP) provide detailed monographs for this compound, specifying the required purity levels and outlining official analytical methods.[3][4][5][6] These methods are designed to quantify this compound and to identify and quantify any potential impurities, ensuring that the final product meets the highest standards for use in clinical and research applications.

Analytical Strategy: A Multi-Tiered Approach

A robust analytical strategy for this compound purity does not rely on a single method. Instead, it employs a combination of orthogonal techniques to build a comprehensive purity profile. This "mass balance" approach involves quantifying the main component as well as various categories of impurities, such as related amino acids, stereoisomers, water content, residual solvents, and non-volatile residues.[7]

Analytical_Strategy cluster_0 Purity Assessment Workflow A This compound Sample B Primary Assay (Quantification) A->B C Chiral Purity (Stereoisomers) A->C D Related Substances (Other AAs) A->D E Residual Solvents / Process Impurities A->E F Final Purity Report B->F C->F D->F E->F

Figure 1: A multi-faceted workflow for comprehensive this compound purity analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for amino acid analysis due to its high resolution, sensitivity, and versatility. For this compound, specific HPLC methods are employed for assay (quantification) and for the separation of chiral and related substance impurities.

Chiral HPLC for Stereoisomeric Purity

The separation of stereoisomers is the most challenging aspect of isoleucine analysis.[1][2] This typically requires either a chiral stationary phase (CSP) or derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1][2]

Principle of Chiral Separation:

  • Chiral Stationary Phases (CSPs): Columns packed with a chiral material (e.g., crown ethers, macrocyclic antibiotics) create transient, diastereomeric complexes with the enantiomers.[8][9] The differing stability of these complexes leads to different retention times, allowing for separation.

  • Chiral Derivatization: The amino acid isomers are reacted with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine or Marfey's reagent) to form diastereomeric derivatives.[1][7] These derivatives are no longer mirror images and can be separated on a conventional, high-efficiency reversed-phase (C18) column.[1][2]

Protocol: Chiral HPLC with Pre-column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) in conjunction with a chiral thiol to form fluorescent diastereomeric derivatives of the isoleucine isomers.

Instrumentation & Reagents:

  • HPLC system with a fluorescence detector (FLD).

  • Reversed-phase HPLC Column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 5.5).

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Derivatization Reagent (prepare fresh daily).

Step-by-Step Procedure:

  • Standard Preparation: Accurately prepare solutions of this compound reference standard and standards for all potential isomeric impurities (D-isoleucine, L-allo-isoleucine, D-allo-isoleucine) in a suitable diluent (e.g., 0.1 M HCl).

  • Sample Preparation: Prepare the this compound test sample to the same concentration as the standard solution.

  • Derivatization: Mix aliquots of the sample/standard solutions with the OPA/chiral thiol derivatizing reagent according to a validated procedure. The reaction time is often critical and should be precisely controlled.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation and Emission wavelengths are set based on the specific OPA derivative (e.g., Ex: 330-340 nm, Em: 450-460 nm).[10]

    • Gradient Elution: A gradient program starting with a low percentage of organic mobile phase (B) and increasing over time is typically used to resolve all four isomers.

  • Data Analysis:

    • Identify the peaks based on the retention times obtained from the individual isomer standards.

    • Calculate the percentage of each impurity using the area normalization method.

Table 1: Typical HPLC Parameters for Chiral Isoleucine Analysis

ParameterSettingRationale
Column C18 Reversed-Phase (post-derivatization)The derivatization creates diastereomers which are separable on standard achiral phases.[1][2]
Mobile Phase Acetonitrile/Aqueous Buffer GradientProvides the necessary polarity range to elute the fluorescent derivatives with good resolution.
Detector FluorescenceOPA derivatives are highly fluorescent, providing excellent sensitivity for detecting trace impurities.[10]
Derivatization OPA / Chiral ThiolForms stable, fluorescent diastereomeric derivatives, enabling both separation and sensitive detection.

Gas Chromatography (GC) for Chiral and Related Substances

Gas chromatography is a powerful technique for amino acid analysis, but it requires that the non-volatile amino acids be converted into volatile derivatives.[11][12][13]

Principle: Amino acids are subjected to a two-step derivatization process: first, esterification of the carboxyl group, followed by acylation of the amino group. The resulting volatile derivatives (e.g., trifluoroacetyl-isopropyl esters) are then separated on a chiral GC column. The different interactions of the enantiomeric derivatives with the chiral stationary phase lead to different retention times.

Protocol: GC-FID for Chiral Purity

Instrumentation & Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral GC Column (e.g., Chirasil-Val).

  • Derivatization Reagents: Anhydrous HCl in an alcohol (e.g., isopropanol) and an acylating agent (e.g., Trifluoroacetic Anhydride - TFAA).

  • Nitrogen or Helium carrier gas.

Step-by-Step Procedure:

  • Standard and Sample Preparation: Accurately weigh the this compound reference standard and test sample into separate reaction vials.

  • Derivatization:

    • Esterification: Add the acidic alcohol solution and heat the sealed vial. Afterwards, evaporate the reagent to dryness under a stream of nitrogen.

    • Acylation: Add a solvent (e.g., dichloromethane) and the acylating agent (TFAA). Seal and heat the vial again. Cool to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Column: Chiral capillary column.

    • Injector & Detector Temperature: Typically 250°C and 280°C, respectively.

    • Oven Program: A temperature gradient is used to achieve separation, for example, starting at 90°C and ramping up to 180°C.

    • Injection: A small volume (e.g., 1 µL) is injected, often using a split ratio.

  • Data Analysis: Identify peaks based on retention times of the standards. Calculate the percentage of each stereoisomer using area normalization.

GC_Derivatization_Workflow A This compound Sample B Step 1: Esterification (e.g., HCl in Isopropanol, 110°C) A->B C Intermediate: Isopropyl Ester B->C D Step 2: Acylation (e.g., TFAA, 100°C) C->D E Final Derivative: N-TFA-isopropyl-ester (Volatile) D->E F Inject into GC E->F

Figure 2: Two-step derivatization workflow for GC analysis of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as an efficient separation technique that offers advantages of simplicity, speed, and minimal sample consumption.[14][15] CE separates molecules based on their differential migration in an electric field. For amino acids, methods can involve direct analysis of underivatized molecules or analysis after derivatization.[16][17] Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and accuracy for both qualitative and quantitative analysis.[14][16]

Method Validation and Trustworthiness

Every analytical protocol must be validated to ensure it is suitable for its intended purpose.[18][19] Key validation parameters, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are essential for establishing the trustworthiness of the results.[20][21][22][23]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including impurities and degradants.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively.

Summary and Recommendations

The choice of analytical method depends on the specific requirements of the analysis, such as the need for trace-level detection, and the available instrumentation.

Table 2: Comparison of Primary Analytical Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
Chiral HPLC (Pre-column Deriv.) Diastereomer formation, Fluorescence Det.High sensitivity, robust, uses standard C18 columns.[1]Derivatization step can be a source of variability.Trace-level chiral impurity quantification.
Gas Chromatography (GC-FID) Volatile derivative formation, Chiral Col.High resolution, reliable quantification (FID).[19]Requires extensive, multi-step sample derivatization.[11]Routine QC, quantification of all isomers.
Capillary Electrophoresis (CE) Differential migration in an electric field.Minimal sample/reagent use, high efficiency, speed.[15][24]Lower concentration sensitivity compared to HPLC-FLD.Orthogonal method, impurity profiling.

For most quality control laboratories, Chiral HPLC with pre-column derivatization offers the best combination of sensitivity, specificity, and accessibility. GC-FID remains a powerful and robust alternative. It is highly recommended to use at least two orthogonal methods during method development and validation to ensure a comprehensive understanding of the sample's purity profile.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine to Obtain the Pure L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucine, an essential amino acid, is a critical component in numerous pharmaceutical and biotechnological applications. Its biological activity is primarily associated with the L-enantiomer, necessitating the efficient separation of the L-isomer from racemic mixtures (DL-isoleucine) produced through chemical synthesis. This document provides a comprehensive guide to the enzymatic resolution of Dthis compound, a highly specific and scalable method for obtaining enantiomerically pure this compound. We will delve into the theoretical underpinnings of this technique, present detailed, field-proven protocols, and offer insights into process optimization and analysis, empowering researchers to confidently implement this methodology.

Introduction: The Imperative for Enantiomeric Purity

Isoleucine possesses two chiral centers, giving rise to four stereoisomers: this compound (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). In biological systems, stereochemistry is paramount. This compound is incorporated into proteins, while the D-isomer is often biologically inactive or may exhibit different, sometimes undesirable, physiological effects. Consequently, the production of enantiomerically pure this compound is a critical requirement for applications in parenteral nutrition, chiral drug synthesis, and cell culture media.

Enzymatic resolution has emerged as a superior method for producing optically pure amino acids due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to classical chemical resolution techniques.[1][2] This method leverages the remarkable ability of certain enzymes to selectively act on one enantiomer in a racemic mixture, facilitating a clean and efficient separation.

The Core Principle: Asymmetric Hydrolysis via Aminoacylase

The most robust and widely adopted enzymatic method for the resolution of DL-amino acids, including isoleucine, is based on the stereoselective hydrolysis of their N-acyl derivatives.[3][4] The process can be conceptually divided into three key stages, as illustrated below.

Enzymatic_Resolution_Workflow cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Enzymatic Hydrolysis cluster_2 Stage 3: Separation & Purification cluster_3 Optional Stage 4: Racemization DL_Ile Dthis compound (Racemic Mixture) N_Ac_DL_Ile N-acetyl-Dthis compound DL_Ile->N_Ac_DL_Ile Acetylation (e.g., Acetic Anhydride) Acylase L-Aminoacylase N_Ac_DL_Ile->Acylase Reaction_Mixture This compound + N-acetyl-D-isoleucine Acylase->Reaction_Mixture Stereoselective Hydrolysis L_Ile_Pure Pure this compound Reaction_Mixture->L_Ile_Pure Purification (e.g., Crystallization, Ion Exchange) N_Ac_D_Ile N-acetyl-D-isoleucine Reaction_Mixture->N_Ac_D_Ile Racemized_N_Ac_DL_Ile N-acetyl-Dthis compound N_Ac_D_Ile->Racemized_N_Ac_DL_Ile Racemization (e.g., Heat, Acetic Anhydride) Racemized_N_Ac_DL_Ile->N_Ac_DL_Ile Recycle to Stage 2

Figure 1: Overall workflow for the enzymatic resolution of Dthis compound.

The causality behind this workflow is as follows:

  • N-Acetylation: The amino group of both D- and this compound is protected with an acetyl group. This derivatization is crucial because the enzyme, L-aminoacylase, specifically recognizes and acts upon the N-acyl linkage of the L-enantiomer.

  • Stereoselective Hydrolysis: L-aminoacylase (N-acyl-L-amino acid amidohydrolase) is the cornerstone of this process.[4] This enzyme exhibits exquisite stereospecificity, catalyzing the hydrolysis of the amide bond in N-acetyl-L-isoleucine to yield free this compound and acetate.[3] Critically, the N-acetyl-D-isoleucine remains unreacted.

  • Separation: At this stage, the reaction mixture contains two distinct chemical entities: the free amino acid this compound and the N-acetylated D-isomer. Their differing physicochemical properties, such as isoelectric point and solubility, can be exploited for efficient separation.[5]

  • Racemization (Optional but Recommended): To enhance the economic viability of the process, the recovered N-acetyl-D-isoleucine can be racemized back into N-acetyl-Dthis compound.[1][2] This racemized substrate can then be recycled back into the enzymatic hydrolysis step, theoretically allowing for a complete conversion of the starting racemic mixture to the desired L-enantiomer.

The Biocatalyst: L-Aminoacylase

The choice and handling of the L-aminoacylase are critical for a successful resolution.

Enzyme Source and Properties

L-aminoacylases are widespread in nature, but for industrial and laboratory applications, microbial sources are preferred due to their high yield and ease of production. The most commonly used and commercially available L-aminoacylase is derived from the fungus Aspergillus oryzae.[6]

PropertyTypical Value for Aspergillus oryzae AminoacylaseRationale and Significance
Optimal pH 7.0 - 8.5The enzyme's catalytic activity is maximal in this range. Maintaining the pH is crucial for reaction efficiency.
Optimal Temperature 45 - 55 °CHigher temperatures increase reaction rates but can lead to enzyme denaturation. The optimal temperature represents a balance between activity and stability.
Substrate Specificity Broad for N-acyl-L-amino acids, particularly those with hydrophobic side chains.This broad specificity makes it a versatile tool for resolving various amino acids. It shows good activity towards N-acetyl-L-isoleucine.
Cofactors Often activated by divalent metal ions like Co²⁺ or Zn²⁺.The presence of these ions in the reaction buffer can enhance enzymatic activity, though it may complicate downstream processing.
Free vs. Immobilized Enzymes

While soluble (free) enzyme can be used, particularly at the laboratory scale, immobilized enzymes offer significant advantages for industrial applications.[4][6][7]

  • Immobilization: The enzyme is physically confined or localized in a defined region of space with retention of its catalytic activity. Common methods include adsorption or covalent bonding to a solid support.[7]

Enzyme_Immobilization cluster_advantages Advantages of Immobilization Free_Enzyme Free Enzyme in Solution Immobilized_Enzyme Immobilized Enzyme on Support Reusability Enhanced Reusability Immobilized_Enzyme->Reusability Stability Increased Stability (Thermal and pH) Immobilized_Enzyme->Stability Easy_Separation Facile Separation from Product Immobilized_Enzyme->Easy_Separation Continuous_Process Suitability for Continuous Processes Immobilized_Enzyme->Continuous_Process

Figure 2: Key advantages of using immobilized aminoacylase.

The use of immobilized acylase in packed-bed reactors allows for continuous processing, which is highly efficient for large-scale production.[4]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on the specific enzyme preparation and desired scale.

Protocol 1: N-Acetylation of Dthis compound

Objective: To prepare the N-acetyl-Dthis compound substrate.

Materials:

  • Dthis compound

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend 1 mole of Dthis compound in 3 moles of glacial acetic acid.

  • While stirring in an ice bath, slowly add 1.1 moles of acetic anhydride to the suspension.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours until the solution becomes clear.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from a water/ethanol mixture to obtain pure N-acetyl-Dthis compound.

  • Dry the product in a vacuum oven. The expected yield is typically >90%.

Protocol 2: Enzymatic Hydrolysis of N-acetyl-Dthis compound

Objective: To selectively hydrolyze N-acetyl-L-isoleucine to this compound.

Materials:

  • N-acetyl-Dthis compound (from Protocol 1)

  • L-Aminoacylase from Aspergillus oryzae (free or immobilized)

  • 0.1 M Phosphate Buffer (pH 7.5)

  • Dilute NaOH or LiOH for pH adjustment

Procedure:

  • Prepare a 0.2 M solution of N-acetyl-Dthis compound in deionized water.

  • Adjust the pH of the substrate solution to 7.5 with dilute NaOH or LiOH.

  • Warm the solution to the enzyme's optimal temperature (e.g., 50°C).

  • Add the L-aminoacylase. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) for a crude enzyme preparation is reasonable.

  • Maintain the pH at 7.5 throughout the reaction by the controlled addition of dilute base (the reaction produces acetic acid, which will lower the pH).

  • Incubate the mixture with gentle agitation for 24-48 hours. Monitor the progress of the reaction by measuring the formation of this compound using a suitable analytical method (e.g., HPLC). The reaction is complete when approximately 50% of the initial substrate has been consumed.

  • If using free enzyme, terminate the reaction by heating the solution to 80-90°C for 15 minutes to denature the enzyme. Centrifuge or filter to remove the precipitated protein. If using an immobilized enzyme, simply filter or decant the reaction mixture to recover the biocatalyst for reuse.

Protocol 3: Separation and Purification of this compound

Objective: To isolate pure this compound from the unreacted N-acetyl-D-isoleucine.

Materials:

  • Reaction mixture from Protocol 2

  • Concentrated HCl

  • Ethanol

  • Activated Carbon

Procedure:

  • Concentrate the reaction mixture from Protocol 2 under reduced pressure to about one-third of its original volume.

  • Adjust the pH of the concentrated solution to the isoelectric point of isoleucine (pI ≈ 6.0) with concentrated HCl. At this pH, the solubility of this compound is minimal.

  • Cool the solution in an ice bath for several hours to promote crystallization of this compound.

  • Collect the this compound crystals by vacuum filtration and wash them with cold ethanol.

  • The filtrate contains the soluble N-acetyl-D-isoleucine, which can be saved for racemization (Protocol 4).

  • For higher purity, the crude this compound can be redissolved in hot water, treated with activated carbon to remove color impurities, and recrystallized.

  • Dry the final this compound product under vacuum. The theoretical yield is 50% based on the starting racemic mixture.

Alternative Purification via Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an effective method.[8][9][10][11]

  • Load the reaction mixture (after enzyme removal) onto a strong cation exchange resin (H⁺ form).

  • This compound will bind to the resin, while the N-acetyl-D-isoleucine will pass through.

  • After washing the column with deionized water, elute the this compound with a dilute aqueous ammonia solution.

  • Collect the fractions containing this compound, pool them, and crystallize the product after removing the ammonia by evaporation.

Protocol 4: Racemization of N-acetyl-D-isoleucine

Objective: To convert the recovered N-acetyl-D-isoleucine back to a racemic mixture for recycling.

Materials:

  • N-acetyl-D-isoleucine (from the filtrate of Protocol 3)

  • Acetic Anhydride

Procedure:

  • Evaporate the filtrate from Protocol 3 to dryness to recover the crude N-acetyl-D-isoleucine.

  • In a flask equipped with a reflux condenser, melt the N-acetyl-D-isoleucine by heating to its melting point.

  • Add a catalytic amount of acetic anhydride (e.g., 0.1 to 2% by weight) to the melt.[1][2]

  • Heat the mixture at a temperature above the melting point (e.g., 130-160°C) for 1-2 hours.

  • Monitor the racemization by polarimetry; the reaction is complete when the optical rotation is zero.

  • The resulting N-acetyl-Dthis compound can be used directly in a subsequent batch of enzymatic resolution.

Analytical Quality Control

Rigorous analysis is essential to confirm the success of the resolution.

Monitoring Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the disappearance of the N-acetyl-Dthis compound substrate and the appearance of the this compound product. A standard reversed-phase C18 column is typically sufficient for this purpose.

Determining Enantiomeric Excess (e.e.)

Determining the enantiomeric purity of the final this compound product is the ultimate measure of success.

Chiral HPLC: This is the most accurate and reliable method.[5]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.

  • Typical Setup: A polysaccharide-based chiral column (e.g., Chiralpak®) with a mobile phase of hexane/isopropanol/trifluoroacetic acid is often effective. The two enantiomers will have distinct retention times, and the enantiomeric excess can be calculated from the peak areas.

Calculation of Enantiomeric Excess (% e.e.): % e.e. = ( [Area of L-isomer] - [Area of D-isomer] ) / ( [Area of L-isomer] + [Area of D-isomer] ) * 100

A successful resolution should yield this compound with an enantiomeric excess >99%.

Conclusion

The enzymatic resolution of Dthis compound using L-aminoacylase is a powerful, selective, and scalable technique that is central to the production of high-purity this compound. By understanding the principles behind substrate preparation, stereoselective hydrolysis, and product separation, researchers can effectively implement and optimize this process. The use of immobilized enzymes and the recycling of the unwanted D-enantiomer further enhance the efficiency and economic feasibility of this green chemistry approach, making it the method of choice for demanding applications in research and industry.

References

Application Notes & Protocols: High-Titer L-Isoleucine Production via Metabolic Engineering of Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

L-isoleucine, an essential branched-chain amino acid (BCAA), is a critical component in the pharmaceutical, food, and animal feed industries.[1][2] Its industrial production relies almost exclusively on microbial fermentation, as chemical synthesis is complicated by the presence of four stereoisomers.[3][4] This guide provides an in-depth exploration of the principles and methodologies for developing high-performance microbial cell factories for this compound production. We will dissect the metabolic pathways, regulatory networks, and rational engineering strategies in key host organisms, primarily Escherichia coli and Corynebacterium glutamicum. This document combines theoretical grounding with actionable, field-proven protocols for strain construction, fed-batch fermentation, and product purification, designed to guide researchers from conceptualization to practical implementation.

Foundational Concepts: this compound Biosynthesis and its Regulation

A comprehensive understanding of the native biosynthetic pathway and its intricate regulatory circuits is the cornerstone of effective metabolic engineering.[5] In most industrial microorganisms, this compound is synthesized from aspartate, a product of the TCA cycle.

1.1 The Biosynthetic Pathway

The synthesis from L-aspartate involves a multi-step enzymatic conversion, sharing several enzymes with the biosynthetic pathways of L-threonine, L-valine, and L-leucine.[6][7] The key steps are:

  • Aspartate to L-Threonine: L-aspartate is converted to L-threonine through a series of reactions catalyzed by enzymes including aspartate kinase (AK), homoserine dehydrogenase (HD), and threonine synthase (TS).[6]

  • L-Threonine to α-Ketobutyrate: The committed step for this compound synthesis is the deamination of L-threonine to α-ketobutyrate, catalyzed by threonine dehydratase (TD, also known as threonine deaminase).[6][8]

  • α-Ketobutyrate to this compound: α-ketobutyrate is condensed with pyruvate and undergoes a four-step reaction sequence catalyzed by acetohydroxy acid synthase (AHAS), acetohydroxy acid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and branched-chain amino acid aminotransferase (BCAT) to yield this compound.[9]

1.2 Core Regulatory Mechanisms

The efficiency of the native pathway is tightly controlled to prevent overproduction, presenting the primary hurdles for industrial applications.

  • Feedback Inhibition: The final product, this compound, allosterically inhibits the activity of key enzymes, most notably threonine dehydratase (ilvA product).[10] L-threonine and L-lysine can also inhibit early-pathway enzymes like aspartokinase.[10]

  • Transcriptional Attenuation: The expression of the operons encoding biosynthetic enzymes (e.g., the ilv operon) is often regulated by the intracellular concentration of the final amino acid products.[1][7]

Below is a diagram illustrating the this compound biosynthetic pathway and its key regulatory feedback loops.

G cluster_tca TCA Cycle cluster_pathway This compound Biosynthesis cluster_byproducts Competing Pathways Oxaloacetate Oxaloacetate Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Aspartate Kinase (AK) Homoserine Dehydrogenase (HD) L_Lysine L_Lysine Aspartate->L_Lysine L_Threonine L_Threonine Homoserine->L_Threonine Homoserine Kinase (HK) Threonine Synthase (TS) L_Methionine L_Methionine Homoserine->L_Methionine L_Threonine->Aspartate a_Ketobutyrate a_Ketobutyrate L_Threonine->a_Ketobutyrate Threonine Dehydratase (TD) (ilvA) Glycine Glycine L_Threonine->Glycine L_Isoleucine L_Isoleucine a_Ketobutyrate->L_Isoleucine AHAS, AHAIR, DHAD, BCAT L_Isoleucine->a_Ketobutyrate Pyruvate Pyruvate

Caption: this compound biosynthesis pathway highlighting key intermediates and feedback inhibition loops.

Engineering High-Performance Strains: Host-Specific Strategies

The rational design of this compound overproducers involves a multi-pronged approach targeting the aforementioned regulatory and metabolic bottlenecks. E. coli and C. glutamicum are the most developed hosts for this purpose.[6][8]

2.1 Escherichia coli: The Workhorse of Metabolic Engineering

E. coli's well-characterized genome and extensive genetic toolkit make it an ideal platform for rapid engineering cycles.[6]

Core Engineering Strategies for E. coli :

  • Deregulation of Pathway Enzymes: The primary step is to eliminate feedback inhibition. This is achieved by introducing point mutations into key enzymes or replacing them with feedback-resistant variants. A prime target is threonine dehydratase (encoded by ilvA).[10][11] Similarly, feedback-resistant mutants of aspartokinase I and III are employed.[10]

  • Enhancing Precursor Supply: To channel metabolic flux towards this compound, the availability of its precursors, L-threonine and α-ketobutyrate, must be increased.

    • Boosting Oxaloacetate: Overexpression of the native phosphoenolpyruvate carboxylase (ppc) gene increases the pool of oxaloacetate, the ultimate precursor.[10]

    • Preventing Threonine Degradation: Deleting genes responsible for L-threonine degradation, such as tdh and ltaE, prevents the loss of this key intermediate.[6][8] A study demonstrated a 72.3% increase in this compound production by inactivating these competing pathways.[6]

  • Blocking Competing Pathways: To maximize carbon flow to this compound, pathways that divert aspartate-family precursors are pruned. This involves deleting genes like lysA (lysine synthesis) and metA (methionine synthesis).[10]

  • Optimizing Redox Balance: Fine-tuning the cellular redox state (NADH/NADPH balance) can further enhance production by ensuring cofactors are available for biosynthetic enzymes.[11]

  • Facilitating Product Export: High intracellular this compound concentrations can re-establish feedback inhibition and be toxic. Overexpressing native or heterologous branched-chain amino acid exporters, such as YgaZH, alleviates this issue by actively transporting this compound out of the cell.[10][11]

A novel approach involves utilizing a threonine-independent citramalate pathway, which has reportedly achieved titers of 56.6 g/L in fed-batch fermentation.[12]

Strain/Strategy Key Genetic Modifications Titer (g/L) Yield (g/g glucose) Reference
E. coli ISO-12Feedback-resistant enzymes, α-ketobutyrate bypass, improved redox flux, enhanced efflux (ygaZH).51.50.29[11]
E. coli (Citramalate)Citramalate pathway, enhanced efflux, optimized gene expression, non-oxidative glycolysis.56.6N/A[12]
E. coli NXU102Deletion of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY).7.48N/A[6][8]
E. coli (Engineered)Removal of feedback inhibition (thrA, ilvA), deletion of competing pathways (metA, lysA), overexpression of ppc and efflux pump.9.460.14[10]

2.2 Corynebacterium glutamicum: The Industrial Production Powerhouse

C. glutamicum is a Gram-positive, non-sporulating soil bacterium widely used for the industrial production of amino acids due to its GRAS (Generally Recognized As Safe) status.[1]

Core Engineering Strategies for C. glutamicum :

  • Deregulation of Key Enzymes: Similar to E. coli, the strategy involves expressing feedback-resistant versions of homoserine dehydrogenase (hom) and threonine dehydratase (ilvA).[13]

  • Increasing Precursor Flux: Overexpression of genes like thrB (homoserine kinase) is crucial to push intermediates down the pathway towards threonine and subsequently isoleucine.[13]

  • Eliminating By-product Formation: Deleting genes involved in competing pathways, such as alaT (increases pyruvate supply) and brnQ (blocks re-uptake of extracellular isoleucine), improves the final titer.[14]

  • Enhancing Export: Export is a major limiting step in C. glutamicum.[13] Overexpressing exporters like BrnFE, which transport branched-chain amino acids, is a critical strategy to overcome this bottleneck.[14]

Strain/Strategy Key Genetic Modifications Titer (g/L) Yield (g/g glucose) Reference
C. glutamicum SM13High-level expression of feedback-resistant hom, thrB, and ilvA.~13 (from 60 mM)0.22[13]
C. glutamicum WM005Deletion of alaT, brnQ, alr; promoter exchange for ilvA; overexpression of ilvBN and ppnK.32.1N/A[14]

Experimental Methodologies and Protocols

This section provides standardized, step-by-step protocols for the key phases of developing and utilizing an this compound production strain.

3.1 Protocol 1: Genome Editing in E. coli via CRISPR/Cas9

This protocol outlines a general workflow for creating targeted gene knockouts, a fundamental step in metabolic engineering.

Rationale: CRISPR/Cas9 offers a precise and efficient method for genome editing, enabling the deletion of competing pathway genes or the integration of new expression cassettes.

Step-by-Step Methodology:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) specific to the target gene (e.g., tdh). Use online tools to minimize off-target effects.

  • Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid. This plasmid often contains an antibiotic resistance marker for selection and may have temperature-sensitive replication for easy curing.

  • Donor DNA Template: Synthesize or PCR-amplify a donor DNA template consisting of ~500 bp regions homologous to the sequences immediately upstream and downstream of the target gene. This template will be used for homology-directed repair after the Cas9-induced double-strand break.

  • Transformation: Prepare electrocompetent E. coli cells. Co-transform the Cas9/gRNA plasmid and the linear donor DNA template into the host strain.

  • Selection and Recovery: Plate the transformed cells on selective agar (e.g., LB with the appropriate antibiotic) and incubate under conditions that induce Cas9 and gRNA expression.

  • Verification (Self-Validation):

    • Pick individual colonies and perform colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type control.

    • Confirm the deletion by Sanger sequencing the PCR product.

  • Plasmid Curing: Grow the verified mutant colony under non-selective conditions (e.g., at a non-permissive temperature for the plasmid) to remove the CRISPR/Cas9 plasmid.

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in E. coli.

3.2 Protocol 2: High-Density Fed-Batch Fermentation

Rationale: Fed-batch fermentation is the standard industrial method to achieve high cell densities and product titers by carefully controlling nutrient supply, thereby avoiding substrate inhibition and overflow metabolism.[11][12]

Step-by-Step Methodology:

  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into a flask containing 50 mL of seed medium (e.g., LB or a defined medium). Incubate at 37°C with shaking (200 rpm) for 12-16 hours.[4]

  • Bioreactor Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) into a sterilized bioreactor containing the initial batch fermentation medium.[4][15]

    • Typical Medium: Contains a carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., ammonium sulfate), phosphates, and essential trace minerals.[8]

  • Process Parameter Control:

    • Temperature: Maintain at 37°C for E. coli or 31.5°C for C. glutamicum.[15]

    • pH: Control at 7.0. This is typically achieved by the automated addition of a base like concentrated ammonia, which also serves as a nitrogen source.[4][15]

    • Dissolved Oxygen (DO): Maintain DO saturation at >20% by adjusting the agitation speed and airflow rate in a cascade control loop.[4]

  • Fed-Batch Phase (Self-Validation):

    • Monitor the glucose concentration in the bioreactor periodically (e.g., every 2-4 hours) using an offline analyzer or an online sensor.

    • Once the initial glucose is nearly depleted, begin feeding a highly concentrated glucose solution (e.g., 600-800 g/L) to maintain a low residual glucose level (e.g., < 5 g/L). This prevents the formation of inhibitory byproducts like acetate in E. coli.[6]

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours).

    • Measure cell density (OD at 600 nm).

    • Centrifuge the sample to pellet cells. Store the supernatant at -20°C for subsequent this compound quantification.

  • Harvest: Continue the fermentation for 48-72 hours or until productivity plateaus.

3.3 Protocol 3: this compound Quantification and Purification

Rationale: Accurate quantification is essential for process monitoring, while efficient purification is required to obtain a high-purity final product.

Part A: Quantification by HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for amino acid analysis.[3][16]

  • Sample Preparation: Thaw the fermentation supernatant samples. Dilute them with ultrapure water to bring the this compound concentration into the linear range of the calibration curve.

  • Derivatization: Amino acids must be derivatized to be detectable by UV or fluorescence detectors. A common method is pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[16] Mix the diluted sample with borate buffer and the AQC reagent, then heat to 55°C for 10 minutes.[16]

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column suitable for amino acid analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV or fluorescence detector set to the appropriate wavelength for the derivatized amino acid.

  • Quantification (Self-Validation): Run a series of this compound standards of known concentrations to generate a calibration curve. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve. The European Pharmacopoeia requires a resolution of at least 1.5 between leucine and isoleucine peaks.[16]

Part B: Purification from Fermentation Broth This protocol describes a common downstream processing workflow.[17]

  • Biomass Removal: Remove microbial cells from the fermentation broth using centrifugation or microfiltration.

  • Ion-Exchange Chromatography (IEX):

    • Loading: Adjust the pH of the clarified broth and load it onto a strong acid cation exchange resin column. At a pH below its isoelectric point (pI ≈ 6.0), this compound will be positively charged and bind to the resin.[17]

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound this compound using a solution of aqueous ammonia or sodium hydroxide.[17][18] This raises the pH, causing the amino acid to become negatively charged or neutral and release from the resin.

  • Decolorization and Concentration: Treat the eluate with activated carbon to remove color impurities. Concentrate the purified solution using vacuum evaporation.

  • Crystallization: Cool the concentrated solution and adjust the pH towards the isoelectric point to induce crystallization. Ethanol may be added to decrease the solubility and improve the crystal yield.[19]

  • Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the final this compound product.

Conclusion

The production of this compound using transformed microorganisms is a prime example of the power of systems metabolic engineering.[5][20] By systematically identifying and alleviating metabolic bottlenecks—from feedback inhibition and transcriptional regulation to precursor supply and product export—it is possible to develop highly efficient and economically viable microbial cell factories. The strategies and protocols detailed in this guide provide a robust framework for researchers to engineer novel strains and optimize production processes, paving the way for next-generation biomanufacturing of this essential amino acid.

References

Foreword: Beyond Broad Strokes in Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Metabolic Flux Analysis Using L-Isoleucine Tracers

For years, our understanding of central carbon metabolism has been largely shaped by experiments using globally labeled glucose and glutamine. While foundational, these tracers provide a panoramic view, often obscuring the nuanced contributions of other key substrates. Metabolic Flux Analysis (MFA) demands greater precision to answer more specific questions. This is where targeted isotopic tracers, such as this compound, offer a more focused lens.

As a branched-chain amino acid (BCAA), this compound occupies a unique metabolic node. Its catabolism distinctively fuels the Tricarboxylic Acid (TCA) cycle at two separate points, producing both acetyl-CoA and propionyl-CoA.[1][2] This characteristic makes isotopically labeled this compound an exceptionally powerful tool for dissecting the contributions of BCAAs to cellular bioenergetics, lipogenesis, and anaplerosis—pathways frequently reprogrammed in cancer, diabetes, and other metabolic disorders.[1][3]

This guide moves beyond a simple recitation of steps. It is designed to provide the causal logic behind experimental design, the technical details for robust execution, and the framework for accurate data interpretation when using this compound as a metabolic tracer.

The Rationale: Why this compound?

The choice of an isotopic tracer is the most critical decision in an MFA study, as it dictates which metabolic pathways can be resolved and with what precision.[4] While tracers like [U-¹³C]-glucose provide a global overview, this compound offers a more targeted approach to probe specific metabolic intersections.[5]

The Biochemical Advantage: Dual Entry into the TCA Cycle

The catabolism of this compound is the key to its utility. The six-carbon skeleton of isoleucine is broken down into two key intermediates that feed central carbon metabolism[2][6]:

  • Acetyl-CoA (a C2 unit): This directly enters the TCA cycle by condensing with oxaloacetate to form citrate. It is a primary substrate for both energy production and fatty acid synthesis.[7]

  • Propionyl-CoA (a C3 unit): This is converted to succinyl-CoA (a C4 unit), which then enters the TCA cycle. This process is anaplerotic, meaning it replenishes TCA cycle intermediates that may be withdrawn for biosynthesis.[1]

By using uniformly labeled [U-¹³C₆]-L-Isoleucine , one can simultaneously track the fate of carbons contributing to both the ketogenic (acetyl-CoA) and glucogenic (succinyl-CoA) pools. This dual-labeling strategy provides a highly constrained and accurate picture of BCAA metabolism.[5] Furthermore, using a dual-labeled tracer like [¹³C₆, ¹⁵N]-L-Isoleucine allows for the simultaneous tracking of both carbon and nitrogen atoms, yielding unique insights into amino acid transamination reactions and nitrogen fate.[5]

L_Isoleucine_Catabolism Ile [U-13C6]-L-Isoleucine (6 labeled carbons) Keto α-keto-β-methylvalerate Ile->Keto BCAT MB_CoA 2-methylbutanoyl-CoA Keto->MB_CoA BCKDH AcCoA [1,2-13C]-Acetyl-CoA (2 labeled carbons) MB_CoA->AcCoA β-oxidation steps Prop_CoA [1,2,3-13C]-Propionyl-CoA (3 labeled carbons) MB_CoA->Prop_CoA β-oxidation steps TCA TCA Cycle AcCoA->TCA Succ_CoA [13C4]-Succinyl-CoA (4 labeled carbons) Prop_CoA->Succ_CoA Carboxylation Succ_CoA->TCA

Caption: Catabolic fate of [U-¹³C₆]-L-Isoleucine into Acetyl-CoA and Propionyl-CoA.

Comparative Tracer Performance

The precision of flux estimates is paramount in MFA. While direct, head-to-head comparisons in a single study are rare, consolidated data highlight the distinct advantages of each tracer type.

Tracer TypePrimary ApplicationAdvantagesLimitations
[U-¹³C₆]-Glucose Global analysis of glycolysis, Pentose Phosphate Pathway (PPP), and TCA cycle entry via pyruvate.[8]Provides a broad overview of central carbon metabolism; cost-effective.Can obscure lower-flux pathways; contribution from other substrates is not directly measured.
[U-¹³C₅]-Glutamine Analysis of glutaminolysis, anaplerosis, and nitrogen metabolism.[4]Excellent for studying TCA cycle dynamics, especially in cancer cells reliant on glutamine.Does not inform on glycolytic pathways.
[U-¹³C₆]-L-Isoleucine Targeted analysis of BCAA contribution to TCA cycle, anaplerosis, and fatty acid synthesis.[5][9]Precisely quantifies the flux from a specific amino acid; dual entry provides unique constraints for flux calculations.More expensive; provides a focused, not global, view of metabolism.

Experimental Protocol: ¹³C-Isoleucine Tracing in Mammalian Cells

This protocol outlines a robust workflow for conducting a steady-state MFA experiment using [U-¹³C₆]-L-Isoleucine in cultured mammalian cells. The core principle is to replace the unlabeled isoleucine in the growth medium with its ¹³C-labeled counterpart and measure the incorporation of ¹³C into downstream metabolites after the system has reached an isotopic steady state.[10]

Phase 1: Experimental Design & Preparation (The Causality Behind the Setup)
  • Define the Biological Question: Are you investigating the contribution of BCAAs to lipogenesis in adipocytes? Or their role in fueling the TCA cycle in cancer cells under hypoxia? Your question dictates the cell model, experimental conditions, and duration of labeling.

  • Select the Tracer: For most applications tracking the carbon skeleton, [U-¹³C₆]-L-Isoleucine is sufficient. If nitrogen fate is also of interest, [¹³C₆, ¹⁵N]-L-Isoleucine is the tracer of choice.[5]

  • Prepare the Tracer Medium: This is a critical step for data integrity.

    • Rationale: Standard media and fetal bovine serum (FBS) contain high concentrations of unlabeled amino acids, which will dilute your tracer and compromise the analysis.

    • Procedure:

      • Start with an this compound-free basal medium (e.g., DMEM/RPMI).

      • Supplement with dialyzed FBS (dFBS) . The dialysis process removes most small molecules, including amino acids, from the serum.[10]

      • Add back all essential amino acids to their normal physiological concentrations, but use your ¹³C-labeled this compound in place of the unlabeled version. Ensure the final concentration of the labeled isoleucine matches that of the standard growth medium to avoid inducing a metabolic shift.

  • Determine Time to Isotopic Steady State:

    • Rationale: MFA calculations assume that the isotopic enrichment of intracellular metabolites has reached a stable plateau.[11] The time required to reach this state varies by cell type and metabolic rate.

    • Procedure: Conduct a preliminary time-course experiment. Seed multiple plates of cells and switch to the tracer medium. Harvest cells at various time points (e.g., 2, 4, 8, 16, 24 hours) and analyze a key downstream metabolite (e.g., citrate). The point at which the mass isotopomer distribution (MID) of citrate no longer changes is the minimum time required for your main experiment. For many mammalian cell lines, this is between 8 and 24 hours.[5]

Phase 2: Execution (A Step-by-Step Workflow)

MFA_Workflow Start 1. Culture Cells to 70-80% Confluency Wash1 2. Wash (x2) with PBS Start->Wash1 Label 3. Add Pre-warmed [13C]-Isoleucine Medium Wash1->Label Incubate 4. Incubate to Reach Isotopic Steady State Label->Incubate Wash2 5. Rapid Wash with Ice-Cold Saline Incubate->Wash2 Quench 6. Quench Metabolism & Extract Metabolites (e.g., 80% Methanol, -80°C) Wash2->Quench Harvest 7. Scrape & Collect Lysate Quench->Harvest Centrifuge 8. Centrifuge to Pellet Debris Harvest->Centrifuge Analyze 9. Analyze Supernatant by LC-MS or GC-MS Centrifuge->Analyze Calculate 10. Calculate Fluxes using MFA Software Analyze->Calculate

Caption: A typical experimental workflow for ¹³C-Isoleucine metabolic flux analysis.

  • Cell Seeding: Culture cells to a consistent confluency (typically 70-80%) in standard growth medium.

  • Medium Exchange: Aspirate the standard medium. Wash cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to thoroughly remove any residual unlabeled amino acids.

  • Isotope Labeling: Immediately replace the PBS with the pre-warmed ¹³C-Isoleucine tracer medium prepared in Phase 1. Return cells to the incubator for the predetermined duration.[5]

  • Metabolite Extraction: This step must be performed as rapidly as possible to quench all enzymatic activity and prevent metabolic changes post-harvest.

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cell monolayer once with ice-cold 0.9% NaCl solution.

    • Immediately add a pre-chilled (-80°C) extraction solvent. A common and effective choice is an 80:20 methanol:water solution.[5][12]

    • Place the plate on dry ice or in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Collection: Scrape the plates with a cell scraper and collect the cell lysate/extraction solvent mixture into a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and precipitated proteins.

  • Final Sample: Carefully collect the supernatant, which contains the polar metabolites, into a new tube for analysis. Store immediately at -80°C.

Phase 3: Analysis & Interpretation
  • Mass Spectrometry: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] High-resolution mass spectrometry is essential for accurately resolving the different mass isotopologues. The goal is to determine the Mass Isotopomer Distribution (MID) for key metabolites, which is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).[8][15]

    • Example Data: After labeling with [U-¹³C₆]-Isoleucine, the two carbons of acetyl-CoA will be labeled (+2), and the four carbons of succinyl-CoA will be labeled (+4). When the M+2 acetyl-CoA condenses with unlabeled (M+0) oxaloacetate, it forms M+2 citrate. When M+4 succinyl-CoA is converted to M+4 malate, this labeling pattern can be tracked.

MetaboliteExpected Mass Shift (from ¹³C₆-Ile)Biological Interpretation
Acetyl-CoA M+2Represents the ketogenic breakdown of isoleucine.[2]
Propionyl-CoA M+3Represents the initial product of glucogenic breakdown.
Succinyl-CoA M+4Anaplerotic entry into the TCA cycle.
Citrate M+2, M+4, M+6, etc.M+2 indicates condensation of labeled acetyl-CoA. M+4 indicates cycling of labeled succinyl-CoA. Subsequent isotopologues show further turns of the TCA cycle.[16]
Glutamate M+4Derived from α-ketoglutarate, indicating TCA cycle activity downstream of succinyl-CoA.
  • Metabolic Flux Calculation:

    • The Challenge: Manually interpreting these complex labeling patterns across dozens of metabolites is nearly impossible.

    • The Solution: The measured MIDs, along with a stoichiometric model of the cell's metabolic network and any measured uptake/secretion rates (e.g., glucose consumption, lactate production), are used as inputs for specialized flux calculation software (e.g., INCA, Metran, WUFlux).[5][15]

    • Mechanism: These programs use iterative algorithms to simulate the labeling patterns that would result from thousands of possible flux combinations. The software then identifies the set of metabolic fluxes that best explains the experimentally measured labeling data, providing the calculated flux values and their statistical confidence intervals.[15]

Data_Logic cluster_inputs Input Experimental Inputs MIDs Mass Isotopomer Distributions (MIDs) from LC-MS/GC-MS Rates Uptake/Secretion Rates (e.g., Glucose, Lactate) Model Stoichiometric Network Model Software Flux Calculation Software (e.g., INCA, Metran) MIDs->Software Rates->Software Model->Software FluxMap Quantitative Flux Map Software->FluxMap Confidence Confidence Intervals for each Flux Software->Confidence Output Calculated Outputs

Caption: Logical flow of data from experimental measurement to final flux map calculation.

Field-Proven Insights & Troubleshooting

  • Incomplete Labeling: If you observe lower-than-expected enrichment in downstream metabolites, consider sources of unlabeled carbon. Is your FBS properly dialyzed? Could protein degradation be releasing unlabeled isoleucine into the intracellular pool?

  • No Isotopic Steady State: If your labeling patterns are inconsistent between biological replicates, you may not have reached steady state. Extend the labeling time. For very slow-growing cells, achieving a true steady state may be difficult, and alternative methods like isotopically non-stationary MFA (INST-MFA) might be necessary.

  • Compartmentation: Remember that metabolism is compartmentalized (e.g., mitochondria vs. cytosol). Standard MFA provides a whole-cell flux map. Tracing the labeling of metabolites known to exist in specific compartments (e.g., acetylcarnitine for mitochondrial acetyl-CoA) can provide compartment-specific insights, but interpretation requires caution as transport between compartments can occur.[17]

By leveraging the unique biochemical properties of this compound, researchers can move beyond a general overview of metabolism and begin to ask highly specific questions about the roles of branched-chain amino acids in health and disease. The protocols and principles outlined here provide a validated framework for obtaining high-quality, reproducible metabolic flux data.

References

Troubleshooting & Optimization

troubleshooting low incorporation of labeled L-isoleucine in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the metabolic incorporation of labeled L-isoleucine. As a powerful quantitative proteomics technique, SILAC's accuracy is fundamentally dependent on achieving near-complete incorporation of heavy amino acids.[1][2] Low or incomplete labeling can severely compromise quantification, leading to an underestimation of protein upregulation and an overestimation of downregulation.[3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the specific issues related to this compound labeling, explaining the causality behind experimental choices and providing field-proven, validated protocols to ensure the integrity of your results.

Core Principles of SILAC Labeling

Before troubleshooting, it's crucial to understand the foundational workflow. The process involves culturing cells in specialized media where a standard "light" amino acid is replaced by its "heavy," non-radioactive, stable isotope-labeled counterpart.[4][5] Through multiple rounds of cell division and protein turnover, the heavy amino acid is incorporated throughout the proteome.[1]

For successful SILAC, especially with this compound, three pillars are non-negotiable:

  • Cell Line Auxotrophy: The chosen cell line must be unable to synthesize the amino acid de novo (auxotrophic), ensuring it relies exclusively on the media for its supply.[6][7] this compound is an essential amino acid for mammalian cells, making them naturally auxotrophic.[8][9][10]

  • Sufficient Cell Doublings: The "light" proteome must be sufficiently diluted out by newly synthesized "heavy" proteins. This requires cells to undergo a minimum number of divisions in the heavy medium.[4][11]

  • Purity of Reagents: The culture medium must be completely free of the "light" version of the amino acid to prevent competition during protein synthesis.[12]

SILAC_Workflow

Caption: General experimental workflow for a two-condition SILAC experiment.

Troubleshooting Guide: Low this compound Incorporation

This section addresses the most common questions and issues related to poor labeling efficiency with heavy this compound.

FAQ 1: My overall labeling efficiency for this compound is below 95%. What is the most common cause?

Answer: The most frequent cause of low incorporation is an insufficient number of cell doublings .

Explanation of Causality: SILAC is a metabolic labeling method that relies on the dilution of the pre-existing "light" proteome with a newly synthesized "heavy" proteome. For each cell division, the light proteome is theoretically halved. Therefore, to achieve the widely accepted >95% incorporation rate, a minimum of five to six cell doublings is required.[8][11] For slower-growing cell lines, this adaptation phase will naturally take longer.[8]

Troubleshooting Steps:

  • Confirm Doubling Time: Accurately determine the doubling time of your specific cell line under the exact SILAC culture conditions (i.e., using dialyzed serum and custom medium).

  • Extend Culture Period: Ensure cells are cultured for a minimum of 6 doublings. If your cells grow slowly, you may need to passage them for several weeks.

  • Maintain Log-Phase Growth: Avoid letting cells become confluent. Keep them actively growing and dividing (30-90% confluency) to ensure robust protein synthesis and turnover.[13]

  • Perform a Time-Course Test: Before starting your main experiment, run a small-scale pilot study. Harvest cells after 2, 4, 6, and 8 doublings and check the incorporation efficiency at each time point by mass spectrometry to determine the optimal labeling time for your system.[7]

FAQ 2: I've cultured my cells for over 6 doublings, but incorporation is still low. Could my media be the problem?

Answer: Yes, absolutely. Contamination of your "heavy" SILAC medium with "light" this compound is the second most common cause of incomplete labeling.

Explanation of Causality: The fundamental principle of SILAC requires that the only source of a given amino acid is the isotopically labeled version provided in the medium. If any unlabeled ("light") this compound is present, it will compete with the "heavy" version for incorporation into newly synthesized proteins, effectively capping the maximum achievable labeling efficiency.

Primary Sources of Contamination:

  • Non-Dialyzed Serum: Standard fetal bovine serum (FBS) is rich in free amino acids, including this compound.[7][12] Using non-dialyzed serum is a guaranteed source of light contamination.

  • Other Media Supplements: Check all supplements (e.g., glutamine, penicillin-streptomycin) to ensure they are not sources of amino acids.

  • Carryover During Passaging: Inadequate washing of cells during passaging can carry over small amounts of light medium into the heavy culture flasks.[8]

  • Impure Labeled Amino Acid: While rare from reputable suppliers, the isotopic purity of the heavy this compound should be >99%. Using a low-purity source will inherently limit incorporation.[3][8]

Troubleshooting Steps:

  • Use Dialyzed FBS: This is mandatory. Always use high-quality dialyzed FBS where small molecules, including free amino acids, have been removed.[7][11][12]

  • Verify All Reagents: Ensure all media components and water are free from amino acid contamination.[8]

  • Improve Washing Technique: When splitting cells, wash the cell pellet thoroughly with sterile, amino-acid-free phosphate-buffered saline (PBS) at least once or twice before resuspending in fresh heavy medium.[8][13]

  • Source High-Purity Amino Acids: Purchase SILAC-grade labeled amino acids from a trusted vendor and check the certificate of analysis for isotopic purity.[8]

FAQ 3: Is it possible that my cells are metabolically converting the labeled this compound into another amino acid?

Answer: This is highly unlikely in mammalian cells and is not a recognized cause of low this compound incorporation.

Explanation of Causality: This question often arises from familiarity with the well-documented "arginine-to-proline conversion" issue in SILAC.[14][15][16][17] In some cell lines, cellular enzymes can convert heavy arginine into heavy proline, which complicates the analysis of proline-containing peptides.[18][19][20]

However, this compound follows a different metabolic path. It is an essential branched-chain amino acid (BCAA) , meaning mammalian cells lack the enzymatic machinery to synthesize it de novo.[9][10] Its catabolic pathway breaks it down into propionyl-CoA and acetyl-CoA for energy production; it does not typically serve as a precursor for the synthesis of other amino acids.[9][21] Therefore, metabolic conversion is not a confounding factor when troubleshooting isoleucine labeling.[8] The primary issue remains ensuring its efficient incorporation, not preventing its conversion.

FAQ 4: My cells are growing much slower in the SILAC medium. How does this affect labeling?

Answer: Suboptimal cell health and reduced growth rate directly inhibit labeling efficiency.

Explanation of Causality: SILAC labeling is an active, metabolic process that depends on robust cell division and protein synthesis.[22] If cells are stressed by the custom medium, their division rate will slow, and protein turnover may decrease, leading to significantly longer times to achieve full incorporation.

Troubleshooting Steps:

  • Monitor Cell Health: Regularly check cell viability and morphology under a microscope. Look for signs of stress, such as rounding, detachment (for adherent cells), or increased debris.

  • Optimize Serum Concentration: While dialyzed FBS is necessary, some cell lines are sensitive and may require a higher concentration (e.g., 15-20%) to grow well. Test different concentrations to find the optimal balance for your cells' health.

  • Check Amino Acid Concentrations: Ensure the concentration of heavy this compound (and any other labeled amino acid) in your medium is correct and not limiting. A common starting point is to match the concentration found in standard DMEM or RPMI-1640.[7] If the concentration is too low, it can slow growth.[7]

  • Allow for Adaptation: Give your cells time to adapt to the new medium. It may take a few passages for their growth rate to recover. Do not start your experiment until the cells are growing consistently and appear healthy.

Troubleshooting_Flowchart Start Start: Low this compound Incorporation (<95%) CheckDoublings Have cells undergone ≥6 doublings? Start->CheckDoublings CheckMedia Are you using dialyzed FBS and pure reagents? CheckDoublings->CheckMedia Yes ExtendCulture Action: Extend culture time. Perform time-course check. CheckDoublings->ExtendCulture No CheckHealth Are cells healthy and growing normally? CheckMedia->CheckHealth Yes UseDialyzed Action: Switch to dialyzed FBS. Verify all supplements. Improve wash steps. CheckMedia->UseDialyzed No CheckConcentration Is the labeled amino acid concentration optimal? CheckHealth->CheckConcentration Yes OptimizeCulture Action: Optimize serum %. Allow adaptation. Check for contamination. CheckHealth->OptimizeCulture No VerifyConcentration Action: Verify stock concentration. Optimize concentration for cell line. CheckConcentration->VerifyConcentration No Success Problem Resolved CheckConcentration->Success Yes ExtendCulture->CheckDoublings UseDialyzed->CheckMedia OptimizeCulture->CheckHealth VerifyConcentration->CheckConcentration

Caption: A logical flowchart for troubleshooting low this compound incorporation.

Protocols & Data Summaries

Protocol 1: Validating this compound Incorporation Efficiency

This protocol outlines the essential quality control step to perform before your main SILAC experiment.

Objective: To determine the percentage of heavy this compound incorporation in your cell line.

Methodology:

  • Cell Culture: Culture your cells in "heavy" SILAC medium containing labeled this compound for a planned number of cell doublings (start with a minimum of 6).

  • Harvest Cells: Harvest a small population of cells (e.g., from one well of a 6-well plate or a 6 cm dish, ~1 million cells).[13]

  • Wash: Wash the cell pellet twice with 5 pellet volumes of ice-cold, amino-acid-free PBS to remove any residual medium.[23]

  • Lysis: Lyse the cells in a standard lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.[23]

  • Protein Digestion:

    • Take 20-50 µg of protein lysate.

    • Run the lysate ~1 cm into an SDS-PAGE gel to separate proteins from other cellular components.

    • Stain the gel (e.g., with Coomassie), excise the entire protein-containing region as a single gel plug.

    • Perform an in-gel tryptic digest.[23][24]

  • LC-MS/MS Analysis: Analyze the resulting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap).[11][23]

  • Data Analysis:

    • Search the data against the appropriate protein database using software that can handle SILAC data (e.g., MaxQuant, Proteome Discoverer).

    • Specify the heavy this compound label as a variable modification.

    • Calculate the incorporation efficiency for each identified peptide using the formula: % Incorporation = Intensity_Heavy / (Intensity_Heavy + Intensity_Light) .[25]

    • The median incorporation rate across all identified peptides should be >95-97%.[25]

Data Interpretation Summary

The following table summarizes potential issues, their root causes, and recommended actions based on your experimental observations.

ObservationPotential Cause(s)Recommended Action(s)
Low incorporation (<95%) across all peptides. 1. Insufficient cell doublings.[7][8]2. Contamination from non-dialyzed serum.[7][12]1. Extend the cell culture period for more doublings.2. Immediately switch to high-quality dialyzed FBS.
Cells grow slowly or appear unhealthy. 1. Suboptimal culture conditions.2. Labeled amino acid concentration is too low or toxic.1. Optimize dialyzed FBS percentage.2. Confirm the labeled amino acid concentration is appropriate for the cell line.[7]
High variability in incorporation between replicates. 1. Inconsistent cell passaging (carryover).2. Inaccurate protein quantification and mixing.1. Standardize and improve cell washing steps during passaging.2. Use a reliable protein assay (BCA) and be meticulous when mixing samples.[23]
Labeling is >95% but MS signal is low. 1. Low abundance of isoleucine in identified peptides.2. Insufficient starting material.1. Consider using a dual-labeling strategy (e.g., with Lysine or Arginine).2. Increase the amount of protein for digestion and MS analysis.[26]

References

Technical Support Center: Enhancing L-Isoleucine Production in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-isoleucine production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in microbial fermentation processes. Here, we address common challenges with in-depth scientific explanations and provide actionable protocols to enhance your experimental outcomes.

Section 1: Troubleshooting Low this compound Yield

This section is dedicated to diagnosing and resolving common issues that lead to suboptimal this compound titers. Each question addresses a specific problem you might encounter during your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My fermentation is resulting in a low final titer of this compound. What are the primary metabolic bottlenecks I should investigate?

A1: Low this compound yield is often attributed to several key metabolic and regulatory hurdles. The primary areas to investigate are:

  • Feedback Inhibition: The this compound biosynthesis pathway is tightly regulated. Key enzymes, particularly threonine dehydratase (encoded by ilvA) and acetohydroxy acid synthase (AHAS), are subject to feedback inhibition by this compound itself.[1][2] High intracellular concentrations of this compound can significantly slow down its own production.

  • Precursor Availability: The synthesis of this compound is metabolically expensive, requiring precursors from central carbon metabolism, such as oxaloacetate and pyruvate.[3] Insufficient flux towards these precursors can starve the this compound pathway. L-threonine is a critical precursor, and its limited availability can directly impact the final yield.[4][5]

  • Byproduct Formation: The metabolic pathways for branched-chain amino acids (BCAAs) are interconnected. Precursors for this compound can be diverted towards the synthesis of L-valine and L-leucine.[6][7] Additionally, the formation of other byproducts like L-lysine can compete for common precursors such as aspartate.[6][7] Acetate formation, particularly in E. coli, can also inhibit cell growth and productivity.[4][8]

  • Inefficient Export: The accumulation of this compound inside the cell can exacerbate feedback inhibition. Efficient export of the product out of the cell is crucial for maintaining a high rate of synthesis.[9][10]

To systematically troubleshoot, we recommend a multi-step approach starting with an analysis of your fermentation broth for byproducts, followed by an investigation into the genetic stability and expression levels of key pathway enzymes.

Q2: I've identified significant byproduct formation, particularly L-valine and L-lysine, in my fermentation broth. How can I redirect metabolic flux towards this compound?

A2: The presence of L-valine and L-lysine indicates a competition for metabolic precursors. Here’s how you can address this:

  • For L-Valine Reduction: L-valine and this compound synthesis share several enzymes. A key strategy is to use an acetohydroxy acid synthase (AHAS) isoenzyme with a higher affinity for the this compound precursor, 2-oxobutanoate.[11] For example, screening different AHAS isoenzymes can identify one that favors this compound synthesis.[5]

  • For L-Lysine Reduction: L-lysine and this compound biosynthesis both stem from aspartate. To channel more carbon towards this compound, you can downregulate the expression of key enzymes in the lysine branch. For instance, reducing the expression of dapA, which encodes dihydrodipicolinate synthase, the first enzyme in the lysine-specific pathway, can be effective.[6][7]

  • Enhancing the this compound Pathway: Overexpression of key genes in the this compound pathway, such as a feedback-resistant variant of ilvA (threonine dehydratase), can help pull the flux from the common precursor L-threonine more effectively towards this compound.[4][12]

Below is a workflow to guide your strain engineering efforts to minimize byproduct formation.

Byproduct_Reduction_Workflow Start High Byproduct Formation (L-Valine, L-Lysine) Analyze Quantify Byproducts (HPLC) Start->Analyze Decision Dominant Byproduct? Analyze->Decision Valine L-Valine Decision->Valine L-Valine Lysine L-Lysine Decision->Lysine L-Lysine ScreenAHAS Screen AHAS Isoenzymes for Higher 2-Oxobutanoate Affinity Valine->ScreenAHAS DownregulateDapA Downregulate dapA Expression Lysine->DownregulateDapA OverexpressIlvA Overexpress Feedback-Resistant ilvA ScreenAHAS->OverexpressIlvA DownregulateDapA->OverexpressIlvA Validate Validate Strain Performance in Shake Flask OverexpressIlvA->Validate Optimize Optimize Fermentation Conditions Validate->Optimize End Reduced Byproducts & Improved Isoleucine Yield Optimize->End

Caption: Workflow for reducing byproduct formation.

Q3: My microbial strain grows well, but this compound production ceases prematurely. What could be the cause?

A3: Premature cessation of this compound production despite healthy cell growth often points to strong feedback inhibition or depletion of a key nutrient/precursor.

  • Alleviating Feedback Inhibition: The most direct approach is to use mutant enzymes that are resistant to feedback inhibition. Site-directed mutagenesis of ilvA (threonine dehydratase) and ilvIH (acetohydroxy acid synthase) can create variants that are less sensitive to high concentrations of this compound.[12][13][14]

  • Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain a constant supply of the primary carbon source (e.g., glucose) and other essential nutrients.[3][15] This prevents nutrient limitation and can sustain production over a longer period.

  • Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of L-threonine, a direct precursor, can boost this compound production.[4][13] The thrABC operon, responsible for L-threonine biosynthesis, is a common target for overexpression.[13][16]

The following diagram illustrates the key points of feedback inhibition in the this compound pathway.

Feedback_Inhibition_Pathway Aspartate Aspartate Threonine L-Threonine Aspartate->Threonine thrABC AKB α-Ketobutyrate Threonine->AKB ilvA (Threonine Dehydratase) Isoleucine This compound AKB->Isoleucine ilvIH, ilvC, ilvE, ilvD Isoleucine->Threonine Feedback Inhibition

Caption: Feedback inhibition in the this compound pathway.

Q4: The pH of my fermentation culture is dropping significantly, and it seems to correlate with lower this compound yield. How are these related and what can I do?

A4: A significant drop in pH is typically due to the accumulation of organic acids, such as acetate, especially in E. coli fermentations.[4][8] Low pH can inhibit cell growth and enzyme activity, thereby reducing overall productivity.

  • pH Control: Implement active pH control in your fermenter. Maintaining the pH at an optimal level (typically around 7.0) is crucial.[15] This can be achieved by the automated addition of a base like ammonia, which also serves as a nitrogen source.

  • Metabolic Engineering to Reduce Acetate: To address the root cause, you can engineer your strain to reduce acetate production. This can be done by deleting genes involved in acetate formation, such as poxB.[4]

  • Optimizing Dissolved Oxygen (DO): Low DO levels can shift metabolism towards fermentative pathways, leading to increased organic acid production. Maintaining an adequate DO level (e.g., around 20% saturation) through optimized agitation and aeration rates can mitigate this issue.[15]

ParameterTypical Optimal RangeControl Strategy
pH6.8 - 7.2Automated addition of base (e.g., NH₄OH)
Temperature30 - 37°CTemperature-controlled water jacket
Dissolved Oxygen20 - 30% saturationCascaded control of agitation and aeration

Section 2: Experimental Protocols

This section provides step-by-step protocols for key analytical and fermentation procedures to help you implement the troubleshooting advice.

Protocol 1: Quantification of this compound and Byproducts by HPLC

This protocol outlines a standard method for analyzing the concentration of this compound and major amino acid byproducts in your fermentation broth.

Objective: To accurately quantify this compound, L-valine, and L-lysine in fermentation samples.

Materials:

  • Fermentation broth samples

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Syringe filters (0.22 µm)

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Water

  • Derivatization reagent (e.g., o-phthalaldehyde - OPA)

  • This compound, L-valine, and L-lysine analytical standards

Procedure:

  • Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the sample as necessary with mobile phase B to fall within the linear range of your standard curve.

  • Standard Curve Preparation: a. Prepare a stock solution of each amino acid standard. b. Create a series of dilutions to generate a standard curve with at least 5 concentration points.

  • Derivatization (if using fluorescence detection with OPA): a. Mix your prepared samples and standards with the OPA reagent according to the reagent manufacturer's instructions.

  • HPLC Analysis: a. Set up your HPLC method with a suitable gradient elution program. b. Inject the derivatized (or underivatized if using a suitable detection method like mass spectrometry) samples and standards. c. Integrate the peak areas corresponding to each amino acid.

  • Data Analysis: a. Generate a standard curve by plotting peak area against concentration for each standard. b. Use the regression equation from the standard curve to calculate the concentration of each amino acid in your samples.[8][17]

Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production

This protocol provides a general framework for a fed-batch fermentation process, which can help overcome substrate limitation and improve final product titers.

Objective: To maintain optimal growth and production conditions by periodically feeding a concentrated nutrient solution.

Materials:

  • Seed culture of your this compound producing strain

  • Fermenter with pH, temperature, and DO control

  • Batch medium

  • Concentrated feed medium (containing a carbon source like glucose, and a nitrogen source)

Procedure:

  • Inoculum Preparation: a. Grow a seed culture of your production strain to the mid-to-late exponential phase.[15]

  • Batch Phase: a. Inoculate the sterile batch medium in the fermenter with your seed culture (e.g., 10-15% v/v).[15] b. Maintain the temperature and pH at their optimal setpoints. c. Run the fermentation in batch mode until the initial carbon source is nearly depleted. This can be monitored by measuring residual glucose.[15]

  • Fed-Batch Phase: a. Once the initial carbon source is depleted, start the continuous or intermittent feeding of the concentrated feed medium. b. The feed rate should be carefully controlled to avoid both starvation and overflow metabolism (which can lead to byproduct formation). A common strategy is a DO-stat feeding, where the feed is added in response to a rise in dissolved oxygen, indicating carbon source limitation.[15] c. Continue the fed-batch phase until the desired this compound concentration is reached or production ceases.

  • Monitoring: a. Throughout the fermentation, regularly monitor and record pH, temperature, DO, cell density (OD), residual substrate, and this compound concentration.[15]

Section 3: Key Metabolic Pathways and Strain Engineering Targets

Understanding the underlying metabolic pathways is crucial for rational strain design. The following diagram provides a simplified overview of the this compound biosynthesis pathway and highlights key engineering targets.

Metabolic_Pathway_Engineering cluster_Central_Metabolism Central Carbon Metabolism cluster_Aspartate_Pathway Aspartate Family Pathway cluster_Isoleucine_Pathway This compound Pathway cluster_Valine_Pathway L-Valine Pathway (Competing) Glucose Glucose OAA Oxaloacetate Glucose->OAA Pyruvate Pyruvate Glucose->Pyruvate Aspartate Aspartate OAA->Aspartate Valine L-Valine (Byproduct) Pyruvate->Valine ilvIH (Screen Isoenzyme) Threonine L-Threonine Aspartate->Threonine thrABC (Overexpress) Lysine L-Lysine (Byproduct) Aspartate->Lysine dapA (Downregulate) AKB α-Ketobutyrate Threonine->AKB ilvA (Feedback-Resistant Mutant) Isoleucine This compound (Product) AKB->Isoleucine ilvIH, C, E, D (Overexpress) Isoleucine->Threonine Feedback Inhibition Isoleucine_out Extracellular This compound Isoleucine->Isoleucine_out ygaZH (Overexpress Exporter)

Caption: Metabolic engineering targets for enhanced this compound production.

References

Technical Support Center: Overcoming Challenges in Separating L-Isoleucine from its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for L-isoleucine resolution. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this compound from its stereoisomers. As an essential amino acid with two chiral centers, isoleucine exists in four distinct forms, presenting a significant purification challenge. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of isoleucine and why are they so difficult to separate?

A: Isoleucine possesses two chiral centers (at the alpha and beta carbons), which gives rise to four stereoisomers: this compound (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S).[1][2]

These isomers are challenging to separate because they share the same chemical formula and molecular weight, and their physical properties are remarkably similar.[2][3] The separation challenge is twofold:

  • Enantiomers (L- vs. D-isoleucine and L-allo- vs. D-allo-isoleucine) are mirror images and behave identically in an achiral environment. Their separation requires a chiral environment, such as a chiral stationary phase in chromatography or a stereospecific enzyme.

  • Diastereomers (e.g., this compound vs. L-allo-isoleucine) are not mirror images and have slightly different physical properties. However, these differences are often subtle, making their separation by standard methods like fractional crystallization difficult without optimization.[3]

G cluster_0 Isoleucine Stereoisomers L_Ile This compound (2S,3S) D_Ile D-Isoleucine (2R,3R) L_Ile->D_Ile Enantiomers L_allo_Ile L-allo-Isoleucine (2S,3R) L_Ile->L_allo_Ile Diastereomers D_allo_Ile D-allo-Isoleucine (2R,3S) L_Ile->D_allo_Ile Diastereomers D_Ile->L_allo_Ile Diastereomers D_Ile->D_allo_Ile Diastereomers L_allo_Ile->D_allo_Ile Enantiomers

Caption: Relationships between the four stereoisomers of isoleucine.

Q2: What are the primary methods for resolving this compound from its stereoisomers?

A: There are three principal strategies employed for the separation of isoleucine stereoisomers, each with its own advantages depending on the scale and required purity of the final product.[1][2]

  • Chiral Chromatography (HPLC/UPLC): This is the most powerful analytical technique for separating all four isomers with high resolution. It works by creating a chiral environment where the isomers interact differently, leading to different retention times. This is achieved using either a chiral stationary phase (CSP) or by derivatizing the amino acids with a chiral labeling reagent before separation on a standard achiral column.[2][4][5]

  • Enzymatic Resolution: This method is highly specific and is often used for preparative-scale separations to isolate a single, pure enantiomer. It leverages the stereospecificity of enzymes, such as acylases, which will only act on one enantiomer in a racemic mixture (e.g., hydrolyzing N-acetyl-L-isoleucine while leaving N-acetyl-D-isoleucine untouched).[1][2] The resulting mixture of a free amino acid and a derivatized one is then much easier to separate.

  • Crystallization: Techniques like preferential crystallization or diastereomeric salt formation are cost-effective and scalable methods.[1] Preferential crystallization involves seeding a supersaturated racemic solution with a pure enantiomer crystal, inducing the crystallization of only that enantiomer.[1] Diastereomeric salt formation involves reacting the racemic mixture with a chiral resolving agent to form salts that, as diastereomers, have different solubilities and can be separated by fractional crystallization.[2]

Q3: Which separation method is most appropriate for my application?

A: The choice of method depends directly on your objective:

  • For high-purity analytical quantification (e.g., impurity profiling in a drug product): Chiral HPLC or UPLC is the gold standard.[2] Its high resolution and sensitivity allow for the accurate measurement of even trace amounts of unwanted stereoisomers.

  • For preparative or industrial-scale production of pure this compound: Enzymatic resolution and crystallization methods are generally more cost-effective and scalable.[1][2] Enzymatic resolution offers excellent stereoselectivity, while crystallization is a robust, economical approach for large quantities.[1]

Troubleshooting Guide 1: Chiral Chromatography (HPLC/UPLC)

This is the most common technique for the analytical separation of all four isoleucine stereoisomers. Success hinges on precise control of chromatographic parameters.

Q: Why is the resolution between my isomer peaks poor or non-existent?

A: Poor resolution is the most frequent challenge. The cause often lies in the interaction between your analytes, the mobile phase, and the stationary phase. Let's break down the potential issues.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) Inappropriate Column Choice: A standard C18 column will not resolve stereoisomers without a chiral derivatizing agent.[2][4] Even among chiral stationary phases (CSPs), selectivity varies greatly.Action: Use a column specifically designed for chiral separations. For derivatized isoleucine, a pentabromobenzyl-modified silica gel (PBr) column has shown excellent results.[4][5][6] For underivatized amino acids, teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) are effective.[7][8]
Sub-optimal Mobile Phase: The pH, ionic strength, and organic modifier concentration are critical for controlling the interactions that lead to separation.[2] A U-shaped retention profile is often observed, where retention is high at both very low and very high organic modifier concentrations.[7]Action: Systematically vary the mobile phase composition. For derivatized isomers on a PBr column, experiment with methanol/water gradients containing 0.1% formic acid.[4] For underivatized amino acids on a CHIROBIOTIC column, adjust the water:methanol:formic acid ratio.[7]
Incorrect Flow Rate or Temperature: Higher flow rates can decrease resolution by reducing the time for differential interactions. Temperature affects both mobile phase viscosity and interaction kinetics.Action: Lower the flow rate to increase residence time on the column. Systematically adjust the column temperature (e.g., in 5°C increments from 25°C to 40°C) to find the optimum for your separation.[2]
No or Ineffective Derivatization: If using an indirect method, incomplete reaction with the chiral labeling reagent will result in unseparated, underivatized peaks.Action: Ensure your derivatization protocol is optimized. For reagents like L-FDVDA, confirm reaction time and temperature (e.g., >1 hour at 50°C).[4] Use fresh reagents and verify the pH of the reaction buffer.[1]
Q: My peaks are tailing or splitting. What's wrong?

A: Peak asymmetry indicates undesirable secondary interactions or other system issues.

  • Column Overload: You are injecting too much sample.[2] Solution: Reduce the sample concentration or injection volume.

  • Incompatible Sample Solvent: The solvent your sample is dissolved in is too different from the mobile phase, causing poor peak shape upon injection.[2] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination/Deterioration: The column inlet frit may be blocked, or the stationary phase may be contaminated or degraded.[2] Solution: Clean the column according to the manufacturer's protocol or replace it if performance does not improve. Always filter samples and mobile phases.[9]

Troubleshooting Guide 2: Enzymatic Resolution

This technique is ideal for large-scale production of this compound. Its success relies on the high stereospecificity of the chosen enzyme. A common approach involves the N-acetylation of a Dthis compound mixture, followed by selective enzymatic hydrolysis of the N-acetyl-L-isoleucine.[1]

Q: My enzymatic reaction is very slow or seems incomplete. How can I improve the yield?

A: The efficiency of an enzymatic reaction is highly dependent on creating the optimal environment for the enzyme.

  • Incorrect pH or Temperature: Enzymes have a narrow optimal operating range. For commonly used mold acylases, the optimal pH is around 7.5-7.8 and the temperature is approximately 38°C.[2] Solution: Carefully prepare your reaction buffer and verify the pH with a calibrated meter. Use a water bath or incubator to maintain a constant, optimal temperature.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or age. Solution: Purchase a new batch of enzyme from a reputable supplier. Before committing your bulk substrate, test the enzyme's activity on a small scale with a known standard substrate.

  • Incomplete Substrate Preparation: The acylase enzyme specifically acts on the N-acetylated derivative.[2] If the initial N-acetylation of your Dthis compound mixture was incomplete, the enzyme will not be able to act on the underivatized portion. Solution: Verify the completion of the N-acetylation step using a method like TLC or HPLC before proceeding to the enzymatic hydrolysis.

  • Product Inhibition: In some cases, high concentrations of the product (this compound) can inhibit the enzyme's activity. Solution: While less common for this specific reaction, if suspected, consider strategies for in-situ product removal, although this adds significant complexity to the process.

Q: I'm having difficulty separating the final this compound from the unreacted N-acetyl-D-isoleucine. What's the best approach?

A: After the enzymatic reaction, you have a mixture of free this compound and N-acetyl-D-isoleucine. Their different chemical properties are the key to their separation.[1]

  • Exploit Solubility Differences: The most common method is to adjust the pH of the solution. This compound has minimal solubility at its isoelectric point (pI ≈ 5.9-6.0). Solution: After denaturing and removing the enzyme (e.g., by boiling and filtration), concentrate the solution and adjust the pH to ~5.9 with an acid like acetic acid. Cool the solution to induce the crystallization of pure this compound, while the more soluble N-acetyl-D-isoleucine remains in the mother liquor.[2]

  • Ion-Exchange Chromatography: This is another effective method that separates the components based on charge. At a neutral pH, this compound will be zwitterionic, while N-acetyl-D-isoleucine will be anionic due to its free carboxyl group. Solution: Pass the mixture through an appropriate ion-exchange resin to separate the two species.

Experimental Protocols

Protocol 1: Analytical Separation of Isoleucine Stereoisomers by HPLC after Chiral Derivatization

This protocol is based on the derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) for LC-MS analysis.[4] It is designed for the accurate quantification of all four stereoisomers.

G cluster_0 Workflow: Chiral HPLC Analysis prep 1. Sample Preparation (Standard or Unknown) deriv 2. Derivatization (Add Borate Buffer, then L-FDVDA) prep->deriv react 3. Reaction (Vortex and Heat at 50-55°C) deriv->react hplc 4. HPLC-MS Analysis (Inject onto PBr Column) react->hplc quant 5. Quantification (Integrate Peak Areas) hplc->quant

Caption: Workflow for the chiral HPLC separation of isoleucine isomers.

Materials:

  • Standard solutions of this compound, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine

  • L-FDVDA derivatization reagent in acetonitrile

  • Borate buffer (pH ~8.0)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • HPLC system with a mass spectrometer (MS) detector

  • COSMOSIL 3PBr column (or equivalent pentabromobenzyl-modified column)[4]

Procedure:

  • Sample Preparation: Prepare a standard mixture containing all four isoleucine stereoisomers in water or a suitable buffer.

  • Derivatization: a. In a microcentrifuge tube, combine 10 µL of your amino acid sample/standard with 70 µL of borate buffer.[1] b. Add 20 µL of the L-FDVDA reagent solution.[1] c. Vortex the mixture thoroughly. d. Heat the reaction at 50-55°C for at least 1 hour to ensure complete derivatization.[1][4]

  • HPLC Analysis: a. Equilibrate the PBr column with the initial mobile phase conditions. b. Mobile Phase A: 70% methanol in ultrapure water + 0.1% formic acid.[4] c. Mobile Phase B: 100% methanol + 0.1% formic acid.[4] d. Flow Rate: 0.4 mL/min.[4] e. Column Temperature: 40°C.[4] f. Gradient: A suitable gradient must be developed, for example: 0-10 min (0% B), 10-30 min (linear gradient to 30% B).[4] g. Inject the derivatized sample.

  • Detection and Quantification: a. Monitor the elution of the derivatized isomers using MS. The derivatization adds a significant mass, allowing for selective detection. b. Identify each stereoisomer based on the retention time established with pure standards. c. Quantify the amount of each isomer by integrating the respective peak areas.

Protocol 2: Preparative Enzymatic Resolution of Dthis compound

This protocol uses mold acylase to selectively hydrolyze N-acetyl-L-isoleucine, allowing for its separation from N-acetyl-D-isoleucine.[1][2]

G cluster_1 Workflow: Enzymatic Resolution acetyl 1. N-Acetylation (React Dthis compound with Acetic Anhydride) hydrolysis 2. Enzymatic Hydrolysis (Add Mold Acylase, pH 7.8, 38°C) acetyl->hydrolysis quench 3. Reaction Quench (Boil to Denature Enzyme) hydrolysis->quench separate 4. Separation (Adjust to pI, Crystallize this compound) quench->separate isolate 5. Isolation (Filter and Dry Pure this compound Crystals) separate->isolate

Caption: Workflow for the enzymatic resolution of Dthis compound.

Materials:

  • N-acetyl-Dthis compound (prepared from Dthis compound starting material)

  • Purified mold acylase enzyme preparation

  • Deionized water

  • Calcium carbonate or dilute NaOH for pH adjustment

  • Acetic acid

  • Cold ethanol

Procedure:

  • Substrate Preparation: Ensure you have synthesized N-acetyl-Dthis compound from your racemic isoleucine starting mixture using a standard procedure with acetic anhydride.

  • Reaction Setup: a. Dissolve the N-acetyl-Dthis compound in deionized water (e.g., 10 g in 500 mL).[2] b. Adjust the pH of the solution to approximately 7.8 by slowly adding a base like calcium carbonate or dilute NaOH.[2]

  • Enzyme Addition: Add an appropriate amount of the mold acylase preparation to the solution. The exact amount will depend on the activity of your enzyme batch.

  • Incubation: Incubate the mixture at 38°C for 24-48 hours with gentle agitation.[1][2] Monitor the reaction progress by periodically taking small aliquots and analyzing for the presence of free this compound.

  • Reaction Quench and Enzyme Removal: a. Stop the reaction by heating the solution to boiling for 5-10 minutes to denature the enzyme.[2] b. Cool the solution and filter it to remove the precipitated protein.

  • Product Separation and Crystallization: a. Concentrate the filtrate by evaporation under reduced pressure. b. Adjust the pH to the isoelectric point of this compound (~5.9-6.0) with acetic acid.[2] c. Cool the solution in an ice bath to induce the crystallization of this compound. The N-acetyl-D-isoleucine will remain in the mother liquor.

  • Purification: a. Filter the this compound crystals from the cold solution. b. Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.[2] c. Dry the pure this compound crystals. Check purity by chiral HPLC and recrystallize from water if necessary.

References

Technical Support Center: Optimizing Mobile Phase for L-Isoleucine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of L-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization and troubleshoot common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC modes for analyzing this compound, and how do I choose the right one?

A1: The selection of an HPLC mode for this compound analysis is fundamentally dictated by the analytical objective, be it quantification in a complex matrix, purity assessment, or chiral separation. The three primary modes are:

  • Reversed-Phase Liquid Chromatography (RPLC): While seemingly straightforward, RPLC for a polar compound like this compound can be challenging due to poor retention on traditional C18 columns.[1] However, with the use of ion-pairing agents or by carefully controlling the mobile phase pH, retention can be significantly improved.[1] RPLC is often preferred for its robustness and the wide availability of columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing polar compounds like amino acids without the need for derivatization.[2][3][4] In HILIC, a high organic content in the mobile phase promotes the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase, leading to retention.[3] This technique is particularly advantageous when coupling with mass spectrometry (MS) due to the use of volatile mobile phases.[2]

  • Chiral Chromatography: When the goal is to separate this compound from its stereoisomers (D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine), chiral chromatography is indispensable.[5][6] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the amino acids with a chiral reagent.[5][7] Crown-ether and macrocyclic glycopeptide-based columns are commonly employed for the direct chiral separation of underivatized amino acids.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound HPLC analysis, providing causative explanations and actionable solutions.

Guide 1: Poor Retention in Reversed-Phase HPLC

Issue: My this compound peak elutes at or near the void volume, showing little to no retention on a C18 column.

This is a common challenge stemming from the high polarity of this compound. Here’s a systematic approach to troubleshooting:

Step-by-Step Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor this compound retention in RPLC.

Detailed Explanations:

  • Mobile Phase pH: The ionization state of this compound is highly dependent on the mobile phase pH.[9] As a zwitterionic molecule, its charge changes with pH. To enhance retention in RPLC, the polarity of the analyte should be minimized. This is achieved by adjusting the pH to a value where this compound is in its least polar form.[9][10] For amino acids, minimum retention is often observed at intermediate pH values (4.0 < pH < 8.0) where both the carboxyl and amino groups are ionized.[9]

  • Ion-Pairing Agents: The introduction of an ion-pairing agent to the mobile phase can significantly enhance the retention of charged analytes on a reversed-phase column.[11] These agents, such as alkyl sulfonates for basic compounds or quaternary amines for acidic compounds, form a neutral ion pair with the analyte, increasing its hydrophobicity and thus its affinity for the stationary phase. The choice and concentration of the ion-pairing reagent are critical parameters that require optimization.

  • Switching to HILIC: If optimizing the mobile phase in RPLC does not yield satisfactory retention, transitioning to HILIC is a logical next step.[12] HILIC is specifically designed for the retention of polar compounds and often provides superior results for underivatized amino acids.[2][13]

Guide 2: Poor Resolution Between this compound and Leucine

Issue: I am unable to achieve baseline separation between this compound and its isomer, L-leucine.

Separating these constitutional isomers is a classic chromatographic challenge due to their identical mass and similar hydrophobicity.

Strategies for Improving Resolution:

StrategyPrinciple of ActionKey Experimental Parameters to Optimize
Mobile Phase Composition Altering the mobile phase can modulate the subtle differences in interaction between the isomers and the stationary phase.[14]Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[15][16][17] pH: Fine-tuning the pH can influence the ionization state and, consequently, the separation.[14][18] A pH of 7.4 has been shown to be effective for separating these isomers on a C18 column.[14][18]
Column Chemistry Different stationary phases offer unique selectivities.Stationary Phase: Consider columns with different bonded phases (e.g., C30, phenyl-hexyl) or HILIC columns, which have demonstrated the ability to separate leucine and isoleucine.[12][13]
Temperature Column temperature affects the thermodynamics of the separation, which can impact selectivity.Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to observe its effect on resolution.
Flow Rate Lower flow rates can lead to increased efficiency and better resolution, albeit with longer run times.Flow Rate: Reduce the flow rate to see if resolution improves.

Experimental Protocol for Mobile Phase Optimization:

  • Initial Conditions: Start with a C18 column and a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

  • Vary Organic Modifier: Keeping the acid constant, prepare mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 55%).

  • Change Organic Modifier: Replace acetonitrile with methanol at equivalent elution strengths and repeat the concentration gradient.

  • Optimize pH: Using a buffered mobile phase (e.g., phosphate or acetate buffer), adjust the pH in small increments (e.g., ±0.2 pH units) around a starting point (e.g., pH 7.4).[14][18]

  • Evaluate Results: For each condition, calculate the resolution between the this compound and L-leucine peaks. A resolution of ≥1.5 is generally considered baseline separation.

Guide 3: Peak Tailing

Issue: My this compound peak exhibits significant tailing.

Peak tailing is a common problem in HPLC and can compromise peak integration and quantification.[19]

Root Causes and Solutions for Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

In-Depth Explanation:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[20] Reducing the sample concentration or injection volume is the first step in addressing this.

  • Secondary Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic amino group of this compound, causing peak tailing.[19] This can be mitigated by:

    • Adjusting Mobile Phase pH: Operating at a lower pH (e.g., <3) protonates the silanol groups, reducing their interaction with the analyte.

    • Using Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Employing End-Capped Columns: Modern, high-purity, end-capped columns have a lower concentration of residual silanols and are less prone to this issue.

  • Column Contamination or Degradation: A buildup of contaminants on the column frit or at the head of the column can lead to poor peak shape.[21] Similarly, a void in the column packing will have a detrimental effect. Flushing the column according to the manufacturer's instructions or, if necessary, replacing it, can resolve these issues.[21]

References

Technical Support Center: Improving Crystallization of L-Isoleucine for Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-isoleucine crystallization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your this compound purification processes. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure you achieve high-purity crystalline this compound.

Part 1: Frequently Asked Questions (FAQs)

What are the common methods for crystallizing this compound?

The most prevalent methods for this compound crystallization are cooling crystallization and anti-solvent crystallization.

  • Cooling Crystallization: This technique relies on the principle that the solubility of this compound in a solvent, typically water, decreases as the temperature is lowered. A saturated or near-saturated solution of this compound at a higher temperature is gradually cooled, leading to supersaturation and subsequent crystal formation. The cooling rate is a critical parameter that can influence crystal size, shape, and polymorphic form[1][2][3].

  • Anti-solvent Crystallization: In this method, a solvent in which this compound is poorly soluble (the anti-solvent) is added to a solution of this compound in a good solvent. This reduces the overall solubility of this compound in the mixture, inducing crystallization. This technique is often used when a significant temperature change is undesirable or ineffective[4][5].

What is the solubility of this compound in water at different temperatures?

The solubility of this compound in water increases with temperature. Understanding this relationship is crucial for designing effective cooling crystallization protocols.

Temperature (°C)Solubility (g/L)
037.9
2541.2
5048.2
7560.8
10082.6
Data sourced from PubChem[6]
What is the isoelectric point of this compound and why is it important for crystallization?

The isoelectric point (pI) of this compound is approximately 5.94. At its pI, this compound exists as a zwitterion with a net zero charge, which minimizes its solubility in aqueous solutions[7][8]. Adjusting the pH of the solution to the pI is a common strategy to maximize the yield of crystallized this compound, as the electrostatic repulsions between molecules are at a minimum, facilitating their packing into a crystal lattice[7].

What are the known polymorphs of this compound and how can their formation be controlled?

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. The two most commonly cited polymorphs are Form A and Form B[2][9]. These polymorphs can have different physical properties, including solubility and stability, which can impact the purification process and the final product's characteristics.

The formation of a specific polymorph can be controlled by several factors:

  • Cooling Rate: Slower cooling rates (e.g., 0.1 °C/min) tend to favor the formation of the more stable Form A, while faster cooling rates (e.g., 0.25–0.75 °C/min) can lead to the formation of the metastable Form B[2][3].

  • Supersaturation: The level of supersaturation can also influence which polymorph nucleates and grows.

  • Solvent: The choice of solvent or solvent mixture can affect the polymorphic outcome.

  • External Fields: The application of an electric potential has been shown to influence the nucleation rate and the resulting polymorphic form of this compound[9].

How do impurities, especially other amino acids like L-leucine, affect this compound crystallization?

Impurities, particularly structurally similar amino acids like L-leucine, can significantly impact this compound crystallization. Due to their similar molecular structures, these impurities can be incorporated into the this compound crystal lattice through a process called lattice substitution[10][11]. This can lead to a decrease in the purity of the final product. The presence of impurities can also affect the crystal morphology, sometimes leading to changes in crystal shape[12].

Part 2: Troubleshooting Guide (Q&A Format)

Problem: No crystals are forming.

Q: My this compound solution is clear and no crystals have appeared after cooling. What should I do?

A: This is a common issue that can often be resolved by taking the following steps:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[13].

  • Seeding: If you have a small amount of pure this compound crystals, add a single seed crystal to the solution. This will provide a template for further crystal growth. A patent for an this compound crystallization process suggests using acicular this compound crystal seeds[14].

  • Increase Supersaturation: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of this compound. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and the inclusion of impurities[7][13].

  • Cool to a Lower Temperature: Ensure that you have cooled the solution to a sufficiently low temperature to induce crystallization. Refer to the solubility data to determine the expected solubility at your target temperature.

  • Check the pH: Verify that the pH of your solution is close to the isoelectric point of this compound (~5.94) to minimize its solubility[7].

Problem: The crystal yield is very low.

Q: I'm getting very few this compound crystals. How can I improve my yield?

A: A low yield can be frustrating, but several factors can be optimized to improve it:

  • Ensure Proper Concentration: The initial concentration of this compound is critical. If the solution is too dilute, you will not achieve a sufficient level of supersaturation upon cooling. As mentioned above, carefully evaporating some of the solvent can increase the yield[13].

  • Optimize the Cooling Profile: A slow and controlled cooling rate can allow for more complete crystallization. However, ensure the final temperature is low enough to maximize the precipitation of this compound.

  • Adjust the pH: As previously noted, adjusting the pH to the isoelectric point of this compound will significantly decrease its solubility and increase the crystal yield[7].

  • Allow Sufficient Time for Crystallization: Ensure you are allowing enough time for the crystallization process to complete at the final cooling temperature.

  • Second Crop Crystallization: After filtering the initial crystals, you can often obtain a "second crop" by further concentrating the mother liquor (the remaining solution) and repeating the cooling process. Be aware that the purity of the second crop may be lower than the first[13].

Problem: The purity of the this compound crystals is low.

Q: My final product is contaminated with other amino acids (e.g., L-leucine). How can I improve the purity?

A: Achieving high purity is a primary goal of crystallization. Here's how to address contamination issues:

  • Recrystallization: The most effective way to improve purity is through recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and then allow them to recrystallize slowly. With each recrystallization step, the concentration of impurities in the crystals should decrease.

  • Control the Cooling Rate: Rapid crystallization can trap impurities within the crystal lattice. A slower cooling rate allows for more selective incorporation of this compound molecules, resulting in higher purity[13].

  • Washing the Crystals: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor that contains impurities[7].

  • Consider an Alternative Solvent System: The relative solubility of this compound and the impurities can be altered by changing the solvent. This may reduce the likelihood of impurity incorporation into the crystal lattice[10].

  • Enzymatic Resolution or Chromatography: For very challenging separations, especially with stereoisomers, you may need to consider enzymatic resolution or chiral chromatography as an alternative or supplementary purification step[7][15].

Problem: The crystals are very small or needle-shaped.

Q: The this compound crystals I've obtained are very fine needles, making them difficult to filter and wash. How can I grow larger, more regular-shaped crystals?

A: Crystal morphology is important for handling and downstream processing. To obtain larger, more equant crystals:

  • Slow Down the Crystallization Process: Rapid crystal growth often leads to smaller, less well-formed crystals. A slower cooling rate or a more gradual addition of an anti-solvent will promote the growth of larger crystals[13].

  • Reduce the Level of Supersaturation: A very high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals. Starting with a less concentrated solution can favor the growth of existing crystals over the formation of new ones.

  • Stirring: Gentle agitation can help to maintain a uniform concentration and temperature throughout the solution, which can promote more uniform crystal growth. However, excessive or vigorous stirring can lead to secondary nucleation and the formation of smaller crystals.

  • Use of Additives: In some cases, small amounts of additives can be used to modify the crystal habit. For instance, the presence of L-leucine has been shown to alter the morphology of this compound crystals[12]. However, this approach should be used with caution as it can also affect purity.

Problem: Inconsistent crystallization results.

Q: I'm getting different crystal forms and yields even when I follow the same protocol. What could be the cause of this inconsistency?

A: Inconsistent results often point to subtle variations in experimental conditions:

  • Precise Temperature Control: Ensure that your heating and cooling rates are consistent and accurately controlled. Small fluctuations in temperature can have a significant impact on nucleation and crystal growth[1].

  • Consistent Agitation: The stirring rate should be kept constant throughout the experiment and between different batches.

  • Purity of Starting Material: Variations in the purity of your starting this compound can affect the crystallization process.

  • Cleanliness of Glassware: Ensure that all glassware is scrupulously clean, as residual particles can act as unintended nucleation sites.

  • Atmospheric Conditions: Factors such as humidity can sometimes influence crystallization, especially in open systems.

Part 3: Detailed Experimental Protocol

Cooling Crystallization of this compound from Aqueous Solution

This protocol provides a general guideline for the cooling crystallization of this compound. The specific parameters may need to be optimized for your particular application.

Materials:

  • This compound (crude)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Heating mantle or water bath with magnetic stirring

  • Jacketed reaction vessel or Erlenmeyer flask

  • Thermometer or temperature probe

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • In the reaction vessel, add a known amount of deionized water.

    • While stirring, gradually add the crude this compound to the water.

    • Gently heat the solution to approximately 75-85°C to facilitate the complete dissolution of the this compound[9]. Ensure all solids are dissolved.

  • pH Adjustment (Optional but Recommended):

    • Allow the solution to cool slightly.

    • Measure the pH of the solution.

    • Carefully adjust the pH to the isoelectric point of this compound (~5.94) using dilute HCl or NaOH.

  • Controlled Cooling:

    • Begin to cool the solution slowly and at a controlled rate. A cooling rate of 0.1-0.5°C/min is a good starting point[2]. Slower cooling generally results in larger and purer crystals.

    • Continue to stir the solution gently during the cooling process.

  • Crystallization and Maturation:

    • As the solution cools, crystals of this compound will begin to form.

    • Once the target temperature (e.g., 4-10°C) is reached, allow the solution to stir at this temperature for a period of time (e.g., 1-2 hours) to allow for complete crystallization. This is known as the maturation or aging step.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Filter the crystallized this compound, applying a gentle vacuum.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying:

    • Carefully transfer the crystals to a clean, dry watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 4: Data Tables and Visualizations

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility (g/L)
037.9
2541.2
5048.2
7560.8
10082.6
Data sourced from PubChem[6]

Graphviz Diagram 1: Workflow for Troubleshooting this compound Crystallization

G start Start Crystallization no_crystals No Crystals Formed start->no_crystals Issue low_yield Low Crystal Yield start->low_yield Issue low_purity Low Purity start->low_purity Issue poor_morphology Poor Morphology start->poor_morphology Issue success Successful Crystallization start->success No Issue scratch Scratch / Seed no_crystals->scratch Solution concentrate Increase Concentration no_crystals->concentrate Solution low_yield->concentrate Solution optimize_cooling Optimize Cooling low_yield->optimize_cooling Solution adjust_ph Adjust pH to pI low_yield->adjust_ph Solution recrystallize Recrystallize low_purity->recrystallize Solution slow_crystallization Slow Down Crystallization low_purity->slow_crystallization Solution poor_morphology->slow_crystallization Solution scratch->success concentrate->success optimize_cooling->success adjust_ph->success recrystallize->success slow_crystallization->success

Caption: Troubleshooting workflow for common this compound crystallization issues.

Graphviz Diagram 2: Factors Influencing this compound Crystal Polymorphism

G polymorphism This compound Polymorphism form_a Form A (Stable) polymorphism->form_a form_b Form B (Metastable) polymorphism->form_b cooling_rate Cooling Rate cooling_rate->polymorphism supersaturation Supersaturation Level supersaturation->polymorphism solvent Solvent System solvent->polymorphism additives Additives/Impurities additives->polymorphism external_fields External Fields (e.g., Electric) external_fields->polymorphism

Caption: Key factors that control the polymorphic outcome of this compound crystallization.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6306, this compound. Retrieved from --INVALID-LINK--

  • Myerson, A. S., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design, 17(12), 6538-6545. --INVALID-LINK--

  • Othman, M. F., et al. (2021). Cooling crystallisation of this compound in water solvent: Experimental metastable zone widths determination and comparison of nucleation kinetic approaches. AIP Conference Proceedings, 2339, 020163. --INVALID-LINK--

  • BenchChem (2025). Technical Support Center: this compound Resolution. --INVALID-LINK--

  • Anuar, N., et al. (2021). Molecular, Crystal, and Surface Chemistry of the Conformational Polymorphic Forms of this compound. Crystal Growth & Design, 21(12), 7046-7060. --INVALID-LINK--

  • Japanese Pharmacopoeia (2021). This compound. --INVALID-LINK--

  • Sigma-Aldrich (2023). Product Information Sheet for I7403, this compound. --INVALID-LINK--

  • Tseng, H.-C., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Journal of the Chinese Institute of Chemical Engineers, 40(5), 511-516. --INVALID-LINK--

  • Ghermani, N. E., et al. (2005). Solubility measurements in the this compound + L-valine + water system at 298 K. Journal of Chemical & Engineering Data, 50(2), 554-557. --INVALID-LINK--

  • Othman, M. F., et al. (2021). Electric-Potential-Assisted Crystallisation of this compound: A Study of Nucleation Kinetics and Its Associated Parameters. Crystals, 11(6), 620. --INVALID-LINK--

  • Zumstein, R. C., & Rousseau, R. W. (1998). Effect of relative solubility on amino acid crystal purity. AIChE Journal, 44(6), 1367-1374. --INVALID-LINK--

  • Othman, M. F., et al. (2021). Cooling crystallisation of this compound in water solvent: Experimental metastable zone widths determination and comparison of nucleation kinetic approaches. Request PDF. --INVALID-LINK--

  • Tondeur, D. (1988). Process for the separation of L-leucine and this compound. U.S. Patent No. 4,731,476. --INVALID-LINK--

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Wang, Y., et al. (2024). Preparation and Formation Mechanism of Spherical Particles with High Quality: A Case Study of l‑Isoleucine. ACS Figshare. --INVALID-LINK--

  • Tenberg, V., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(1), 356-366. --INVALID-LINK--

  • Anuar, N., et al. (2014). Morphology and Associated Surface Chemistry of this compound Crystals Modeled under the Influence of L-Leucine Additive Molecules. Request PDF. --INVALID-LINK--

  • Zhang, J. (2010). This compound crystallization process. Chinese Patent No. CN101747217A. --INVALID-LINK--

  • Tsuchiya, Y., et al. (1960). Studies on the Behaviors of Impurities on the Crystallization of L-Glutamic Acid. Journal of the Agricultural Chemical Society of Japan, 34(7), 591-595. --INVALID-LINK--

References

dealing with L-leucine interference in L-isoleucine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-isoleucine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenge of interference from its isobaric isomer, L-leucine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

The Isobaric Challenge: L-Leucine and this compound

L-leucine and this compound are structural isomers, meaning they have the same molecular weight and elemental composition (C₆H₁₃NO₂). This makes them indistinguishable by standard mass spectrometry alone, posing a significant challenge for accurate quantification and identification.[1][2] The differentiation of these two amino acids is critical in many fields, including biopharmaceutical development, where an incorrect assignment can significantly impact a therapeutic protein's efficacy and safety.[1][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the analysis of L-leucine and this compound.

Q1: Why can't a standard mass spectrometer differentiate between L-leucine and this compound?

A standard mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since L-leucine and this compound are isomers, they have the exact same molecular mass, resulting in a single, overlapping peak in the mass spectrum.[1][2] Without a preliminary separation step or a more advanced mass spectrometry technique, it is impossible to distinguish between the two.

Q2: What are the primary strategies for overcoming L-leucine interference?

There are three main strategies to resolve the interference between L-leucine and this compound:

  • Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to physically separate the isomers before they enter the mass spectrometer.[4][5][6]

  • Advanced Mass Spectrometry Techniques: Employing methods such as tandem mass spectrometry (MS/MS) or ion mobility spectrometry to differentiate the isomers based on their fragmentation patterns or their size and shape in the gas phase.[7][8][9]

  • Chemical Derivatization: Chemically modifying the amino acids to create derivatives with different properties that can then be separated by chromatography or distinguished by mass spectrometry.[10][11]

Q3: When is it crucial to differentiate between L-leucine and this compound?

Accurate differentiation is critical in several applications:

  • Biopharmaceutical Characterization: In protein therapeutics, such as monoclonal antibodies, the correct sequence of amino acids is vital for proper folding, antigen binding, and overall efficacy.[1][3]

  • Clinical Diagnostics: Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), are diagnosed by monitoring the levels of branched-chain amino acids, including leucine and isoleucine.[5][12]

  • Metabolomics: Accurate quantification of individual amino acids is essential for understanding metabolic pathways and disease states.[13][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound in the presence of L-leucine.

Issue 1: Poor Chromatographic Resolution of Leucine and Isoleucine Peaks

Symptom: Your chromatogram shows a single, broad peak or two poorly resolved peaks for leucine and isoleucine.

Cause: The chosen chromatographic method lacks the selectivity to separate these two isomers. This is a common issue with standard reversed-phase (RP) columns.[15][16]

Solutions:

  • Optimize Your Chromatographic Method:

    • Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective at separating polar compounds like amino acids without derivatization.[4][6][17] The separation is based on the partitioning of the analytes between the mobile phase and a water-enriched layer on the stationary phase.[17]

    • Adjust Mobile Phase Composition: In HILIC, carefully optimizing the concentration of the aqueous component and the buffer salt (e.g., ammonium formate) in the mobile phase can significantly improve resolution.[17]

    • Employ Chemical Derivatization: Derivatizing the amino acids with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or phenylisothiocyanate (PITC) can enhance their retention and separation on reversed-phase columns.[10][18]

  • Experimental Protocol: HILIC Separation of Underivatized Leucine and Isoleucine

    • Column: Use a HILIC column, such as an Acquity BEH Amide column (2.1x100 mm, 1.7 µm).[4]

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.[17]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient with a slow increase in the aqueous mobile phase (A) is often effective. For example, start with a high percentage of acetonitrile and gradually increase the aqueous portion.[19]

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.[20]

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) to ensure reproducible retention times.[6]

ParameterRecommended SettingRationale
Column Chemistry HILIC (e.g., Amide)Enhances retention of polar underivatized amino acids.[4]
Mobile Phase Buffer Ammonium Formate (10-20 mM)Volatile salt suitable for MS detection that aids in peak shaping.[17]
Mobile Phase pH 2.8 - 3.5Optimizes the ionization state of the amino acids for better separation.[17]
Gradient Slow, shallow water gradientProvides the necessary selectivity to resolve the isomers.[19]
Issue 2: Inaccurate Quantification Due to Isobaric Interference in MS

Symptom: You have separated leucine and isoleucine chromatographically, but you suspect co-elution is still affecting the accuracy of your MS quantification.

Cause: Even with optimized chromatography, slight peak overlap can lead to inaccurate quantification when relying solely on the precursor ion mass.

Solutions:

  • Implement Tandem Mass Spectrometry (MS/MS):

    • Principle: In MS/MS, the precursor ions of leucine and isoleucine (with the same m/z) are isolated and then fragmented. The resulting fragment ions are unique to each isomer's structure, allowing for their differentiation and specific quantification.[1][3]

    • Characteristic Fragments: Electron-based dissociation methods like Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD) are particularly effective.[3][8] These methods produce characteristic w-ions from the fragmentation of the amino acid side chains. Leucine typically loses a 43.05 Da fragment (C₃H₇), while isoleucine loses a 29.04 Da fragment (C₂H₅).[3] Collision-Induced Dissociation (CID) can also be used, with isoleucine often producing a more abundant fragment ion at m/z 69.[21][22]

  • Workflow for MS/MS-based Differentiation

    cluster_0 LC Separation cluster_1 Mass Spectrometry LC LC Separation (e.g., HILIC) MS1 MS1: Isolate Precursor Ion (m/z 132.1) LC->MS1 Eluting Analytes MS2 MS2: Fragment (e.g., ETD/EAD) MS1->MS2 Isobaric Ions Detector Detect Diagnostic Fragment Ions MS2->Detector

Issue 3: Low Signal Intensity for Leucine/Isoleucine

Symptom: The peaks for leucine and isoleucine are present but have very low intensity, leading to poor quantification.

Cause: This can be due to poor ionization efficiency, matrix effects from the sample, or the use of non-volatile buffers in the mobile phase.

Solutions:

  • Optimize ESI Source Parameters:

    • Adjust the spray voltage, gas flow, and temperature of your electrospray ionization (ESI) source to maximize the signal for your analytes.

  • Improve Sample Preparation:

    • Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to remove interfering matrix components from your sample before injection.

  • Use Volatile Buffers:

    • Ensure that your mobile phase contains only volatile components (e.g., ammonium formate, ammonium acetate, formic acid, acetic acid) that are compatible with mass spectrometry. Non-volatile salts like phosphates will suppress the signal and contaminate the instrument. [17]

Advanced Techniques for Differentiation

For particularly challenging samples or when chromatographic separation is not feasible, advanced MS techniques can provide a solution.

Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) separates ions based on their size and shape as they drift through a gas-filled tube under the influence of an electric field. [7]Although leucine and isoleucine are isomers, their different structures result in slightly different collision cross-sections (CCS), which can be measured by IMS. This allows for their separation in the gas phase, even if they co-elute from the LC column. [7][23]High-field asymmetric waveform ion mobility spectrometry (FAIMS) is another form of IMS that has been shown to separate leucine and isoleucine anions. [9]

cluster_0 Analytical Workflow ESI Electrospray Ionization IMS Ion Mobility Separation (based on shape/size) ESI->IMS MS Mass Analysis (m/z) IMS->MS

Caption: Workflow incorporating Ion Mobility Spectrometry for isomer separation.

References

Technical Support Center: L-Isoleucine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing L-isoleucine incorporation efficiency. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into measuring protein synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to measure this compound incorporation or global protein synthesis?

Measuring the rate of this compound incorporation is a direct method for quantifying the rate of global protein synthesis. This is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. In drug development, assessing the impact of a compound on protein synthesis can elucidate its mechanism of action and potential toxicity. For instance, many cancer therapies aim to inhibit the rapid protein synthesis that fuels tumor growth, while in other contexts, promoting protein synthesis is desirable.

Q2: What are the primary methods for assessing this compound incorporation or protein synthesis?

There are three main approaches, each with its own advantages and disadvantages:

  • Radioisotopic Labeling: This is the traditional "gold standard" and involves incubating cells with radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine or ³H-leucine). While highly sensitive, this method involves hazardous materials and requires specialized equipment and disposal procedures.

  • Non-Radioactive Amino Acid Analogues: These methods use modified amino acids that can be detected via "click chemistry" or with specific antibodies. A prominent example is the SUnSET (Surface Sensing of Translation) assay, which uses puromycin, an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains.[1][2][3]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a mass spectrometry-based technique where cells are cultured in media containing "heavy" isotope-labeled amino acids (like ¹³C₆,¹⁵N-L-isoleucine).[4][5][6] By comparing the ratio of "heavy" to "light" (natural) peptides, one can quantify differences in protein abundance and synthesis between different experimental conditions.[7][8]

Q3: Which method is right for my experiment?

The choice of method depends on your specific research question, available equipment, and throughput needs.

MethodPrimary ApplicationProsCons
Radiolabeling Highest sensitivity quantificationHighly sensitive and quantitativeRequires radioactive materials, specialized handling, and disposal
SUnSET (Puromycin-based) Western blotting, FACS, IHCNon-radioactive, relatively simple, versatile for different platforms[1][9]Can be less quantitative than radiolabeling, requires a specific antibody
Click Chemistry (AHA/OPP) Fluorescence microscopy, HCS, Flow CytometryNon-radioactive, high-throughput compatible[10]Requires specific reagents and a two-step detection process
SILAC Quantitative proteomics, protein turnover studiesHighly quantitative for thousands of proteins, provides protein-specific information[4][5]Requires mass spectrometry, long labeling times, expensive reagents[11][12]
Q4: What are essential controls for a protein synthesis assay?

A robust protein synthesis assay must include both positive and negative controls to ensure the observed signal is specific.

  • Negative Control (Inhibitor): Treat a sample with a known protein synthesis inhibitor. Cycloheximide is a widely used inhibitor that blocks the translocation step in eukaryotic translation.[13][14][15] The signal in the cycloheximide-treated sample should be significantly reduced or absent, confirming that the assay is measuring active translation.

  • Positive Control (Stimulant): In some cases, a positive control that stimulates protein synthesis (e.g., a growth factor) can be useful to demonstrate the assay's dynamic range.

  • No-Label Control: A sample that does not receive the labeled amino acid or puromycin is essential to determine the background signal.

Detailed Protocol: SUnSET Assay for Global Protein Synthesis

The SUnSET assay is a popular non-radioactive method that leverages the antibiotic puromycin to measure global protein synthesis.[2][9][16] Puromycin mimics an aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, which effectively terminates translation.[17][18] These puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody.[2]

Workflow Diagram

SUnSET_Workflow cluster_prep Cell Preparation cluster_label Labeling & Lysis cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency treatment 2. Apply experimental treatments (e.g., drugs) cell_culture->treatment puromycin 3. Add Puromycin (e.g., 10 min pulse) treatment->puromycin wash 4. Wash with ice-cold PBS puromycin->wash lysis 5. Lyse cells in RIPA buffer wash->lysis quantify 6. Quantify protein (BCA assay) lysis->quantify sds_page 7. SDS-PAGE quantify->sds_page western 8. Western Blot with anti-puromycin Ab sds_page->western detect 9. Detect and quantify signal western->detect

Caption: SUnSET Assay Experimental Workflow.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate cells and grow them to the desired confluency (typically 70-80%).

    • Treat cells with your compound(s) of interest for the desired duration. Include a vehicle control and a negative control (e.g., pre-treat with 100 µg/mL cycloheximide for 30-60 minutes).[13]

  • Puromycin Labeling:

    • Prepare a stock solution of puromycin (e.g., 1 mg/mL in water).

    • Add puromycin directly to the culture medium to a final concentration of 1-10 µg/mL. The optimal concentration and incubation time should be determined empirically for your cell line, but a 10-minute pulse is a common starting point.[2]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform standard SDS-PAGE and Western blotting.

    • Probe the membrane with a validated anti-puromycin antibody.

    • Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detect using an appropriate secondary antibody and chemiluminescence or fluorescence imaging system. The puromycin signal will appear as a smear, representing the variety of proteins being synthesized.

Troubleshooting Guide

Issue 1: No or Very Weak Puromycin Signal
Potential Cause Troubleshooting Steps & Explanation
Ineffective Puromycin Verify Puromycin Stock: Ensure your puromycin stock solution is at the correct concentration and has been stored properly. Prepare a fresh stock if in doubt.
Insufficient Labeling Time Optimize Incubation: A 10-minute pulse is standard, but some cell lines may require a longer incubation (e.g., up to 30 minutes) for a robust signal. Perform a time-course experiment to determine the optimal duration.
Protein Synthesis is Genuinely Inhibited Check Cell Health: Your experimental treatment may be cytotoxic and causing a global shutdown of translation. Assess cell viability (e.g., with a Trypan Blue assay).
Ineffective Antibody Validate Antibody: Ensure you are using a validated anti-puromycin antibody at the recommended dilution. Include a positive control (untreated cells) to confirm the antibody is working.
Issue 2: High Background in the Western Blot
Potential Cause Troubleshooting Steps & Explanation
Insufficient Washing Optimize Wash Steps: Increase the number and duration of washes after primary and secondary antibody incubations to reduce non-specific binding.
Antibody Concentration Too High Titrate Antibodies: An overly concentrated primary or secondary antibody can lead to high background. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
Blocking is Ineffective Change Blocking Buffer: If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, as milk can sometimes interfere with certain antibodies.
Issue 3: No Difference Between Control and Treated Samples
Potential Cause Troubleshooting Steps & Explanation
Compound is Ineffective Verify Compound Activity: Confirm that your drug is active and used at an effective concentration. If possible, use a positive control compound known to inhibit protein synthesis.
Assay Not Sensitive Enough Increase Protein Load: If the changes in protein synthesis are subtle, increasing the amount of protein loaded onto the gel may help to visualize small differences.
Incorrect Timing Optimize Treatment Duration: The effect of your compound on protein synthesis may be transient. Perform a time-course experiment to identify the optimal treatment duration to observe the maximal effect.
Issue 4 (SILAC-Specific): Low Incorporation of Heavy this compound
Potential Cause Troubleshooting Steps & Explanation
Insufficient Cell Doublings Ensure Complete Labeling: For complete incorporation, cells should be cultured in SILAC medium for at least five to six doublings.[11] For slow-growing lines, this may require extended culture time.
Contamination with "Light" Amino Acids Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains "light" amino acids. Always use high-quality, dialyzed FBS to avoid competition with the "heavy" labeled isoleucine.[12] Also, ensure all other media components are free of unlabeled amino acids.
Suboptimal Cell Health Monitor Cell Growth: Cells growing slowly or in poor health will have reduced protein turnover and, consequently, lower incorporation rates. Ensure your cells are healthy and proliferating well in the SILAC medium.[11]

References

Technical Support Center: Enhancing the Stability of L-Isoleucine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on enhancing the stability of L-isoleucine stock solutions. This compound, an essential branched-chain amino acid (BCAA), is a critical component in cell culture media, parenteral nutrition, and various biopharmaceutical formulations. Ensuring the stability of this compound stock solutions is paramount for experimental reproducibility and the therapeutic efficacy of final products. This document, structured in a question-and-answer format, addresses common challenges and provides troubleshooting guidance based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving and storing this compound?

The solubility of this compound is significantly influenced by pH.[1][2] It is a zwitterionic molecule with a pK1 (carboxyl group) of approximately 2.32 and a pK2 (amino group) of about 9.76.[3] The solubility is lowest at its isoelectric point (pI), which is around pH 6.0. To maximize solubility and stability, it is advisable to prepare stock solutions at a pH away from the pI. For many applications, dissolving this compound in slightly acidic (pH < 5) or slightly alkaline (pH > 7.5) conditions is effective.[4] A 1% solution of this compound in water typically has a pH between 5.5 and 6.5.[5] For cell culture applications, final pH adjustment to physiological levels (pH 7.2-7.4) is necessary.

Q2: What are the recommended storage temperatures for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions frozen. Storage at -20°C is suitable for up to one year, while storage at -80°C can extend stability for up to two years.[6] For short-term use, refrigeration at 4°C is acceptable for at least six weeks, provided the solution is sterile and protected from light.[7] Avoid repeated freeze-thaw cycles, as this can compromise the stability of the solution. It is best practice to aliquot the stock solution into single-use volumes before freezing.[6] Storing amino acid solutions at room temperature for extended periods is not recommended due to the increased risk of microbial growth and chemical degradation, which can manifest as yellowing or precipitation.[7]

Q3: Should I protect my this compound solution from light?

Yes, it is advisable to protect this compound solutions from light, especially during long-term storage. While this compound itself is not highly photosensitive, exposure to light, particularly UV light, can generate reactive oxygen species (ROS) in aqueous solutions, which can lead to oxidative degradation of amino acids.[8] Using amber vials or wrapping containers in aluminum foil are effective measures to prevent photodegradation.[9]

Q4: Can I autoclave this compound solutions?

Most amino acid solutions, including this compound, can be sterilized by autoclaving. However, if the solution contains reducing sugars like glucose, autoclaving should be avoided as it can induce the Maillard reaction, a non-enzymatic browning reaction between the amino group of the amino acid and the carbonyl group of the sugar.[10][11] This reaction leads to the degradation of the amino acid and the formation of potentially cytotoxic byproducts.[12] If sugars are present, sterile filtration using a 0.22 µm filter is the preferred method of sterilization.[6]

Q5: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for this compound in solution include:

  • Oxidation: The amino acid can be oxidized, particularly in the presence of reactive oxygen species, heat, or light.[13] This can lead to the formation of various byproducts and a loss of potency.

  • Maillard Reaction: In the presence of reducing sugars, this compound can undergo the Maillard reaction, especially when heated.[10][11][12] This results in browning of the solution and the loss of bioavailable this compound.

  • Microbial Degradation: Non-sterile solutions are susceptible to microbial growth, which will consume the this compound and introduce contaminants.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the preparation and storage of this compound stock solutions.

Problem 1: My this compound solution has turned yellow or brown.

  • Likely Cause: This discoloration is often a sign of the Maillard reaction, which occurs when this compound reacts with reducing sugars in the solution, especially upon heating.[10][11][12] It can also indicate oxidative degradation.

  • Solution:

    • Avoid heating in the presence of sugars: If your formulation includes reducing sugars, sterilize the this compound solution separately from the sugar solution by sterile filtration and then combine them aseptically.

    • Storage: Store the solution at the recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect it from light to minimize both oxidative degradation and the progression of the Maillard reaction.[6][12]

    • Use of Antioxidants: For applications where it is permissible, the addition of a suitable antioxidant may help to prevent oxidative discoloration. However, be aware that some antioxidants like sodium bisulfite can react with other amino acids, such as tryptophan.[9]

Problem 2: I'm observing precipitation or crystal formation in my stored this compound solution.

  • Likely Cause:

    • Low Temperature Storage of Concentrated Solutions: this compound has limited solubility in water, which decreases at lower temperatures.[3] If you have a highly concentrated solution, it may precipitate upon refrigeration or freezing.

    • pH Shift: A shift in the pH of the solution towards the isoelectric point of this compound (around pH 6.0) will significantly decrease its solubility.[1][2]

  • Solution:

    • Optimize Concentration: Prepare the stock solution at a concentration that remains soluble at your intended storage temperature. The solubility of this compound in water at 25°C is approximately 41.2 g/L.

    • Adjust pH: Ensure the pH of the solution is sufficiently far from the isoelectric point. A slightly acidic or alkaline pH will improve solubility.

    • Re-dissolving: If precipitation occurs upon thawing, gentle warming and vortexing may help to redissolve the this compound. However, ensure the solution becomes clear before use to guarantee a homogenous concentration. If it does not redissolve, it may be necessary to prepare a fresh, less concentrated solution.

Problem 3: My cells are not growing as expected when using my this compound stock solution.

  • Likely Cause:

    • Degradation: The this compound may have degraded due to improper storage or handling, leading to a lower effective concentration.

    • Contamination: The stock solution may be contaminated with bacteria or endotoxins.

    • Formation of Toxic Byproducts: If the solution has undergone significant Maillard reactions, the byproducts formed can be detrimental to cell growth.[12]

  • Solution:

    • Quality Control: It is advisable to perform a quality check on your stock solution. This can range from a simple visual inspection for discoloration or precipitation to more quantitative methods like HPLC to confirm the concentration of this compound.[14][15]

    • Aseptic Technique: Always use strict aseptic techniques when preparing and handling the stock solution to prevent microbial contamination.

    • Prepare Fresh Solution: If in doubt, discard the old stock solution and prepare a fresh batch, paying close attention to the protocols for preparation and storage outlined in this guide.

Troubleshooting Flowchart

G start Problem with this compound Stock Solution issue_color Discoloration (Yellow/Brown)? start->issue_color issue_precipitate Precipitation or Crystals? start->issue_precipitate issue_cells Poor Cell Growth? start->issue_cells cause_maillard Likely Cause: Maillard Reaction or Oxidation issue_color->cause_maillard Yes cause_solubility Likely Cause: Low Solubility (Temp/pH) issue_precipitate->cause_solubility Yes cause_degradation Likely Cause: Degradation or Contamination issue_cells->cause_degradation Yes sol_maillard Solution: - Avoid heating with sugars - Store cold and dark - Use sterile filtration cause_maillard->sol_maillard sol_solubility Solution: - Optimize concentration - Adjust pH away from pI - Gently warm to redissolve cause_solubility->sol_solubility sol_degradation Solution: - Perform QC (e.g., HPLC) - Use aseptic technique - Prepare fresh solution cause_degradation->sol_degradation

Caption: Troubleshooting guide for common this compound solution issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)

Materials:

  • This compound powder (cell culture grade)

  • High-purity water (e.g., Milli-Q or WFI)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials (amber or wrapped in foil)

Procedure:

  • Weighing: Weigh out 1.312 g of this compound for a final volume of 100 mL.

  • Dissolving: Add the this compound powder to approximately 80 mL of high-purity water in a sterile beaker with a magnetic stir bar.

  • Solubilization: this compound will dissolve slowly. To aid dissolution, slowly add 1 M HCl dropwise while stirring until the powder is fully dissolved. The pH will be acidic at this point. Alternatively, 1 M NaOH can be used to dissolve the amino acid at an alkaline pH.

  • pH Adjustment: Adjust the pH to the desired level for your application (e.g., 7.4 for cell culture) by adding 1 M NaOH or 1 M HCl as needed. Be mindful that adjusting the pH back towards the isoelectric point may cause precipitation if the solution is highly concentrated.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add high-purity water to bring the volume to exactly 100 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile solution into single-use volumes in sterile, light-protected vials. Store at -20°C for long-term use.

Protocol 2: Quality Control Workflow for this compound Stock Solutions

This workflow outlines a simple yet effective way to ensure the quality of your stock solutions over time.

Caption: Quality control workflow for assessing this compound stability.

Data Summary

Table 1: Recommended Storage Conditions and Expected Stability of this compound Solutions

Storage TemperatureContainerExpected StabilityKey Considerations
Room TemperatureN/ANot RecommendedHigh risk of microbial growth and chemical degradation.[7]
4°CSterile, light-protectedUp to 6 weeksFor short-term use. Monitor for signs of precipitation or contamination.[7]
-20°CSterile, light-protectedUp to 1 yearAliquot to avoid freeze-thaw cycles.[6]
-80°CSterile, light-protectedUp to 2 yearsOptimal for long-term storage. Aliquot to avoid freeze-thaw cycles.[6]

Table 2: Factors Affecting this compound Solubility in Aqueous Solutions

FactorEffect on SolubilityRecommendations
pH Lowest at isoelectric point (pI ≈ 6.0). Increases at acidic (<5) and alkaline (>7.5) pH.[1][2][4]Prepare solutions at a pH away from the pI.
Temperature Solubility increases with temperature.[3]Gentle warming can help dissolve this compound, but avoid excessive heat.
Presence of Salts Can increase or decrease solubility depending on the salt and its concentration.Empirically test the effect of specific salts in your formulation if high concentrations are used.

References

Technical Support Center: Optimizing Enzyme Activity for the Enzymatic Resolution of Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of isoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes by explaining the causality behind key process parameters.

Foundational Principles: Understanding the Enzymatic Resolution of Isoleucine

The enzymatic resolution of isoleucine leverages the high stereospecificity of enzymes to separate a racemic mixture of its stereoisomers. Isoleucine possesses two chiral centers, leading to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S)[1]. The most common approach is a kinetic resolution, where an enzyme selectively acts on one enantiomer (typically the L-enantiomer) of a derivatized racemic mixture, allowing for the subsequent separation of the transformed and untransformed isomers[1][2].

The most frequently employed enzymes for this purpose are acylases and lipases .

  • Acylase-Mediated Resolution: This classic method involves the use of an acylase (EC 3.5.1.14), often from Aspergillus species, which specifically hydrolyzes the N-acyl group from the L-enantiomer of an N-acetyl-Dthis compound mixture[1][3]. This leaves free this compound and unreacted N-acetyl-D-isoleucine, which can be separated based on differences in solubility at a specific pH[1].

  • Lipase-Mediated Resolution: Lipases (EC 3.1.1.3) are versatile enzymes that can be used for enantioselective acylation or hydrolysis of isoleucine esters[4][5]. For example, a lipase can selectively acylate this compound in a racemic mixture, leaving the D-enantiomer unreacted. These enzymes are valued for their stability in organic solvents, which can be advantageous for substrate solubility[4][5].

Below is a diagram illustrating the general workflow for a typical acylase-based kinetic resolution.

Enzymatic Resolution Workflow cluster_prep Step 1: Substrate Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_sep Step 3: Product Separation A Racemic Dthis compound B N-acetyl-Dthis compound A->B Acetylation C N-acetyl-Dthis compound + Acylase I D Mixture: This compound & N-acetyl-D-Isoleucine C->D Stereoselective Hydrolysis E Separation (e.g., pH adjustment, crystallization) D->E F Pure this compound E->F G N-acetyl-D-Isoleucine E->G

Caption: General workflow for the kinetic resolution of Dthis compound using acylase.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My enzymatic reaction shows very low or no conversion of the starting material. What are the likely causes?

A: This is a frequent issue that can usually be traced back to one of three areas: the enzyme, the substrate, or the reaction conditions.

  • Cause 1: Enzyme Inactivity. The enzyme may have lost its catalytic activity.

    • Solution: Verify the enzyme's activity using a standard, reliable substrate before using it in your main experiment. Always store enzymes according to the manufacturer's specifications (typically at low temperatures) and avoid repeated freeze-thaw cycles. Procure a fresh batch of the enzyme if inactivity is confirmed[1][6].

  • Cause 2: Improper Substrate Preparation. For acylase-based resolutions, the enzyme is highly specific for the N-acetylated form of the amino acid[1][3].

    • Solution: Ensure that the N-acetylation of your starting Dthis compound is complete. Use analytical techniques like NMR or HPLC to confirm the purity and identity of your N-acetyl-Dthis compound before initiating the enzymatic reaction.

  • Cause 3: Suboptimal Reaction Conditions. Enzymes operate within narrow optimal ranges for pH and temperature[7][8][9].

    • Solution: Calibrate your pH meter and ensure your reaction buffer is at the optimal pH for the specific enzyme you are using. For mold acylase, this is typically around pH 7.5-7.8[1][3]. For lipases, the optimal pH can vary but is often near neutral (pH 7.0)[4]. Similarly, maintain the optimal temperature. For many acylases, this is around 38°C[1][3], while lipases may have optimal temperatures between 30°C and 50°C[4][6].

Q2: The reaction has proceeded, but my yield of pure this compound is significantly below the theoretical maximum of 50%. Why is this happening?

A: Achieving a yield close to the 50% theoretical maximum in a kinetic resolution requires both an efficient reaction and an effective separation of the products[6][10].

  • Cause 1: Incomplete Reaction. The reaction may not have reached its endpoint.

    • Solution: Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC). If the reaction stalls, it could be due to insufficient enzyme loading or product inhibition. Try incrementally increasing the enzyme concentration[6][8]. If product inhibition is suspected, consider strategies for in-situ product removal, although this can be complex.

  • Cause 2: Inefficient Product Separation. The separation of the resulting this compound from the unreacted N-acetyl-D-isomer is a critical step.

    • Solution: This separation typically relies on the differential solubility of the two compounds at a specific pH[1]. Carefully and slowly adjust the pH of your post-reaction mixture. This process often requires empirical optimization to find the precise pH at which one component selectively precipitates while the other remains in solution. Inadequate separation can lead to co-precipitation and a lower isolated yield of the pure product.

  • Cause 3: Product Degradation. Although less common under typical enzymatic conditions, prolonged reaction times at non-optimal pH or temperature could lead to degradation of the desired product[6].

    • Solution: Ensure your reaction conditions are as mild as possible while maintaining a reasonable reaction rate. Monitor the stability of your product under the chosen conditions in a control experiment without the enzyme.

Q3: The enantiomeric excess (e.e.) of my resolved this compound is poor. How can I improve the stereoselectivity?

A: Poor enantiomeric excess indicates that the enzyme is not discriminating effectively between the L- and D-enantiomers.

  • Cause 1: Incorrect Enzyme Choice. The chosen enzyme may inherently have low enantioselectivity for your specific substrate.

    • Solution: Screen a panel of different enzymes. For instance, lipases from different sources (Candida antarctica, Burkholderia cepacia, Candida rugosa) can exhibit vastly different selectivities[4][5]. Review literature for enzymes known to be highly selective for the resolution of amino acids.

  • Cause 2: Non-Optimal Reaction Medium (especially for Lipases). The nature of the solvent can significantly influence a lipase's structure and, consequently, its enantioselectivity[4][5].

    • Solution: If using a lipase in an organic solvent, screen different solvents (e.g., hexane, toluene, TBME). The solvent can affect the enzyme's conformation and the presentation of the substrate to the active site. Sometimes, the addition of a small amount of water or using a biphasic system is necessary to maintain optimal enzyme activity and selectivity[4].

  • Cause 3: Reaction Temperature. Temperature can impact the flexibility of the enzyme's active site.

    • Solution: While higher temperatures increase reaction rates, they can sometimes decrease enantioselectivity by allowing the enzyme to accommodate the "wrong" enantiomer more easily. Try running the reaction at a lower temperature. This may slow the reaction down but can often lead to a significant improvement in enantiomeric excess.

Optimization Parameters Summary

The table below provides a summary of key starting parameters for optimizing the enzymatic resolution of N-acetyl-Dthis compound using a typical mold acylase. These should be considered as starting points for your own process optimization.

ParameterTypical RangeRationale & Key Considerations
pH 7.0 - 8.0The ionization state of amino acid residues in the enzyme's active site is critical for catalysis. For mold acylase, a slightly alkaline pH of ~7.8 is often optimal[1][3].
Temperature 35°C - 45°CBalances reaction rate and enzyme stability. Higher temperatures increase kinetic energy but can lead to denaturation. A common starting point is 38°C[1][3].
Substrate Concentration 0.1 M - 0.5 MHigher concentrations can increase the reaction rate but may also lead to substrate inhibition. Start with a moderate concentration and optimize based on performance[11].
Enzyme Loading VariesThis is highly dependent on the specific activity of your enzyme preparation. Insufficient loading leads to slow or incomplete reactions[6]. Start with the manufacturer's recommendation and optimize.

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve a yield greater than 50% for the desired enantiomer?

A: Yes, this is possible by implementing a Dynamic Kinetic Resolution (DKR) . A standard kinetic resolution has a theoretical maximum yield of 50% because only one of the two enantiomers in the racemic mixture is converted[6][10]. DKR overcomes this limitation by combining the enantioselective enzymatic reaction with an in-situ racemization of the unreacted (undesired) enantiomer. This continuous conversion of the unwanted enantiomer back into the racemic mixture allows, in theory, for a 100% yield of the desired enantiomerically pure product[10][12][13]. This often requires a second catalyst (chemical or enzymatic) to facilitate the racemization under conditions compatible with the resolving enzyme[14][15].

DKR_Concept S_R Substrate (R) S_S Substrate (S) S_R->S_S Racemization (Chemical or Enzymatic Catalyst) P_S Product (S) S_S->P_S Enantioselective Enzyme (e.g., Acylase, Lipase)

Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).

Q2: What is the best way to separate the final this compound product from the unreacted N-acetyl-D-isoleucine?

A: The most common and scalable method is fractional crystallization based on pH-dependent solubility differences[1]. After the enzymatic hydrolysis, the solution contains the free amino acid (this compound) and the N-acetylated amino acid (N-acetyl-D-isoleucine). By carefully adjusting the pH of the solution (often by adding an acid), you can reach the isoelectric point of this compound, significantly reducing its solubility and causing it to precipitate, while the N-acetyl-D-isomer remains in solution. The precipitate can then be collected by filtration.

Q3: Should I use a free or an immobilized enzyme for my resolution?

A: The choice depends on your scale and goals.

  • Free Enzymes: Are simpler to use for initial screening and small-scale experiments. However, the enzyme is consumed in the workup process, making it a single-use catalyst.

  • Immobilized Enzymes: Involve attaching the enzyme to a solid support. This often enhances the enzyme's stability (e.g., to temperature and organic solvents) and, most importantly, allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple batches[16]. For industrial applications or larger-scale preparations, immobilized enzymes are almost always more cost-effective. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used example[16].

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for L-Isoleucine in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of L-Isoleucine in Animal Nutrition

This compound is an essential branched-chain amino acid (BCAA) that plays a pivotal role in the health and productivity of livestock.[1][] As a fundamental building block of proteins, it is crucial for muscle development, tissue repair, and energy metabolism.[] The animal's body cannot synthesize this compound; therefore, it must be provided through their diet.[1] Accurate quantification of this compound in animal feed is paramount for feed manufacturers and nutritionists to ensure balanced diets that meet the specific requirements of different animal species, ultimately impacting animal welfare and farm profitability. This guide provides an in-depth comparison of the primary analytical methods for the validation of this compound content in animal feed, offering insights into the causality behind experimental choices to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.

Core Analytical Methodologies: A Comparative Overview

The determination of this compound in complex matrices like animal feed necessitates robust and reliable analytical methods. The most prevalent and validated techniques include High-Performance Liquid Chromatography (HPLC) with various detection systems, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Near-Infrared Spectroscopy (NIRS). Each method presents a unique combination of selectivity, sensitivity, speed, and cost, which will be explored in detail.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for amino acid analysis in animal feed due to its high resolution and accuracy.[3] The fundamental principle involves separating amino acids based on their physicochemical properties as they pass through a column packed with a stationary phase, carried by a mobile phase. For this compound, which lacks a strong chromophore, derivatization is typically required to enable detection by common HPLC detectors like UV-Vis or Fluorescence detectors.[3]

a) HPLC with Post-Column Derivatization and Photometric/Fluorescence Detection (IEC-VIS/FLD)

This is a classic and officially recognized approach for amino acid analysis.[4][5] Ion-exchange chromatography (IEC) is commonly employed to separate the amino acids.[4][6]

Causality of Experimental Choices:

  • Ion-Exchange Chromatography (IEC): IEC is chosen for its excellent ability to separate compounds based on their net charge. Since amino acids are zwitterionic and their charge is pH-dependent, a pH gradient in the mobile phase allows for their sequential elution from the ion-exchange column, providing robust separation.

  • Post-Column Derivatization: Derivatization after separation avoids the potential for multiple derivative products from a single amino acid, which can complicate the chromatogram.

    • Ninhydrin: This reagent reacts with primary and secondary amines to produce a deep purple compound (Ruhemann's purple) that can be detected by a visible (VIS) detector at 570 nm (and 440 nm for proline).[4][6] It is a well-established and reliable method.

    • ortho-Phthaldialdehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent derivative, which is detected by a fluorescence detector (FLD).[4] FLD offers higher sensitivity and selectivity compared to VIS detection.

Experimental Workflow:

References

L-Isoleucine Production: A Comparative Analysis of Chemical Synthesis and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of L-Isoleucine

This compound, an essential branched-chain amino acid (BCAA), is a fundamental building block in protein biosynthesis and plays a pivotal role in physiological processes, including muscle metabolism, energy regulation, and hemoglobin synthesis.[] Its applications span the pharmaceutical industry, particularly in parenteral nutrition formulations, as well as the food and feed sectors as a nutritional supplement.[2][3] The industrial-scale production of this vital molecule is dominated by two distinct methodologies: traditional chemical synthesis and modern microbial fermentation.

The choice of production pathway is a critical decision with profound implications for stereochemical purity, yield, economic viability, and environmental sustainability.[4] This guide provides an in-depth, evidence-based comparison of these two approaches, offering the technical insights and experimental context necessary for researchers, scientists, and process development professionals to make strategic, informed decisions.

The Core Methodologies: A Fundamental Comparison

The industrial production of this compound is a clear example of biotechnology's ascendancy over traditional organic chemistry for the manufacturing of chiral molecules. While both paths lead to the same molecule, their approaches, outputs, and efficiencies are vastly different.

  • Chemical Synthesis: This classical approach builds the isoleucine molecule from simple chemical precursors through a series of controlled reactions. A common method is the Strecker synthesis, which begins with an aldehyde.[2] The primary and most significant drawback of chemical synthesis is its lack of stereospecificity. These reactions inherently produce a racemic mixture of D- and this compound, and since only the L-isomer is biologically active, a costly and often complex downstream resolution step is required to separate the enantiomers.[3][4][5] This multi-step process, combined with the use of potentially hazardous reagents and petroleum-based precursors, presents considerable economic and environmental challenges.[4][5]

  • Microbial Fermentation: This biotechnological process has become the dominant industrial method for this compound production.[2][4][6] It leverages the natural metabolic pathways of microorganisms, primarily strains of Corynebacterium glutamicum and Escherichia coli, which are often enhanced through metabolic engineering.[6][7][8] These microbes are cultivated in large-scale bioreactors on media containing renewable carbon sources like glucose.[4][9] The key advantage of fermentation is its intrinsic stereospecificity; the enzymatic pathways of the microorganisms produce only the desired this compound, completely bypassing the need for chiral resolution.[][11] This, combined with high yields and a more favorable environmental profile, makes it the preferred route for large-scale, cost-effective production.[][12]

Performance Metrics: A Data-Driven Comparison

The following table summarizes the critical performance parameters, providing a clear, objective comparison between the two production strategies.

ParameterChemical SynthesisFermentationSupporting References
Stereospecificity Produces a racemic mixture (Dthis compound) requiring a separate resolution step.Directly produces the enantiomerically pure L-isomer.[3][4][5]
Primary Raw Materials Petroleum-derived precursors (e.g., 2-bromobutane, diethylmalonate).[13]Renewable feedstocks (e.g., glucose, corn, molasses).[4][9][4][9][13]
Process Conditions Often involves harsh conditions (e.g., strong acids/bases, high temperatures).Mild conditions (near-neutral pH, moderate temperatures).[][14]
Typical Yield/Titer Lower overall yield (~49% reported for some routes) due to multiple steps and resolution losses.[4]High titers achievable (e.g., 35.26 g/L to over 56.6 g/L) through strain and process optimization.[4][15][16]
Downstream Processing Complex and costly; dominated by the need to resolve the D/L enantiomers.Simpler; involves cell separation and standard purification techniques like ion-exchange chromatography and crystallization.[4][17]
Environmental Impact Higher; potential for toxic chemical waste and greater reliance on fossil fuels.[5][9][18]Lower; utilizes renewable resources and generates more biodegradable waste.[19][5][9][18][19]
Economic Viability Generally not cost-effective for large-scale production of this compound due to high reagent costs and complex purification.[3][4]Highly cost-effective and scalable, making it the preferred industrial method.[4][][12][3][4][][12]

Experimental Workflows: From Precursor to Product

Understanding the practical steps involved in each method highlights their fundamental differences. The following sections provide detailed, step-by-step conceptual protocols for both synthesis and fermentation.

Chemical Synthesis Workflow

The chemical synthesis of this compound is a multi-stage process where control of reaction conditions is paramount. The workflow below illustrates a generalized pathway, emphasizing the critical resolution stage.

cluster_synthesis Generalized Chemical Synthesis Workflow for this compound precursor Chemical Precursors (e.g., 2-Bromobutane, Diethyl Malonate) reaction Multi-Step Synthesis (e.g., Alkylation, Bromination, Amination) precursor->reaction Controlled Reactions racemic Racemic Mixture (Dthis compound) reaction->racemic resolution Enantiomeric Resolution (e.g., Enzymatic Method or Chiral Chromatography) racemic->resolution Critical Separation Step purification Purification & Crystallization resolution->purification l_iso Pure this compound purification->l_iso

Caption: Workflow for chemical synthesis of this compound, highlighting the non-specific synthesis leading to a racemic mixture that necessitates a dedicated resolution step.

Experimental Protocol (Conceptual):

  • Step 1: Synthesis of Diethyl sec-butylmalonate. Sodium is dissolved in absolute ethanol to form sodium ethoxide. Diethyl malonate is added, followed by the slow addition of 2-bromobutane. The mixture is refluxed for an extended period (e.g., 48 hours) to allow for the alkylation reaction.[4]

  • Step 2: Saponification and Bromination. The resulting diethyl sec-butylmalonate is saponified (hydrolyzed with a base) to the corresponding malonic acid, which is then brominated to yield α-bromo-β-methylvaleric acid.[4]

  • Step 3: Amination. The α-bromo acid is aminated using ammonia. This substitution reaction replaces the bromine atom with an amino group, yielding Dthis compound.[4]

  • Step 4: Resolution of Enantiomers. This is the most critical and challenging step. The racemic mixture must be separated. This can be achieved through various methods, such as enzymatic resolution, where an enzyme selectively acts on one enantiomer, or by using chiral chromatography.

  • Step 5: Purification. The isolated this compound is purified, typically by recrystallization from a solvent mixture like water-ethanol, to achieve the desired purity.[4]

Fermentation Workflow

The fermentation process is a biological workflow centered on creating an optimal environment for a highly specialized microorganism to function as a biocatalyst.

cluster_fermentation Industrial Fermentation Workflow for this compound strain Strain Development (Metabolic Engineering of C. glutamicum or E. coli) seed Seed Culture Preparation (Inoculum Growth) strain->seed fermentation Fed-Batch Fermentation (Bioreactor with Controlled pH, Temp, DO, Feed) seed->fermentation Inoculation harvest Broth Harvesting & Cell Separation (Centrifugation/Filtration) fermentation->harvest purification Purification from Broth (Ion-Exchange Chromatography) harvest->purification final Crystallization & Drying purification->final l_iso Pure this compound final->l_iso

Caption: Workflow for this compound production via microbial fermentation, a streamlined process that directly yields the desired L-isomer.

Experimental Protocol (Conceptual Fed-Batch Fermentation):

  • Step 1: Strain and Seed Culture Preparation. A metabolically engineered, high-yield strain of Corynebacterium glutamicum or E. coli is selected.[6][7] A seed culture is prepared by inoculating the strain into a small volume of nutrient-rich medium and incubating it (e.g., at 31.5°C with shaking) to achieve a high cell density.[4]

  • Step 2: Fermentation. The seed culture is aseptically transferred to a large, sterile bioreactor containing the production medium. This medium consists of a primary carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and essential minerals and growth factors.[4][20] The fermentation is run in a fed-batch mode, where a concentrated glucose solution is continuously or intermittently fed to the culture to maintain optimal substrate levels and maximize production.

  • Step 3: Process Monitoring and Control. Throughout the fermentation (typically 48-72 hours), critical parameters such as pH, temperature, and dissolved oxygen (DO) are rigorously monitored and controlled.[4][16] For example, pH is often maintained around 7.0 by the automated addition of ammonia, which also serves as a nitrogen source.[4] Samples are taken periodically to measure cell density and this compound concentration using HPLC.[4][20]

  • Step 4: Downstream Processing - Cell Separation. Once the fermentation reaches its peak yield, the broth is harvested. The microbial cells are separated from the liquid broth (which contains the dissolved this compound) using centrifugation or filtration.[4][17]

  • Step 5: Downstream Processing - Purification. The cell-free supernatant is then passed through a cation-exchange chromatography column. The this compound binds to the resin, while impurities are washed away. The purified this compound is then eluted, concentrated, and crystallized to yield a high-purity final product.[4]

Scientific Integrity and Causality: Why Fermentation Prevails

The industrial shift from chemical synthesis to fermentation is not arbitrary; it is a direct consequence of the inherent scientific and economic advantages of the biotechnological approach.

  • The Power of Stereospecificity: The enzymes within the microbial biosynthetic pathways are chiral catalysts of unparalleled precision. They operate on three-dimensional substrates to produce a single stereoisomer, this compound. This biological elegance eliminates the need for the costly and yield-reducing resolution steps that plague chemical synthesis, representing the single most important factor in its economic superiority.[21]

  • Trustworthiness Through Metabolic Engineering: The reliability of fermentation has been dramatically enhanced by decades of metabolic engineering. Scientists can now rationally design microbial strains by:

    • Removing Feedback Inhibition: Key enzymes in the biosynthetic pathway, which are naturally inhibited by high concentrations of this compound, are modified to be resistant to this feedback, ensuring continuous production.[22][23]

    • Enhancing Precursor Supply: Metabolic pathways are re-routed to increase the availability of key precursors, channeling more carbon flux towards this compound synthesis.[23]

    • Improving Export: The transport systems that export this compound out of the cell can be overexpressed, preventing intracellular accumulation that could become toxic or inhibitory and increasing the final titer in the medium.[24] These modifications create a robust, self-validating biological system where the genetic blueprint reliably directs the cell to overproduce the target molecule.

  • Sustainability and Authoritative Grounding: The use of renewable feedstocks like glucose from corn or sugarcane positions fermentation as a more sustainable technology compared to chemical synthesis, which often relies on finite petrochemical resources.[9] This aligns with the growing global emphasis on green chemistry and sustainable manufacturing practices.

Conclusion

For the production of this compound, the comparison between chemical synthesis and fermentation presents a clear verdict. While chemical synthesis offers a viable, albeit complex, route to the molecule, it is fundamentally handicapped by its lack of stereocontrol, resulting in inefficient and costly processes at an industrial scale.

Microbial fermentation, powered by advances in metabolic engineering and bioprocess optimization, stands as the superior methodology. It is a more sustainable, economically favorable, and efficient process that directly yields the biologically active L-isomer with high purity and titer. For researchers and professionals in drug development and manufacturing, leveraging the precision and efficiency of microbial fermentation is the authoritative and strategically sound approach for the production of this compound.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of biopharmaceutical manufacturing, drug development, and fundamental research, the purity of raw materials is not merely a quality metric—it is a cornerstone of scientific validity and product safety. L-isoleucine, an essential amino acid, is a critical component in cell culture media, parenteral nutrition, and as a chiral building block in synthesis. Impurities, which can range from other amino acids and stereoisomers to heavy metals and endotoxins, can have profound effects on experimental outcomes, cell viability, and patient safety.

This guide provides a comprehensive framework for the analytical assessment of this compound purity from various commercial suppliers. It is designed to move beyond a simple checklist of tests, offering insights into the causality behind methodological choices and establishing a self-validating system for robust and reliable quality assessment.

Overall Analytical Workflow

A multi-tiered analytical approach is required to build a complete purity profile of an this compound sample. Each stage targets a different class of potential impurities, from bulk identity and stereoisomeric integrity to trace-level contaminants. The following workflow provides a systematic path from sample reception to a final, comprehensive purity assessment.

This compound Purity Assessment Workflow cluster_0 Tier 1: Identity & Basic Properties cluster_1 Tier 2: Chromatographic Purity cluster_2 Tier 3: Trace Contaminants cluster_3 Tier 4: Data Synthesis T1_ID Identity Confirmation (FTIR Spectroscopy) T2_RP Related Amino Acids (Reversed-Phase HPLC) T1_ID->T2_RP T1_SR Chiral Integrity (Specific Optical Rotation) T2_Chiral Enantiomeric Purity (Chiral HPLC) T1_SR->T2_Chiral T3_HM Heavy Metals (ICP-MS) T2_RP->T3_HM T3_Endo Bacterial Endotoxins (LAL Test) T2_Chiral->T3_Endo T4_Report Comprehensive Purity Report & Supplier Comparison T3_HM->T4_Report T3_Endo->T4_Report Sample This compound Samples (Suppliers A, B, C) Sample->T1_ID Sample->T1_SR

Caption: High-level workflow for this compound purity analysis.

Tier 1: Identity and Chiral Integrity Confirmation

Before delving into impurity profiling, it is crucial to confirm the bulk material's identity and its fundamental chiral nature. These initial tests are rapid and ensure that the material is indeed this compound.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds within the molecule.[1] It is an excellent first-pass technique to confirm that the material's chemical structure is consistent with this compound, as no two unique compounds produce the exact same infrared spectrum.[1] The United States Pharmacopeia (USP) monograph for isoleucine specifies infrared absorption as a primary identification test.[2][3]

Protocol:

  • Prepare a potassium bromide (KBr) disk by mixing ~1 mg of the this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent pellet.

  • Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum with a certified USP this compound Reference Standard.[4]

  • Acceptance Criterion: The sample spectrum must exhibit similar intensities of absorption at the same wavenumbers as the reference standard.[5]

Chiral Integrity by Specific Optical Rotation

Causality: Chirality is a critical attribute of amino acids. This compound is optically active and will rotate plane-polarized light in a specific direction. The specific rotation is a fundamental physical constant that can provide a rapid assessment of chiral purity. A significant deviation from the expected value can indicate either gross enantiomeric (D-isomer) contamination or the presence of other optically active impurities. The measurement is highly dependent on concentration, solvent, and temperature, which must be rigorously controlled.[6][7]

Protocol:

  • Accurately weigh and dissolve 1.0 g of the dried this compound sample in 6 N hydrochloric acid to make 25.0 mL of solution.[5]

  • Use a calibrated polarimeter with a sodium lamp (589 nm) and a 100 mm path length cell.

  • Measure the optical rotation of the solution at a controlled temperature (e.g., 20°C or 25°C).

  • Acceptance Criterion: The specific rotation should fall within the compendial range, typically between +38.9° and +41.8° for the USP standard.[2][3][8]

Tier 2: High-Resolution Chromatographic Purity

Chromatography is the cornerstone of impurity profiling, allowing for the separation and quantification of closely related substances. For this compound, this involves assessing both related amino acid impurities and, critically, its stereoisomeric impurities.

Chromatographic_Methods cluster_impurities Target Impurities cluster_methods Analytical Techniques Impurity_Related Related Amino Acids (e.g., Leucine, Valine) Impurity_Chiral Stereoisomers (D-allo-Isoleucine, D-Isoleucine) Method_HPLC Reversed-Phase HPLC (Assay & Related Substances) Method_HPLC->Impurity_Related Separates based on polarity/hydrophobicity Method_Chiral Chiral HPLC (Enantiomeric Purity) Method_Chiral->Impurity_Chiral Separates based on 3D spatial arrangement

Caption: Relationship between impurity types and HPLC methods.

Related Amino Acids by Reversed-Phase HPLC (RP-HPLC)

Causality: Manufacturing processes for this compound (often fermentation) can result in the presence of other structurally similar amino acids.[9][10] RP-HPLC separates molecules based on their hydrophobicity. To enhance retention and detection of polar amino acids, pre-column derivatization is often employed, which attaches a chromophore or fluorophore to the amino group.[11][12] This allows for sensitive detection and quantification of impurities.

Protocol (Illustrative OPA Derivatization Method):

  • System Suitability: Prepare a solution containing known quantities of USP this compound RS and USP L-Valine RS.[3] The resolution between the two peaks must meet a predefined specification (e.g., >2.0) to ensure the system can adequately separate related compounds.

  • Standard Preparation: Prepare a standard solution of USP this compound RS at a known concentration (e.g., 0.05 mg/mL).

  • Sample Preparation: Prepare a sample solution of the this compound being tested at a higher concentration (e.g., 10 mg/mL).[3]

  • Derivatization: Mix an aliquot of each solution with o-phthalaldehyde (OPA) reagent in a borate buffer. The reaction is rapid and forms a highly fluorescent isoindole derivative.

  • Chromatography:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution using (A) Sodium Phosphate buffer and (B) Acetonitrile/Methanol/Water mixture.

    • Detection: Fluorescence (Excitation: 330 nm, Emission: 460 nm).[13]

    • Injection Volume: 10 µL.

  • Analysis: Quantify any impurity peaks in the sample chromatogram against the peak area of the this compound standard.

  • Acceptance Criteria: Individual impurities should not exceed compendial limits (e.g., <0.5%), and the total of all impurities should also be below a specified threshold.

Enantiomeric Purity by Chiral HPLC

Causality: this compound has two chiral centers, meaning it can exist in four stereoisomeric forms: this compound, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The presence of the D-enantiomer is a critical purity attribute, as it can be biologically inactive or even detrimental in certain applications.[14][15][16] Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with enantiomers, allowing for their separation. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.

Protocol:

  • System Suitability: Prepare a solution containing a mix of this compound and D-isoleucine to confirm baseline separation.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a defined concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Methanol/Water/Acetic Acid.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Integrate the peak corresponding to D-isoleucine (and other stereoisomers if present) and calculate its percentage relative to the this compound peak area.

  • Acceptance Criterion: The content of D-isoleucine should be extremely low, typically below 0.1%.

Tier 3: Trace Contaminant Analysis

Beyond organic impurities, inorganic and biological contaminants must be controlled to levels that are safe for the intended application, especially in pharmaceuticals and bioprocessing.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Causality: Heavy metals can be introduced as contaminants from raw materials, catalysts, or processing equipment during manufacturing.[17][18] USP chapters <232> and <233> have moved away from older, less specific colorimetric tests to the highly sensitive and element-specific ICP-MS technique.[19][20] This method can detect and quantify multiple elements at parts-per-billion (ppb) levels.[17][21]

Protocol:

  • Sample Digestion: Accurately weigh the this compound sample and digest it using a mixture of nitric acid and hydrochloric acid in a closed microwave digestion system. This process breaks down the organic matrix, leaving the metals in an aqueous solution.

  • Analysis: Introduce the digested sample solution into the ICP-MS. The high-temperature argon plasma ionizes the atoms, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

  • Quantification: Calibrate the instrument using multi-element standards. Quantify key toxic elements including the "Big Four": Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg), as well as others specified by USP <232>.[19]

  • Acceptance Criteria: Concentrations must be below the limits specified in USP <232> for oral or parenteral administration, depending on the product's final use. For example, the limit for lead is often set at 0.5 ppm.

Bacterial Endotoxins by Limulus Amebocyte Lysate (LAL) Test

Causality: Endotoxins are lipopolysaccharides from the cell walls of Gram-negative bacteria and are potent pyrogens (fever-inducing substances).[22] Their presence in parenteral drugs or bioprocessing reagents is a major safety concern.[22][23] The LAL test is the gold standard for endotoxin detection, based on an enzymatic cascade triggered by endotoxins, which is extracted from the blood cells of the horseshoe crab.[24][25]

Protocol (Kinetic Chromogenic Method):

  • Method Suitability: The sample must be tested for inhibition or enhancement of the assay.[26] This is done by spiking the sample at various dilutions with a known amount of endotoxin and ensuring the recovery is within an acceptable range (e.g., 50-200%).

  • Sample Preparation: Dissolve the this compound sample in LAL Reagent Water to the appropriate, non-interfering dilution.

  • Assay: Add the sample, positive controls, and negative controls to a 96-well plate containing the LAL reagent and a chromogenic substrate.

  • Detection: An incubating microplate reader measures the rate of color development over time. The rate is directly proportional to the amount of endotoxin present.[22][23]

  • Quantification: The endotoxin level is calculated in Endotoxin Units (EU) per milligram of this compound by comparing the sample's reaction time to a standard curve.

  • Acceptance Criterion: The endotoxin level must be below the limit specified by the relevant pharmacopeia for the intended application.

Comparative Data Summary

To effectively compare suppliers, all quantitative data should be consolidated into a clear, structured table. The following table presents hypothetical data for this compound from three different commercial suppliers.

Parameter Specification Supplier A Supplier B Supplier C
Identification (FTIR) Conforms to RSConformsConformsConforms
Specific Rotation +38.9° to +41.8°+41.2°+40.9°+39.5°
Assay (HPLC, %) 98.5% - 101.5%99.8%99.1%100.2%
D-Isoleucine (Chiral HPLC, %) ≤ 0.1%0.03%0.25%0.08%
Largest Unspecified Impurity (HPLC, %) ≤ 0.5%0.07%0.45% (Leucine)0.11%
Total Impurities (HPLC, %) ≤ 1.0%0.15%0.78%0.22%
Lead (Pb) (ICP-MS, ppm) ≤ 0.5 ppm< 0.1 ppm< 0.1 ppm0.4 ppm
Endotoxins (LAL, EU/mg) ≤ 0.5 EU/mg< 0.05 EU/mg< 0.05 EU/mg0.45 EU/mg

Interpretation of Hypothetical Results:

  • Supplier A: Demonstrates the highest overall purity. It excels in both chemical and chiral purity and has very low levels of trace contaminants. This source would be ideal for demanding applications like final drug formulation or sensitive cell culture work.

  • Supplier B: While meeting the overall assay specification, this material shows a significant out-of-specification result for enantiomeric purity (0.25% D-Isoleucine) and a high level of Leucine. This supplier might be unsuitable for applications where stereochemistry is critical.

  • Supplier C: This material meets most chemical purity specifications but has higher, albeit within-spec, levels of heavy metals and endotoxins. It could be a cost-effective option for less critical applications, but would require careful risk assessment for use in parenteral products.

Conclusion and Recommendations

The selection of a commercial this compound supplier must be guided by a comprehensive, risk-based analytical assessment. No single test is sufficient; a combination of identity, chiral, chromatographic, and trace contaminant analyses is required to build a complete quality profile.

As demonstrated, Supplier A represents a high-purity grade suitable for all applications. Supplier B presents a clear risk due to enantiomeric contamination, highlighting the absolute necessity of chiral-specific methods. Supplier C serves as a reminder that even materials meeting specifications can vary in quality, and the "fitness for use" must be the ultimate deciding factor.

By implementing the rigorous, multi-tiered workflow described in this guide, researchers and drug developers can confidently select raw materials, ensuring the integrity of their research, the consistency of their manufacturing processes, and the safety of the final product.

References

L-Isoleucine vs. L-Leucine: A Comparative Guide to their Differential Effects on mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of cellular signaling, the mechanistic target of rapamycin (mTOR) pathway stands as a central regulator of growth, proliferation, and metabolism. Its activation is exquisitely sensitive to a variety of upstream cues, most notably the availability of amino acids. Among these, the branched-chain amino acids (BCAAs) L-leucine and L-isoleucine have emerged as key allosteric regulators of mTOR complex 1 (mTORC1). While often grouped together, these structural isomers elicit distinct and nuanced effects on mTORC1 signaling, a critical consideration for researchers in fields ranging from metabolic diseases to oncology and muscle physiology. This guide provides an in-depth comparison of this compound and L-leucine, dissecting their differential mechanisms of action, downstream consequences, and the experimental methodologies required to elucidate these differences.

The Convergent Point: The mTORC1 Signaling Nexus

At the heart of this comparison lies the mTORC1 complex. When activated by sufficient nutrient and growth factor signals, mTORC1 phosphorylates a cascade of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][2] A critical step in mTORC1 activation is its recruitment to the lysosomal surface, a process orchestrated by the Rag GTPases.[3][4] In their active state, Rag GTPases act as a scaffold, bringing mTORC1 into proximity with its activator, Rheb.[3][4] The nucleotide loading state of the Rag GTPases is, in turn, controlled by upstream protein complexes that sense amino acid availability.

The Leucine Paradigm: A High-Affinity Switch for mTORC1

L-leucine is widely recognized as the most potent BCAA activator of mTORC1.[1][2] Its primary mechanism of action involves a sophisticated sensing machinery centered around the Sestrin family of proteins, particularly Sestrin2.[4][5][6]

In the absence of leucine, Sestrin2 binds to the GATOR2 complex, an inhibitor of the GATOR1 complex.[7] GATOR1, in turn, functions as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive, GDP-bound state.[7] This intricate series of inhibitions effectively keeps mTORC1 in an inactive state.

The arrival of L-leucine initiates a conformational change in Sestrin2, causing its dissociation from GATOR2.[4][5][6] This liberates GATOR2 to inhibit GATOR1, thereby preventing the inactivation of RagA/B.[7] The now active Rag GTPase heterodimer (RagA/B in a GTP-bound state and RagC/D in a GDP-bound state) recruits mTORC1 to the lysosome for its subsequent activation by Rheb.

cluster_0 Leucine-Sensing Pathway L-Leucine L-Leucine Sestrin2 Sestrin2 L-Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 dissociates from GATOR1 GATOR1 GATOR2->GATOR1 Rag GTPases (inactive) Rag GTPases (GDP-bound) GATOR1->Rag GTPases (inactive) inactivates (GAP activity) Rag GTPases (active) Rag GTPases (GTP-bound) mTORC1 (inactive) mTORC1 (cytosolic) Rag GTPases (active)->mTORC1 (inactive) recruits to lysosome mTORC1 (active) mTORC1 (lysosomal) mTORC1 (inactive)->mTORC1 (active)

Caption: L-Leucine activation of mTORC1 via the Sestrin2-GATOR pathway.

The Isoleucine Effect: A Less Potent, but Independent, Activator

This compound, while structurally similar to leucine, exhibits a demonstrably weaker effect on mTORC1 activation.[8][9] Studies have shown that both the omission of this compound from cell culture media and its subsequent re-addition lead to changes in the phosphorylation status of mTOR and its downstream targets, S6K1 and ribosomal protein S6 (rpS6), indicating its independent role in regulating the pathway.[8]

The differential potency between leucine and isoleucine can be attributed, at least in part, to their varying affinities for Sestrin2. Computational modeling and in vitro binding assays have revealed that this compound binds to Sestrin2 with a lower affinity than L-leucine. This weaker interaction necessitates a higher concentration of this compound to elicit the same level of Sestrin2-GATOR2 dissociation and subsequent mTORC1 activation.[9]

While the Sestrin2-dependent mechanism is the most well-characterized for leucine, it is plausible that this compound may also engage other, less defined, sensing mechanisms to a lesser extent. However, current evidence strongly suggests that Sestrin2 is the primary sensor for both, with the difference in binding affinity being the key determinant of their differential effects.

Amino AcidBinding Affinity to Sestrin2Potency in mTORC1 ActivationPrimary Downstream Effects
L-Leucine High (Kd ≈ 20 µM)[4][5][6]HighPotent stimulator of muscle protein synthesis[1][2]
This compound Lower than LeucineModerateContributes to glucose metabolism and energy production[1]

Experimental Workflows for Comparative Analysis

To rigorously compare the differential effects of this compound and L-leucine on mTOR signaling, a series of well-controlled experiments are essential. The following protocols provide a framework for such an investigation.

Experimental Workflow: Comparative Analysis of mTORC1 Activation

cluster_workflow Comparative mTORC1 Activation Workflow cluster_analysis Biochemical Analyses Cell Culture 1. Cell Culture (e.g., C2C12 myotubes) Starvation 2. Amino Acid Starvation (e.g., 1-2 hours) Cell Culture->Starvation Stimulation 3. Stimulation (L-Leucine vs. This compound, dose-response & time-course) Starvation->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Analysis 5. Biochemical Analysis Lysis->Analysis Western Blot Western Blot (p-S6K1, p-4E-BP1) IP Immunoprecipitation (Sestrin2-GATOR2) Kinase Assay mTORC1 Kinase Assay

Caption: Workflow for comparing L-leucine and this compound effects on mTORC1.

Detailed Protocol 1: Western Blot Analysis of mTORC1 Downstream Targets

This protocol details the steps to assess the phosphorylation status of S6K1 and 4E-BP1, key downstream effectors of mTORC1, in response to L-leucine and this compound stimulation.

1. Cell Culture and Treatment:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
  • Starve myotubes in amino acid-free DMEM for 1-2 hours.
  • Stimulate with varying concentrations of L-leucine or this compound (e.g., 0, 10, 50, 100, 500 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Detect chemiluminescence and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Detailed Protocol 2: Co-Immunoprecipitation of Sestrin2 and GATOR2

This protocol aims to investigate the dissociation of the Sestrin2-GATOR2 complex in response to L-leucine and this compound.

1. Cell Culture and Treatment:

  • Follow the same cell culture, starvation, and stimulation procedures as in Protocol 1.

2. Immunoprecipitation:

  • Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.3% CHAPS).
  • Pre-clear lysates with protein A/G agarose beads.
  • Incubate lysates with an antibody against a GATOR2 subunit (e.g., WDR24) or a control IgG overnight at 4°C.
  • Add protein A/G agarose beads to pull down the antibody-protein complexes.
  • Wash the immunoprecipitates extensively.

3. Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Perform Western blotting as described in Protocol 1, probing for Sestrin2 and the immunoprecipitated GATOR2 subunit.

Detailed Protocol 3: In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1 immunoprecipitated from cells stimulated with L-leucine or this compound.

1. Immunoprecipitation of mTORC1:

  • Following cell treatment and lysis (as in Protocol 2), immunoprecipitate mTORC1 using an anti-Raptor antibody.

2. Kinase Reaction:

  • Wash the immunoprecipitated mTORC1 complex with kinase assay buffer.
  • Resuspend the beads in kinase buffer containing a recombinant, inactive substrate (e.g., GST-4E-BP1) and ATP.
  • Incubate at 30°C for 30 minutes to allow for phosphorylation of the substrate.

3. Analysis:

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
  • Perform Western blotting and probe for the phosphorylated substrate (e.g., phospho-4E-BP1).

Conclusion: From Nuanced Mechanisms to Targeted Interventions

The differential effects of this compound and L-leucine on mTORC1 signaling underscore the exquisite specificity of cellular nutrient sensing. L-leucine's role as a potent, high-affinity activator of the Sestrin2-GATOR2-Rag GTPase axis solidifies its position as a primary driver of protein synthesis. In contrast, this compound, while capable of independently activating mTORC1, does so with lower potency, likely due to its weaker interaction with Sestrin2.

For researchers in drug development and nutritional science, understanding these distinctions is paramount. The targeted modulation of mTORC1 activity holds therapeutic promise for a range of conditions, and the choice of amino acid stimulus can significantly impact experimental outcomes and their interpretation. The methodologies outlined in this guide provide a robust framework for dissecting these nuanced signaling events, paving the way for more precise and effective strategies to manipulate the mTOR pathway for therapeutic benefit.

References

A Senior Application Scientist's Guide to Cross-Validation of Colorimetric Assays for L-Isoleucine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-isoleucine, an essential branched-chain amino acid (BCAA), is critical in diverse fields ranging from metabolic research to biopharmaceutical production. The choice of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an in-depth technical comparison of common colorimetric assays for this compound quantification, grounded in scientific principles and supported by experimental data. Here, we will delve into the nuances of the classic Ninhydrin and o-Phthaldialdehyde (OPA) assays, alongside a more specific enzymatic assay for branched-chain amino acids. This guide is designed to empower you to make informed decisions when selecting and validating an assay for your specific research needs.

The Importance of this compound Quantification

This compound is one of the three branched-chain amino acids, playing a crucial role in protein synthesis, glucose metabolism, and immune function. In the context of drug development, particularly for biologics produced in cell cultures, monitoring this compound levels in the culture medium is vital for optimizing protein production and ensuring product quality. Furthermore, in clinical research, altered this compound levels have been implicated in various metabolic disorders, making its accurate measurement a key aspect of diagnostics and therapeutic monitoring.

Principles of Colorimetric Assays for Amino Acid Quantification

Colorimetric assays offer a convenient and cost-effective approach for quantifying molecules of interest. The fundamental principle involves a chemical reaction that produces a colored product, the absorbance of which is directly proportional to the concentration of the analyte.

The Ninhydrin Assay: A Classic Approach

The Ninhydrin test is a widely used method for the detection and quantification of amino acids.[1] The reaction is based on the oxidative deamination of the α-amino group of an amino acid by two molecules of ninhydrin.[1] This multi-step reaction results in the formation of a deep purple-colored compound known as Ruhemann's purple, which exhibits maximum absorbance at 570 nm.[1][2]

The choice of reaction conditions, such as temperature and pH, is critical for the completeness of the reaction. Heating the reaction mixture is necessary to drive the decarboxylation and condensation steps.[3][4] However, it's important to note that the color intensity can be influenced by the specific amino acid, and the assay is not specific to this compound, as it reacts with most primary and secondary amines, including other amino acids and ammonia.[1][5]

The o-Phthaldialdehyde (OPA) Assay: A Sensitive Alternative

The OPA assay is another popular method for the quantification of primary amines, including amino acids.[6] In an alkaline environment and in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid), OPA reacts with the primary amino group of this compound to form a highly fluorescent and colored isoindole derivative.[6] This derivative can be quantified by measuring its absorbance, typically around 340 nm.[7]

The OPA assay is generally considered more sensitive than the Ninhydrin assay and is favored for its rapid reaction at room temperature.[6] A key limitation of the OPA assay is its inability to react with secondary amines, such as proline and hydroxyproline.[6] Similar to the Ninhydrin assay, the OPA method is not specific for this compound and will detect other primary amino acids present in the sample.

Enzymatic Assays: Towards Higher Specificity

To overcome the lack of specificity of the general amino acid assays, enzymatic methods can be employed. For branched-chain amino acids like this compound, assays utilizing the enzyme L-amino acid oxidase or a specific BCAA aminotransferase are available.[8][9]

The principle of one such colorimetric assay involves the oxidative deamination of BCAAs by a specific enzyme, which produces NADH.[7][9] The NADH then reduces a probe to generate a colored product with an absorbance maximum at 450 nm.[7][9] While these assays are often sold as kits for the quantification of total BCAAs (leucine, isoleucine, and valine), they offer significantly higher specificity compared to the Ninhydrin and OPA assays.[1][6][7][9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the colorimetric assays discussed. It is crucial to validate these protocols in your laboratory and with your specific sample matrix.

Protocol 1: Ninhydrin Assay for Total Amino Acid Quantification

This protocol is a generalized procedure and should be optimized for your specific application.

Materials:

  • Ninhydrin reagent (e.g., 2% (w/v) in ethanol or a commercially available solution).[2]

  • This compound standard solution (e.g., 1 mM in distilled water).

  • Sample containing this compound.

  • Water bath.

  • Spectrophotometer.

Procedure:

  • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting the stock solution.

  • In separate test tubes, add 1 mL of each standard, your sample, and a blank (1 mL of distilled water).

  • To each tube, add 0.5 mL of the Ninhydrin reagent and mix well.[4]

  • Cover the tubes and place them in a boiling water bath for 15 minutes.[4]

  • Cool the tubes to room temperature in a cold water bath.[4]

  • Add 5 mL of 50% ethanol to each tube and mix thoroughly.

  • Measure the absorbance of each solution at 570 nm using the blank to zero the spectrophotometer.[4]

  • Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of total amino acids in your sample from the standard curve.

Protocol 2: OPA Assay for Primary Amino Acid Quantification

This protocol provides a general framework for the OPA assay.

Materials:

  • OPA reagent (prepare fresh): Dissolve OPA in a suitable buffer (e.g., borate buffer, pH 9.5) and add a thiol-containing compound like 3-mercaptopropionic acid.[7] Commercially available OPA reagent solutions are also an option.

  • This compound standard solution (e.g., 1 mM in distilled water).

  • Sample containing this compound.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of this compound standards of known concentrations (e.g., 50, 100, 200, 400, 600, 800, 1000 µM).

  • In a 96-well plate, add 20 µL of each standard, your sample, and a blank (20 µL of distilled water) to separate wells.

  • Add 200 µL of the freshly prepared OPA reagent to each well.

  • Incubate the plate at room temperature for 2 minutes, protected from light.[10]

  • Measure the absorbance at 340 nm using a microplate reader.[7]

  • Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of primary amino acids in your sample from the standard curve.

Protocol 3: Enzymatic Assay for Branched-Chain Amino Acid (BCAA) Quantification

This protocol is based on commercially available colorimetric kits for BCAA quantification.[9] Always refer to the specific kit's manual for detailed instructions.

Materials:

  • Commercial BCAA colorimetric assay kit (containing BCAA enzyme mix, substrate mix, assay buffer, and a standard).[9]

  • Sample containing this compound.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a standard curve using the provided BCAA standard (often L-leucine) according to the kit's instructions.

  • Prepare your samples as recommended in the kit manual. This may involve dilution to fall within the linear range of the assay.

  • Prepare a reaction mix by combining the assay buffer, enzyme mix, and substrate mix as per the kit's protocol.[6]

  • To each well of a 96-well plate, add your standards and samples.

  • Add the reaction mix to each well and mix gently.

  • Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 30-60 minutes), protected from light.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Construct a standard curve and determine the BCAA concentration in your samples.

Cross-Validation of Colorimetric Assays

To ensure the reliability of your this compound quantification, it is essential to perform a cross-validation of the chosen assay. This process involves a systematic evaluation of the assay's performance characteristics to demonstrate its suitability for the intended purpose.[11] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[4][5]

Workflow for Cross-Validation of this compound Quantification Assays

CrossValidationWorkflow Cross-Validation Workflow for this compound Assays cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation cluster_conclusion 4. Conclusion & Implementation Define_ATP Define Analytical Target Profile (ATP) (e.g., required precision, accuracy) Select_Assays Select Candidate Assays (Ninhydrin, OPA, Enzymatic) Define_ATP->Select_Assays Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1) / USP <1225>) Select_Assays->Define_Validation_Parameters Prepare_Standards Prepare Certified this compound Standards Define_Validation_Parameters->Prepare_Standards Perform_Assays Perform Assays in Parallel Prepare_Standards->Perform_Assays Prepare_Samples Prepare Spiked & Real Samples Perform_assys Perform_assys Prepare_Samples->Perform_assys Assess_Linearity Linearity & Range Perform_Assays->Assess_Linearity Assess_Accuracy Accuracy (Recovery) Assess_Precision Precision (Repeatability & Intermediate) Assess_Specificity Specificity (Interference) Assess_LOD_LOQ LOD & LOQ Compare_Performance Compare Assay Performance Assess_LOD_LOQ->Compare_Performance Select_Optimal_Assay Select Optimal Assay for Purpose Compare_Performance->Select_Optimal_Assay Document_Validation Document Validation Report Select_Optimal_Assay->Document_Validation

Caption: A workflow for the cross-validation of colorimetric assays for this compound quantification.

Performance Comparison of Colorimetric Assays

The selection of an appropriate assay depends on a careful consideration of its performance characteristics. The following table summarizes key performance parameters for the discussed assays. It is important to note that specific values can vary depending on the experimental conditions and the sample matrix. The data presented here is a synthesis from various sources and commercial kits, and for the Ninhydrin and OPA assays, the data often pertains to general amino acids due to a lack of this compound-specific published validation data.

Parameter Ninhydrin Assay o-Phthaldialdehyde (OPA) Assay Enzymatic BCAA Assay
Principle Oxidative deamination of α-amino groups.[1]Reaction with primary amines in the presence of a thiol.[6]Enzymatic conversion of BCAAs producing a detectable product.[9]
Specificity Low (reacts with most amino acids, ammonia, and primary/secondary amines).[1][5]Moderate (reacts with primary amino acids).[6]High (specific for BCAAs: Leucine, Isoleucine, Valine).[9]
Linearity (R²) >0.99 (for total amino acids).[12]>0.996 (for individual amino acids).[13]Typically >0.99 (for total BCAAs).
Limit of Detection (LOD) ~0.03 mmol L⁻¹ (for total free amino acids).[14]~0.9 pmol (for individual amino acids, UV detection).[15]~10 µM (for total BCAAs).[7]
Limit of Quantification (LOQ) ~0.1 mmol L⁻¹ (for total free amino acids).[14]~3.8 pmol (for individual amino acids, UV detection).[15]~15.6 µM (for total BCAAs).[16]
Interferences Reducing agents, oxidizing agents, ammonia.[5]Secondary amines (no reaction), potential for quenching in complex matrices.Substances that interfere with the enzyme or the detection chemistry (e.g., high concentrations of NADH).[17]
Advantages Inexpensive, simple procedure.High sensitivity, rapid reaction at room temperature.[6]High specificity, suitable for complex biological samples.
Disadvantages Low specificity, requires heating, color yield varies between amino acids.[3][5]Not reactive with secondary amines, reagent stability can be a concern.[6]More expensive, measures total BCAAs (not this compound alone), potential for enzyme inhibition.

Conclusion and Recommendations

The choice of a colorimetric assay for this compound quantification is a trade-off between specificity, sensitivity, and practicality.

  • The Ninhydrin assay , while simple and inexpensive, suffers from a significant lack of specificity, making it suitable primarily for estimating total amino acid concentration in relatively simple matrices.

  • The OPA assay offers a considerable improvement in sensitivity and convenience. However, its reactivity is limited to primary amines, and like the Ninhydrin assay, it does not differentiate between different primary amino acids.

  • For applications demanding higher specificity, an enzymatic assay for BCAAs is the most appropriate choice among the colorimetric methods discussed. While it quantifies the combined concentration of leucine, isoleucine, and valine, it effectively eliminates interference from other amino acids, providing a more accurate assessment of BCAA levels.

For absolute quantification of this compound, chromatographic methods such as HPLC or LC-MS/MS are the gold standard, offering the ability to separate and individually quantify each amino acid. However, for high-throughput screening or routine process monitoring where a rapid and cost-effective estimation of BCAA levels is sufficient, a well-validated enzymatic colorimetric assay is a robust and reliable option.

References

A Comparative Analysis of the Metabolic Effects of Dietary L-Isoleucine and L-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The branched-chain amino acids (BCAAs) L-leucine, L-isoleucine, and L-valine are essential amino acids crucial for protein synthesis and overall metabolic health.[1][2] While often grouped, emerging evidence reveals that these BCAAs exert distinct and sometimes opposing effects on metabolic processes. This guide provides an in-depth comparison of the metabolic impacts of dietary this compound and L-valine, moving beyond their shared role in muscle protein synthesis to explore their unique influences on glucose homeostasis, lipid metabolism, and insulin signaling. Understanding these differences is paramount for researchers and drug development professionals investigating metabolic disorders such as obesity and type 2 diabetes. While elevated levels of both isoleucine and valine are associated with insulin resistance, recent studies suggest that dietary restriction of these amino acids, particularly isoleucine, can lead to significant metabolic benefits.[3][4][5] This guide will delve into the experimental evidence that substantiates these claims, offering a nuanced perspective on the individual roles of this compound and L-valine in metabolic health.

Comparative Metabolic Effects: this compound vs. L-Valine

The following table summarizes the key differential metabolic effects of this compound and L-valine based on preclinical and clinical studies.

Metabolic ParameterThis compoundL-ValineKey Findings & References
Glucose Homeostasis Plays a significant role in regulating blood sugar levels.[3][4] Supplementation can enhance glucose uptake into muscle cells.[1] Restriction of dietary isoleucine improves insulin sensitivity and glucose tolerance.[3][5]Also associated with insulin resistance at high levels.[3] A catabolite of valine, 3-hydroxyisobutyrate (3-HIB), is linked to insulin resistance by promoting fatty acid uptake in muscle.[3][6]High levels of both are found in the blood of diabetic individuals.[3][4] However, studies suggest isoleucine has a more direct and potent role in glucose metabolism regulation.[1][7]
Lipid Metabolism Restriction of dietary isoleucine leads to reduced adiposity.[4] It can stimulate lipolysis in white adipose tissue when deficient in the diet.[8][9]High levels of valine can contribute to lipid accumulation in muscle and liver.[3][5] Valine-derived catabolites are precursors for branched-chain fatty acid synthesis.[10]Both amino acids can influence lipid metabolism, but their mechanisms differ. Isoleucine restriction appears to promote fat loss through increased energy expenditure, while high valine can lead to ectopic lipid deposition.
Energy Expenditure Restriction of dietary isoleucine has been shown to increase energy expenditure.[3][5] This effect may be mediated by the hormone Fibroblast Growth Factor 21 (FGF21).[5]The effect of valine on energy expenditure is less pronounced compared to isoleucine.[3]The differential impact on energy expenditure is a key distinction, with isoleucine restriction showing more promise for promoting a negative energy balance.
Insulin Signaling Can modulate insulin signaling pathways. High levels are associated with insulin resistance.[4]High levels are also linked to insulin resistance. The metabolite 3-HIB is a key mediator of this effect.[3][6]While both can contribute to insulin resistance, the underlying mechanisms appear distinct. Valine's impact is partly mediated by its catabolites, whereas isoleucine's effects may be more directly related to cellular signaling pathways.
Protein Synthesis Essential for muscle protein synthesis.[1]Also crucial for muscle protein synthesis and nitrogen balance.[1]Both are fundamental for building and repairing muscle tissue, a shared and well-established function of BCAAs.

Signaling Pathways: A Tale of Two Amino Acids

The metabolic effects of this compound and L-valine are mediated by complex signaling pathways. While both can influence the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and metabolism, their downstream effects and interactions with other pathways diverge.

BCAA_Metabolic_Signaling cluster_isoleucine This compound cluster_valine L-Valine cluster_shared Shared Function Isoleucine Dietary this compound Ile_Metabolism Isoleucine Metabolism Isoleucine->Ile_Metabolism mTORC1_Ile mTORC1 Activation Isoleucine->mTORC1_Ile Activates Glucose_Uptake Increased Glucose Uptake (Muscle) Ile_Metabolism->Glucose_Uptake Promotes FGF21 Increased FGF21 Secretion Ile_Metabolism->FGF21 Stimulates (in restriction) Energy_Expenditure Increased Energy Expenditure FGF21->Energy_Expenditure Leads to Insulin_Sensitivity Improved Insulin Sensitivity Energy_Expenditure->Insulin_Sensitivity Contributes to Protein_Synthesis Muscle Protein Synthesis mTORC1_Ile->Protein_Synthesis Valine Dietary L-Valine Val_Metabolism Valine Metabolism Valine->Val_Metabolism mTORC1_Val mTORC1 Activation Valine->mTORC1_Val Activates HIB 3-Hydroxyisobutyrate (3-HIB) Val_Metabolism->HIB Produces FA_Uptake Increased Fatty Acid Uptake (Muscle) HIB->FA_Uptake Promotes Insulin_Resistance Insulin Resistance FA_Uptake->Insulin_Resistance Contributes to mTORC1_Val->Protein_Synthesis

Caption: Differential signaling pathways of this compound and L-valine.

Experimental Protocol: Preclinical Investigation of Metabolic Effects

This protocol outlines a robust preclinical study in a mouse model to compare the metabolic effects of dietary this compound and L-valine supplementation. The experimental design aims to provide a comprehensive assessment of glucose homeostasis, lipid metabolism, and energy balance.

1. Animal Model and Housing:

  • Species: C57BL/6J mice (male, 8 weeks old). This strain is widely used for metabolic studies and is susceptible to diet-induced obesity.

  • Housing: Mice should be individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Acclimation: Allow a 1-week acclimation period with ad libitum access to standard chow and water before the start of the experiment.

2. Diet Formulation and Experimental Groups:

  • Basal Diet: A purified, high-fat diet (HFD; e.g., 45% kcal from fat) will serve as the base for the experimental diets. This will induce a metabolic stress that allows for the clear observation of the effects of the amino acid supplementation.

  • Experimental Groups (n=10-12 mice per group):

    • Control Group: HFD with a standard amino acid profile.

    • High this compound Group: HFD supplemented with an excess of this compound (e.g., 2-3 times the standard amount).

    • High L-Valine Group: HFD supplemented with an excess of L-valine (e.g., 2-3 times the standard amount).

    • Pair-Fed Control Group: A group pair-fed to the average intake of one of the supplemented groups to control for potential differences in food consumption.

3. Experimental Timeline and Procedures:

  • Duration: 12-16 weeks.

  • Weekly Monitoring:

    • Body weight and food intake.

  • Metabolic Phenotyping (performed at baseline and at the end of the study):

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Indirect Calorimetry: Place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure over a 24-hour period.

  • Terminal Procedures:

    • Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, cholesterol), and amino acid concentrations.

    • Tissue Collection: Harvest and weigh liver, epididymal white adipose tissue (eWAT), and skeletal muscle (e.g., gastrocnemius). A portion of each tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for histological analysis.

4. Molecular and Histological Analyses:

  • Gene Expression Analysis (qPCR): Analyze the expression of genes involved in glucose and lipid metabolism (e.g., Srebf1, Fasn, Ppara, Ucp1) in the liver and adipose tissue.

  • Western Blotting: Assess the phosphorylation status of key proteins in the insulin signaling pathway (e.g., AKT, mTORC1) in muscle and liver tissue.

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess for steatosis and on adipose tissue to measure adipocyte size.

5. Statistical Analysis:

  • Data should be analyzed using appropriate statistical tests, such as two-way ANOVA for repeated measures (GTT, ITT) and one-way ANOVA for terminal measurements, followed by post-hoc tests for multiple comparisons. A p-value of <0.05 will be considered statistically significant.

Conclusion

The distinct metabolic roles of this compound and L-valine underscore the importance of moving beyond the generalized view of BCAAs. While both are indispensable for protein synthesis, their individual impacts on glucose and lipid metabolism are markedly different. The evidence suggests that high levels of both amino acids can be detrimental to metabolic health, contributing to insulin resistance. However, the underlying mechanisms diverge, with L-valine's negative effects being partly mediated by its catabolite 3-HIB, and this compound having a more direct influence on glucose uptake and energy expenditure, potentially through FGF21 signaling.[3][5][6] These findings have significant implications for the development of targeted nutritional strategies and therapeutic interventions for metabolic diseases. Further research, employing rigorous experimental designs as outlined in this guide, is essential to fully elucidate the intricate metabolic interplay of these essential amino acids and to harness this knowledge for the advancement of human health.

References

evaluating the performance of different chiral columns for isoleucine isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

An Expert's Guide to Evaluating Chiral Columns for the Separation of Isoleucine Isomers

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers is not merely an analytical task; it is a fundamental requirement for ensuring product safety, efficacy, and quality. Isoleucine, an essential amino acid, presents a unique and significant challenge in this domain. With two chiral centers, it exists as four distinct stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1][2][3] The subtle structural differences between these isomers belie their potentially vast differences in biological activity and metabolic fate, making their accurate separation a critical step in pharmaceutical development, nutritional science, and metabolic research.[2][4][5]

This guide provides an in-depth evaluation of the performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for resolving these four isomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the ideal chiral separation strategy for your application.

The Analytical Challenge: Understanding Isoleucine's Stereochemistry

The core difficulty in separating isoleucine's stereoisomers lies in their structural similarity. The four isomers are composed of two enantiomeric pairs (L/D-isoleucine and L/D-allo-isoleucine) and multiple diastereomeric relationships.

  • Enantiomers: Non-superimposable mirror images (e.g., this compound and D-isoleucine). They have identical physical properties in an achiral environment, making them impossible to separate on standard HPLC columns.

  • Diastereomers: Stereoisomers that are not mirror images (e.g., this compound and L-allo-isoleucine). They have different physical properties and can, in principle, be separated on achiral columns, though resolution is often challenging.[6]

// Relationships L_Ile -> D_Ile [label="Enantiomers\n(Mirror Images)", dir=both, style=dashed]; L_allo_Ile -> D_allo_Ile [label="Enantiomers\n(Mirror Images)", dir=both, style=dashed]; L_Ile -> L_allo_Ile [label="Diastereomers", dir=both]; D_Ile -> D_allo_Ile [label="Diastereomers", dir=both]; L_Ile -> D_allo_Ile [label="Diastereomers", dir=both]; D_Ile -> L_allo_Ile [label="Diastereomers", dir=both]; }

Caption: Stereoisomeric relationships of isoleucine.

A Fork in the Road: Direct vs. Indirect Chiral Separation Strategies

The separation of enantiomers requires the introduction of another chiral entity to create diastereomeric complexes with different energies, which can then be separated. This can be achieved through two primary strategies:

G cluster_direct Direct Method cluster_indirect Indirect Method start Racemic Mixture (e.g., Dthis compound) direct_col Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes start->direct_col indirect_deriv Derivatization with Chiral Reagent start->indirect_deriv direct_sep Separated Enantiomers direct_col->direct_sep diastereomers Diastereomer Mixture indirect_deriv->diastereomers achiral_col Achiral Stationary Phase (e.g., C18) diastereomers->achiral_col indirect_sep Separated Diastereomers achiral_col->indirect_sep

Caption: High-level workflow for chiral separation strategies.

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP). The chiral selector is immobilized on the silica support, and separation occurs through the formation of transient, diastereomeric complexes with the analyte enantiomers. This is often preferred as it avoids extra sample preparation steps.[5]

  • Indirect Method: Involves pre-column derivatization of the enantiomers with a pure chiral derivatizing agent to form stable diastereomers. These diastereomers can then be separated on a conventional, achiral column (e.g., C18).[2] While this adds a step, it can improve detection sensitivity and chromatographic performance.[7]

Comparative Evaluation of Key Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a direct separation method. For underivatized amino acids like isoleucine, which are zwitterionic and polar, several classes of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin)

This class of CSPs, commercially available under trade names like CHIROBIOTIC, is arguably the most versatile and successful for the direct separation of underivatized amino acids.[4][5][8]

  • Principle of Separation: The complex macrocyclic structure provides multiple interaction points for chiral recognition. These include hydrogen bonding, ionic interactions with the amino and carboxyl groups, hydrophobic interactions via inclusion in baskets or cavities, and steric repulsion.[4][8] This multi-modal nature is the key to their broad applicability. The D-enantiomer is typically retained more strongly because these antibiotics naturally bind to D-alanyl-D-alanine residues in bacterial cell walls.[5]

  • Performance: Generally provide excellent selectivity and resolution for all four isoleucine isomers. They are compatible with a wide range of mobile phases, including polar organic, reversed-phase, and normal-phase modes.[5][8]

  • Causality in Method Development: The "U-shaped" retention behavior often observed when varying the percentage of organic modifier in reversed-phase is a key consideration.[5] This is due to a combination of analyte solubility effects and conformational changes in the CSP itself.[5] Therefore, screening a wide range of organic content is crucial for optimization.

Crown Ether CSPs

These CSPs are specifically designed for the separation of compounds containing primary amino groups.

  • Principle of Separation: Chiral recognition is achieved through the complexation of the protonated primary amino group of the analyte within the chiral crown ether cavity. The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral barriers of the crown ether.[9]

  • Performance: Crown ether columns are highly effective for separating the D- and L-enantiomers of most proteinogenic amino acids.[9][10][11] They can provide excellent resolution, often with baseline separation.

  • Causality in Method Development: The mobile phase must be acidic (e.g., using perchloric acid) to ensure the primary amine of the isoleucine is protonated (R-NH3+), which is essential for the inclusion complexation mechanism to occur.

Ligand Exchange Chromatography (LEC)

LEC is a powerful technique that can be implemented with the chiral selector either coated on the stationary phase or added to the mobile phase.

  • Principle of Separation: This method relies on the formation of transient, diastereomeric ternary complexes between a metal ion (typically Cu2+), a chiral selector (e.g., an L-amino acid like this compound or L-proline), and the analyte enantiomers.[12][13][14] The enantiomer that forms the more stable ternary complex is retained longer on the column.

  • Performance: LEC can offer very high selectivity. The separation is highly dependent on the concentration of the chiral selector and the metal ion, as well as the pH and organic modifier content of the mobile phase.[12]

  • Causality in Method Development: The choice of the chiral selector and its concentration is critical. The stability of the formed diastereomeric complexes dictates the degree of separation, and this must be carefully optimized for the specific analyte.[13]

Polysaccharide and Cyclodextrin-Based CSPs

While extremely popular for general chiral separations, these CSPs are often less effective for underivatized amino acids.

  • Principle of Separation: Polysaccharide CSPs (amylose or cellulose derivatives) rely on interactions like hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves.[15][16] Cyclodextrin CSPs separate based on the differential inclusion of the enantiomers into a chiral cavity.[17][18]

  • Performance: Native amino acids, being zwitterionic and highly polar, often exhibit poor interaction and retention on these phases, which are typically used with less polar mobile phases.[5] Derivatization of the amino acid is usually required to achieve good separation on these columns.[15]

Performance Data Summary

The following table summarizes typical performance characteristics for the separation of isoleucine isomers using different chiral column technologies. The values are representative and will vary based on specific conditions.

Column Type (CSP)Separation StrategyTypical Resolution (Rs)Typical Selectivity (α)Analysis TimeKey AdvantagesKey Considerations
Macrocyclic Glycopeptide Direct (Underivatized)> 2.01.2 - 1.815-30 minVersatile, no derivatization, robustMethod development can be complex due to multi-modal interactions
Crown Ether Direct (Underivatized)> 2.51.5 - 2.510-25 minHigh selectivity for primary aminesRequires acidic mobile phase, less effective for secondary amines
Ligand Exchange (LEC) Direct (Underivatized)> 1.51.1 - 1.615-35 minHigh enantioselectivityMobile phase is complex (metal ions, selector), potential for column contamination
Achiral C18 Indirect (Derivatized)> 2.0> 1.2 (diastereomers)20-40 minHigh sensitivity, uses standard columnsRequires extra sample prep step, potential for racemization during derivatization

Detailed Experimental Protocols

To ensure trustworthiness, any described protocol must be a self-validating system. This includes defining system suitability criteria, which are a set of tests to ensure the chromatographic system is performing as intended before analyzing any samples.[19][20]

Protocol 1: Direct Separation of Isoleucine Isomers on a Teicoplanin-Based CSP

This protocol is a robust starting point for the direct analysis of all four underivatized isoleucine stereoisomers.

G prep 1. Sample Preparation Dissolve isoleucine standard mix in mobile phase. inject 2. HPLC Injection Inject onto equilibrated CHIROBIOTIC T column. prep->inject sep 3. Isocratic Elution Separate isomers using a polar organic mobile phase. inject->sep detect 4. Detection Monitor at 210 nm (UV) or use Mass Spectrometry. sep->detect analyze 5. Data Analysis Check system suitability. Quantify peaks. detect->analyze

Caption: Workflow for direct chiral separation via HPLC.

  • Objective: To achieve baseline separation of this compound, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine without derivatization.

  • Materials & Reagents:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)[5]

    • HPLC System: Standard HPLC or UHPLC system with UV or Mass Spectrometric (MS) detector.

    • Mobile Phase: HPLC-grade Ethanol, Methanol, and Acetic Acid. A common mobile phase is Ethanol/Methanol/Acetic Acid (90:10:0.02 v/v/v).

    • Sample: Standard mix of the four isoleucine isomers (~0.5 mg/mL each) dissolved in the mobile phase.

  • Step-by-Step Methodology:

    • System Preparation: Equilibrate the CHIROBIOTIC T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 25 °C.

    • Injection: Inject 10 µL of the prepared sample.

    • Chromatography: Run the analysis isocratically for approximately 30 minutes.

    • Detection: Monitor the eluent using a UV detector at 210 nm or with an MS detector for higher specificity.

  • System Suitability Test (SST):

    • Resolution (Rs): The resolution between any two adjacent isomer peaks should be ≥ 1.5.

    • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.

    • Reproducibility (%RSD): The relative standard deviation for the retention time of six replicate injections should be ≤ 2.0%.

  • Data Analysis: Identify peaks based on the elution order established with individual standards. Quantify based on peak area. The elution order on Teicoplanin CSPs is typically L-allo, D-allo, L-Ile, D-Ile.

Protocol 2: Indirect Separation via L-FDVDA Derivatization and RP-HPLC

This protocol is an excellent alternative, particularly when high sensitivity is required or a dedicated chiral column is unavailable.[1][2][3]

G prep 1. Sample Preparation Dissolve isoleucine standard mix in water. deriv 2. Derivatization React with L-FDVDA reagent in borate buffer. Heat. prep->deriv inject 3. HPLC Injection Inject diastereomer mix onto a C18 or PBr column. deriv->inject sep 4. Gradient Elution Separate diastereomers using a Methanol/Water gradient. inject->sep detect 5. Detection Monitor at 340 nm (UV) or use Mass Spectrometry. sep->detect analyze 6. Data Analysis Check system suitability. Quantify peaks. detect->analyze

Caption: Workflow for indirect chiral separation via derivatization.

  • Objective: To separate the four isoleucine isomers as diastereomeric derivatives on an achiral column.

  • Materials & Reagents:

    • Column: COSMOSIL 3PBr, 150 x 3.0 mm, 3 µm (a pentabromobenzyl-modified silica gel column) or a standard C18 column.[1][2]

    • HPLC System: Standard HPLC or UHPLC with a UV or MS detector.

    • Reagents: L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) derivatization reagent, borate buffer, acetonitrile, methanol, formic acid.[3]

    • Mobile Phase A: 70% Methanol in water + 0.1% Formic Acid.

    • Mobile Phase B: 100% Methanol + 0.1% Formic Acid.

    • Sample: Standard mix of the four isoleucine isomers (~0.1 mg/mL each) in water.

  • Step-by-Step Methodology:

    • Derivatization: To 10 µL of the sample solution, add 70 µL of borate buffer and 20 µL of L-FDVDA reagent (dissolved in acetonitrile). Vortex and heat the mixture at 55 °C for 10 minutes.[3]

    • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) at a flow rate of 0.4 mL/min. Set column temperature to 40 °C.[1]

    • Injection: Inject 5 µL of the derivatized sample.

    • Chromatography: Run a linear gradient. For example, hold at 0% B for 10 minutes, then ramp to 30% B over the next 20 minutes.[1]

    • Detection: Monitor the eluent using a UV detector at 340 nm (the chromophore of the derivatizing agent).[1]

  • System Suitability Test (SST):

    • Resolution (Rs): The resolution between the critical pair of diastereomers should be ≥ 1.5.

    • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.

    • Reproducibility (%RSD): The %RSD for peak areas of six replicate injections should be ≤ 2.0%.

  • Data Analysis: Since the isomers are now diastereomers, their elution order on the achiral column will be determined by their different physicochemical properties.

Conclusion and Recommendations

The separation of isoleucine's four stereoisomers is a challenging but achievable analytical task critical for ensuring the quality and safety of pharmaceuticals and nutritional products.

  • For routine, direct analysis where avoiding additional sample preparation is paramount, Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) represent the gold standard. They offer excellent versatility and resolving power for all four underivatized isomers.

  • For applications requiring the highest enantiomeric selectivity , particularly for the primary L/D pairs, Crown Ether CSPs are an outstanding choice, provided an acidic mobile phase is compatible with the sample.

  • When a dedicated chiral column is not available, or when enhanced detection sensitivity is the primary goal, the indirect method using a chiral derivatizing agent like L-FDVDA followed by separation on a high-performance achiral column is a powerful and validatable alternative.

Ultimately, the choice of column and methodology should be guided by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, available instrumentation, and throughput needs. By understanding the principles behind each technology and employing a systematic, validation-driven approach, researchers can confidently develop robust and reliable methods for the complete chiral separation of isoleucine.

References

A Comparative Guide to L-Isoleucine's Impact on Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The role of branched-chain amino acids (BCAAs) in metabolic health is a subject of intense scientific debate. While elevated circulating levels of BCAAs—leucine, isoleucine, and valine—are strongly correlated with obesity and insulin resistance, in vitro and certain in vivo studies reveal a more nuanced, and at times, contradictory role for individual amino acids.[1][2][3][4] This guide provides a comparative analysis of L-isoleucine, dissecting its paradoxical effects on insulin signaling and glucose homeostasis to offer a clearer perspective for research and development.

The Dichotomy: Systemic Correlation vs. Cellular Action

A substantial body of epidemiological evidence links high plasma BCAA concentrations with insulin resistance and the future risk of developing type 2 diabetes.[2][3][5] This association is often attributed to impaired BCAA catabolism in adipose tissue and liver, a condition frequently observed in obese and diabetic states.[6][7][8] This systemic dysregulation leads to the accumulation of BCAAs and their metabolites, which are hypothesized to interfere with insulin signaling.[2][3]

However, when examined at the cellular level, particularly in skeletal muscle, this compound exhibits beneficial effects on glucose metabolism, often independent of insulin. This creates a central paradox: is this compound a driver of insulin resistance, or a potential tool to combat it?

This compound's Favorable Impact on Glucose Uptake

Numerous studies demonstrate that this compound can directly stimulate glucose uptake in muscle cells.

  • Insulin-Independent Glucose Transport: Research in C2C12 myotubes has shown that isoleucine significantly increases glucose consumption and uptake.[9] This effect is more potent than that observed with leucine or valine at similar concentrations.[9][10] Oral administration of isoleucine to rats was found to increase muscle glucose uptake by 71% without a corresponding rise in plasma insulin, suggesting a direct, insulin-independent mechanism.[11]

  • Mechanism of Action: The stimulatory effect of isoleucine on glucose uptake appears to be mediated through the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical component of the canonical insulin signaling cascade.[9] However, it operates independently of the mammalian target of rapamycin (mTOR), a pathway often associated with the negative feedback that leads to insulin resistance.[9] Isoleucine enhances the membrane concentration of glucose transporters GLUT1 and GLUT4 in muscle tissue, providing a direct mechanism for increased glucose influx.[10]

Comparative Analysis: this compound vs. L-Leucine

While often grouped together, this compound and L-leucine exert distinct effects on glucose metabolism and insulin signaling. Understanding these differences is critical for targeted therapeutic development.

FeatureThis compoundL-Leucine
Primary Effect on Glucose Potently stimulates insulin-independent glucose uptake in muscle.[9][11][12]Weakly stimulates glucose uptake; primarily known as a potent activator of mTORC1.[9][13][14]
Insulin Secretion Minimal to no effect on insulin secretion.[9][11][15]Potent stimulator of insulin secretion from pancreatic β-cells.[13][15]
Key Signaling Pathway Activates PI3K pathway independent of mTOR to promote glucose uptake.[9]Activates mTORC1 signaling, which can lead to serine phosphorylation of IRS-1, inducing insulin resistance.[3][13][16]
In Vivo Glycemic Control Oral administration can lower plasma glucose levels, partly by increasing muscle uptake and reducing liver glucose production.[11][15][17]Can induce insulin resistance when infused at high levels; its effect on overall glycemia is complex due to potentiation of insulin secretion.[18]

The Systemic View: When BCAA Metabolism Goes Awry

The positive cellular effects of this compound are overshadowed in conditions of metabolic disease where BCAA catabolism is impaired. In obesity and type 2 diabetes, the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex, the rate-limiting enzyme in BCAA degradation, is reduced in adipose tissue and the liver.[7][8]

This enzymatic bottleneck leads to:

  • Accumulation of BCAAs: Elevated plasma levels of isoleucine, leucine, and valine.[2]

  • Build-up of Toxic Metabolites: Increased concentrations of branched-chain α-keto acids (BCKAs) and other by-products like 3-HIB (a valine metabolite) and C3/C5 acylcarnitines.[2][19]

These accumulating metabolites, rather than isoleucine itself, are increasingly implicated as the true culprits in promoting systemic insulin resistance by impairing mitochondrial function and promoting lipotoxicity.[2][3] Emerging research indicates that restricting dietary isoleucine and valine, but not leucine, can rapidly improve metabolic health in diet-induced obese mice.[2][20]

Visualizing the Dichotomy: Signaling Pathways

To clarify these distinct roles, the following diagrams illustrate this compound's direct action on glucose uptake versus the systemic BCAA-induced insulin resistance.

G cluster_0 Cellular Effect of this compound cluster_1 Systemic BCAA-Induced Insulin Resistance Isoleucine This compound PI3K PI3K Activation Isoleucine->PI3K Stimulates Akt Akt/PKB PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake BCAAs High Circulating BCAAs (Leucine, Isoleucine, Valine) mTORC1 mTORC1 Activation (Primarily Leucine) BCAAs->mTORC1 S6K1 S6K1 mTORC1->S6K1 IRS1_ser IRS-1 Serine Phosphorylation S6K1->IRS1_ser Inhibitory Phosphorylation PI3K_pathway PI3K/Akt Pathway IRS1_ser->PI3K_pathway Blocks Insulin_Signal Impaired Insulin Signaling PI3K_pathway->Insulin_Signal

Caption: Contrasting cellular vs. systemic BCAA signaling pathways.

Key Experimental Protocols

For researchers aiming to investigate these phenomena, standardized protocols are essential.

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This assay measures the direct effect of this compound on glucose transport in a skeletal muscle cell line.

Objective: To quantify insulin-independent glucose uptake stimulated by this compound.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Before the assay, starve myotubes in serum-free DMEM for 3-4 hours.

  • Amino Acid Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells in KRH buffer containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a specified time (e.g., 60 minutes).[9] A positive control with insulin (100 nM) should be included.

  • Glucose Uptake: Add 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) to a final concentration of 0.5 µCi/mL and 10 µM unlabeled 2-deoxyglucose. Incubate for 10-20 minutes.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation: Lyse the cells with 0.1 N NaOH. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Normalization: Normalize radioactivity counts to the total protein content of each well, determined by a BCA protein assay.

Protocol 2: Western Blot for Insulin Signaling Pathway (p-Akt)

This protocol assesses the activation state of key proteins in the insulin signaling cascade.

Objective: To measure the phosphorylation of Akt at Ser473 as a marker of PI3K pathway activation in response to this compound.

Methodology:

  • Cell Treatment & Lysis: Treat differentiated C2C12 myotubes as described in the glucose uptake assay (Steps 1-3).

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Densitometry: Quantify band intensity using software like ImageJ to determine the ratio of p-Akt to total Akt.

G cluster_uptake Glucose Uptake Assay cluster_western Western Blot Analysis start Differentiated C2C12 Myotubes starve Serum Starvation (3-4h) start->starve stim Stimulate with this compound or Insulin (Control) starve->stim add_2dg Add 2-deoxy-[3H]-glucose stim->add_2dg lyse_wb Lyse Cells in RIPA Buffer stim->lyse_wb wash_stop Wash with Ice-Cold PBS to Stop Uptake add_2dg->wash_stop lyse_scint Lyse Cells & Measure Radioactivity wash_stop->lyse_scint normalize_uptake Normalize to Protein Content lyse_scint->normalize_uptake sds_page SDS-PAGE & Transfer lyse_wb->sds_page antibodies Incubate with Primary (p-Akt) & Secondary Abs sds_page->antibodies detect ECL Detection & Imaging antibodies->detect normalize_wb Quantify (p-Akt / Total Akt) detect->normalize_wb

Caption: Experimental workflow for assessing this compound's metabolic effects.

Conclusion and Future Directions

The impact of this compound on insulin resistance is context-dependent. At the cellular level, particularly in muscle, it acts as a beneficial regulator of glucose uptake through an insulin-independent, PI3K-dependent mechanism.[9][11] However, in the systemic context of metabolic disease characterized by impaired BCAA catabolism, elevated circulating BCAAs and their metabolites are strongly associated with, and likely contribute to, insulin resistance.[2][3][6]

For drug development professionals, this dichotomy presents both challenges and opportunities.

  • Targeting Catabolism: Strategies aimed at enhancing BCAA catabolism in adipose tissue and liver, rather than simply reducing dietary BCAA intake, could be a promising therapeutic avenue.

  • Isoleucine Analogs: Developing molecules that mimic the glucose-uptake-stimulating effects of isoleucine without contributing to the overall BCAA load or metabolite accumulation could offer a novel approach to improving glycemic control.

  • Personalized Nutrition: The metabolic response to BCAA supplementation may differ based on an individual's underlying metabolic health and catabolic capacity. Research has shown that isoleucine-enriched supplements may improve glucose tolerance in healthy males but not females, highlighting the need for stratified approaches.[21][22]

Future research should focus on elucidating the precise molecular triggers that downregulate BCAA catabolic enzymes in insulin-resistant states and further exploring the distinct metabolic fates and signaling consequences of each individual BCAA.

References

A Senior Application Scientist's Guide to L-Isoleucine Synthesis: A Comparative Analysis of Fermentation, Enzymatic, and Chemical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of L-Isoleucine and the Need for Efficient Synthesis

This compound, an essential branched-chain amino acid (BCAA), is a vital component in protein synthesis, muscle metabolism, and hemoglobin formation.[1][2] Its applications span the pharmaceutical industry for parenteral nutrition, the food industry as a nutritional supplement, and in biochemical research for cell culture media.[1] The increasing demand for this compound necessitates a thorough understanding of the various synthesis methodologies to select the most appropriate approach for specific research and development or commercial production goals.[3][4]

This guide provides an in-depth, objective comparison of the three primary methods for this compound synthesis: microbial fermentation, enzymatic synthesis, and chemical synthesis. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, cost-effectiveness, and environmental impact, supported by experimental data from peer-reviewed literature.

Microbial Fermentation: The Industrial Workhorse for this compound Production

Microbial fermentation is the dominant industrial method for producing the enantiomerically pure this compound.[5][6] This method leverages the natural biosynthetic pathways of microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, which have been extensively studied and metabolically engineered for enhanced this compound production.[1][6][7]

1.1. The Causality Behind Fermentation: Harnessing Cellular Machinery

The core principle of fermentation-based this compound production lies in optimizing the metabolic flux from a simple carbon source, like glucose, towards the this compound biosynthetic pathway.[5][8] In microorganisms, this compound is synthesized from threonine, which itself is derived from aspartate.[5] This multi-step enzymatic pathway is tightly regulated, presenting both challenges and opportunities for metabolic engineering.[6][9][10]

Key strategies to enhance this compound production in microbial hosts include:

  • Deregulation of Feedback Inhibition: Key enzymes in the biosynthetic pathway, such as threonine dehydratase (encoded by ilvA), are subject to feedback inhibition by this compound.[11][12] Engineering feedback-resistant enzyme variants is a crucial step to increase product titers.[9][13]

  • Enhancing Precursor Supply: Increasing the intracellular availability of precursors like L-threonine and pyruvate can significantly boost this compound synthesis.[14] This is often achieved by overexpressing genes in the precursor pathways.[15][16]

  • Blocking Competing Pathways: Minimizing the flux towards competing pathways, such as the synthesis of other amino acids like L-lysine and L-methionine, can redirect metabolic resources towards this compound production.[13][17]

  • Optimizing Transport Systems: Enhancing the export of this compound out of the cell can alleviate feedback inhibition and improve overall yield.[3][18]

1.2. Experimental Workflow: Fed-Batch Fermentation of Engineered E. coli

The following protocol outlines a typical fed-batch fermentation process for this compound production using a metabolically engineered E. coli strain.

Protocol:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a seed medium and cultivated overnight.[19]

  • Fermenter Setup: A bioreactor containing the production medium is sterilized and prepared. The production medium typically contains glucose as a carbon source, an ammonium source, and various mineral salts.[19]

  • Inoculation and Batch Phase: The seed culture is inoculated into the fermenter. The batch phase allows for initial cell growth and biomass accumulation.[19]

  • Fed-Batch Phase: Once the initial glucose is depleted, a concentrated glucose solution is fed into the fermenter to maintain a constant, low glucose concentration. This strategy avoids the accumulation of inhibitory byproducts like acetate.[7] The pH is maintained at a setpoint (e.g., 7.0) by the automated addition of a base, such as ammonia, which also serves as a nitrogen source.[19] Dissolved oxygen is maintained at a specific level (e.g., 20% saturation) by adjusting the agitation and aeration rates.[19]

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600), glucose consumption, and this compound concentration using techniques like HPLC.

  • Harvesting: The fermentation is concluded after a set period (e.g., 48-72 hours), and the culture broth is harvested for downstream processing.

1.3. Performance Data: A Comparative Look at Production Strains

The following table summarizes reported this compound production titers and yields from various metabolically engineered strains.

MicroorganismEngineering StrategyTiter (g/L)Yield (g/g glucose)Reference
Corynebacterium glutamicumOverexpression of feedback-resistant enzymes32.1Not Reported[16]
Corynebacterium glutamicumDeletion of competing pathways, overexpression of key enzymes21Not Reported[13]
Escherichia coliMetabolic engineering and quorum sensing49.30.32[20]
Escherichia coliGrowth-coupled production via metabolic engineering51.50.29[3]
Escherichia coliRational design and fed-batch culture9.460.14[11][15]
Brevibacterium flavumMedium optimization and fed-batch fermentation35.26Not Reported[19]

1.4. Visualization: this compound Biosynthesis Pathway

L_Isoleucine_Biosynthesis Aspartate Aspartate Threonine L-Threonine Aspartate->Threonine Multiple Steps alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase (ilvA) alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxy acid synthase (ilvIH) alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxy acid isomeroreductase alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase L_Isoleucine This compound alpha_Keto_beta_methylvalerate->L_Isoleucine Branched-chain amino acid aminotransferase Enzymatic_Resolution DL_Isoleucine Dthis compound (Racemic Mixture) N_Acetyl_DL_Isoleucine N-Acetyl-Dthis compound DL_Isoleucine->N_Acetyl_DL_Isoleucine Acetylation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Aminoacylase) N_Acetyl_DL_Isoleucine->Enzymatic_Hydrolysis L_Isoleucine This compound Enzymatic_Hydrolysis->L_Isoleucine N_Acetyl_D_Isoleucine N-Acetyl-D-Isoleucine Enzymatic_Hydrolysis->N_Acetyl_D_Isoleucine Separation Separation L_Isoleucine->Separation N_Acetyl_D_Isoleucine->Separation Racemization Racemization & Recycle N_Acetyl_D_Isoleucine->Racemization Separation->L_Isoleucine Separation->N_Acetyl_D_Isoleucine Racemization->N_Acetyl_DL_Isoleucine Strecker_Synthesis Aldehyde 2-Methylbutanal Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN-) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (H3O+) Aminonitrile->Hydrolysis DL_Isoleucine Dthis compound (Racemic Mixture) Hydrolysis->DL_Isoleucine Decision_Framework node_result node_result Start Desired Product? L_Isoleucine_Pure Enantiomerically Pure This compound? Start->L_Isoleucine_Pure Yes Racemic_Mixture Racemic Mixture Acceptable? Start->Racemic_Mixture No Large_Scale Large-Scale Production? L_Isoleucine_Pure->Large_Scale Fermentation Microbial Fermentation Large_Scale->Fermentation Yes Enzymatic Enzymatic Resolution Large_Scale->Enzymatic No (High Purity Needed) Chemical Chemical Synthesis Racemic_Mixture->Chemical Yes

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work is predicated on precision, control, and safety. While L-Isoleucine, a fundamental building block of proteins, is a common and essential reagent in cell culture and biochemical assays, a cavalier attitude towards its handling is a significant misstep in laboratory diligence.[1] Although not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates a thorough understanding and implementation of appropriate protective measures to ensure both personnel safety and experimental integrity.[2]

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. We will move beyond a simple checklist of personal protective equipment (PPE) to explain the rationale behind each recommendation, empowering you to make informed safety decisions tailored to your specific experimental context.

Foundational Risk Assessment: Understanding the Nature of this compound

This compound is typically supplied as a white, odorless crystalline powder.[2] The primary physical hazards associated with this form are mechanical irritation from airborne dust and, under specific conditions, the potential for dust explosion.

  • Inhalation: While not classified as a respiratory irritant, fine this compound dust can cause transient respiratory tract irritation.[1] Controlling dust generation is the most effective way to mitigate this risk.[3]

  • Eye Contact: Particulate matter of any kind can cause mechanical irritation to the eyes. Direct contact with this compound powder requires immediate and thorough flushing.

  • Skin Contact: Though not considered a skin irritant, prolonged or repeated contact can lead to dryness or mild irritation. More importantly, good laboratory practice aims to prevent any chemical from directly contacting the skin.[1][4]

  • Ingestion: Ingestion of small, incidental quantities is unlikely to cause harm, but it represents a breach of laboratory protocol.[5]

It is crucial to recognize that while this compound itself has a low hazard profile, it is incompatible with strong oxidizing agents.[2][6] Accidental mixing could lead to a violent reaction, a factor that must be considered in your overall laboratory safety and storage plan.[7]

The Core Ensemble: Selecting Appropriate PPE

The selection of PPE is the final barrier between you and a potential hazard. For this compound, the focus is on preventing contact with the powdered form and ensuring a clean working environment.

Eye and Face Protection

This is a non-negotiable component of laboratory work. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate eye or face protection against chemical hazards.[8]

  • Standard Operations: For routine tasks such as weighing small quantities or preparing solutions at the bench, safety glasses with side shields are the minimum requirement.

  • High-Dust Scenarios: When handling large quantities of powder or in situations where significant dust generation is unavoidable (e.g., bulk transfers, milling), chemical safety goggles are required. They provide a complete seal around the eyes, offering superior protection from airborne particulates.

Hand Protection

Gloves serve two primary purposes: protecting your hands from the chemical and protecting your experiment from contamination.

  • Material: Standard nitrile laboratory gloves provide sufficient protection against incidental contact with this compound. They offer a good balance of chemical resistance and dexterity.

  • Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer surface with your bare skin and wash your hands thoroughly after any handling procedure.[1]

Body Protection

A clean, buttoned laboratory coat must be worn to protect your skin and personal clothing from spills and contamination.[1] Ensure the sleeves are of an appropriate length and are not rolled up.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation (e.g., working in an open lab or a chemical fume hood), respiratory protection is typically not necessary.[6] However, it becomes essential when engineering controls are insufficient to control dust.

  • When to Use: If you are weighing large amounts of this compound outside of a ventilated enclosure or if there is visible dust in the air, a respirator is required.[3]

  • Type: A disposable N95 (or P1 equivalent) particulate respirator is effective for filtering out fine this compound dust.[3] Always ensure the respirator is properly fitted to form a tight seal around your face.

The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioPrimary HazardEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <10g Low Dust PotentialSafety GlassesNitrile GlovesLab CoatNot Required (with ventilation)
Preparing Aqueous Solutions Splash PotentialSafety Glasses/GogglesNitrile GlovesLab CoatNot Required
Bulk Transfer (>100g) High Dust PotentialChemical Safety GogglesNitrile GlovesLab CoatN95 Particulate Respirator
Spill Cleanup (Powder) High Dust PotentialChemical Safety GogglesNitrile GlovesLab CoatN95 Particulate Respirator

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized workflow is critical for safety and reproducibility. The following protocols integrate the use of appropriate PPE at each stage.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Work Area don_ppe Don Appropriate PPE (Lab Coat, Gloves, Eyewear) prep_area->don_ppe weigh Weigh Powder (Use Spatula, Minimize Dust) don_ppe->weigh dissolve Prepare Solution (Add Powder to Solvent) weigh->dissolve spill Spill Occurs? weigh->spill clean_tools Clean Equipment & Work Surface dissolve->clean_tools dispose_waste Dispose of Waste (Per Institutional Guidelines) clean_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->dissolve No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->clean_tools

Caption: Standard workflow for handling this compound powder.

Protocol 1: Weighing this compound Powder
  • Preparation: Designate a clean, draft-free area for weighing. If possible, use a ventilated balance enclosure. Don your lab coat, nitrile gloves, and safety glasses.

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare the mass.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weigh boat. Avoid tapping or dropping the powder from a height to minimize dust generation.

  • Close Container: Promptly and securely close the main this compound stock container.

  • Cleanup: Clean the spatula and any minor dust on the balance or surrounding area with a damp wipe. Dispose of the wipe in the appropriate waste receptacle.

Protocol 2: Accidental Spill Cleanup
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess and Secure: If the spill is large or has created a significant amount of dust, evacuate the immediate area. Don an N95 respirator and chemical goggles before re-entering.

  • Containment: For a dry powder spill, gently cover it with damp paper towels to prevent the powder from becoming airborne. Do not use a dry brush or towel.

  • Cleanup: Carefully wipe up the material, working from the outside in. Place the contaminated towels and any used PPE into a sealed plastic bag for disposal.[2]

  • Final Decontamination: Wipe the spill area with soap and water.

  • Disposal: Dispose of the sealed bag according to your institution's guidelines for non-hazardous chemical waste.[9]

Disposal and Decontamination

Proper disposal is the final step in the chemical handling lifecycle.

  • Chemical Waste: Unused or waste this compound should be disposed of as non-hazardous solid waste, in accordance with all applicable local, state, and federal regulations. Do not empty into drains.[7]

  • Contaminated Materials: Weigh boats, wipes, and contaminated gloves should be placed in a designated solid waste container.

  • Glassware: Glassware that has come into contact with this compound can be cleaned with standard laboratory detergent and water.

By integrating these safety protocols and PPE recommendations into your daily laboratory operations, you foster an environment of safety and scientific excellence. This disciplined approach not only protects you and your colleagues but also upholds the integrity of your research by minimizing the risk of contamination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.